molecular formula C2H6O2S2 B013714 S-Methyl methanethiosulfonate CAS No. 2949-92-0

S-Methyl methanethiosulfonate

Cat. No.: B013714
CAS No.: 2949-92-0
M. Wt: 126.20 g/mol
InChI Key: XYONNSVDNIRXKZ-UHFFFAOYSA-N
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Description

S-Methyl methanethiosulfonate (MMTS) is a small, membrane-permeable organosulfur compound that serves as a highly valuable reagent for the selective, reversible modification of sulfhydryl groups in cysteine residues. Its core mechanism of action involves alkylating protein thiols to form mixed S-methyl disulfides, effectively protecting redox-sensitive cysteines from irreversible oxidation. This reversible blockade is a key feature that distinguishes MMTS from irreversible alkylating agents, allowing researchers to transiently "switch off" enzymatic activity for functional studies. MMTS is extensively applied across multiple research domains. In redox biochemistry and proteomics, it is instrumental for trapping natural thiol-disulfide states of redox-regulated proteins and studying S-nitrosylation, notably as a blocking agent in the biotin-switch technique. In enzymology, MMTS acts as a reversible inhibitor for various thiol-dependent enzymes, including oxidoreductases like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and cysteine proteases. Furthermore, MMTS is employed as a protective agent for the primary structure of active cysteine proteases during extended purification and refolding procedures, preserving protein integrity and function. Emerging research contexts also highlight its significance. MMTS is a natural metabolite derived from S-methyl-L-cysteine sulfoxide found in cruciferous and allium vegetables, with recent studies indicating it can alter energy metabolism in prostate cancer cells, shifting them towards a less aggressive phenotype. It also demonstrates potent anti-oomycete activity against pathogens like Phytophthora infestans . With excellent accessibility to buried protein cysteines due to its small molecular size and straightforward application protocols, MMTS is an indispensable tool for research in pharmaceuticals, biotechnology, and fundamental life sciences. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfonylsulfanylmethane
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InChI

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3
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InChI Key

XYONNSVDNIRXKZ-UHFFFAOYSA-N
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Canonical SMILES

CSS(=O)(=O)C
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Molecular Formula

C2H6O2S2
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DSSTOX Substance ID

DTXSID8062739
Record name Methanesulfonothioic acid, S-methyl ester
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Molecular Weight

126.20 g/mol
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Physical Description

Clear yellow liquid with a stench; [Sigma-Aldrich MSDS]
Record name Methyl methanethiosulfonate
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Boiling Point

266.00 to 267.00 °C. @ 760.00 mm Hg
Record name Methyl methanethiosulfonate
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Solubility

slightly
Record name Methyl methanethiosulfonate
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CAS No.

2949-92-0
Record name S-Methyl methanethiosulfonate
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Record name S-methyl methanethiosulphonate
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Record name S-METHYL METHANETHIOSULFONATE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-Methyl Methanethiosulfonate with Cysteine Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a potent and reversible thiol-modifying agent extensively utilized in biochemical and pharmaceutical research. Its primary mechanism of action involves the S-thiolation of cysteine residues in proteins, forming a mixed disulfide bond. This modification can profoundly alter protein structure, function, and signaling activity. This technical guide provides a comprehensive overview of the core mechanism of MMTS action on cysteine thiols, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize MMTS as a tool for studying cysteine biology and developing novel therapeutics.

Core Mechanism of Action

The fundamental reaction between S-Methyl methanethiosulfonate and a cysteine thiol is a nucleophilic attack by the deprotonated thiol (thiolate anion) on the electrophilic sulfur atom of MMTS. This results in the formation of a protein-S-S-CH₃ mixed disulfide and the release of methanesulfinic acid.[1] This reaction, known as S-thiolation, is reversible upon treatment with reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2][3]

The reactivity of a particular cysteine residue towards MMTS is largely dependent on its pKa. Cysteine residues with a lower pKa exist to a greater extent in the more nucleophilic thiolate form at physiological pH, rendering them more susceptible to modification by MMTS.[1]

It is important to note that while MMTS is a valuable tool, it can also promote the formation of intra- and intermolecular disulfide bonds within and between proteins, a factor that should be considered in experimental design.[1]

Quantitative Data

Table 1: Relative Reactivity of Thiol-Modifying Agents with Cysteine Sulfenic Acid

ReagentRelative Reaction Rate
This compound (MMTS) Fastest
N-ethylmaleimide (NEM)Intermediate
Iodoacetamide (IAM)Slowest

Data derived from studies on the reaction with cysteine sulfenic acid (Cys-SOH), a closely related oxidized form of cysteine.[4]

Table 2: Inhibitory Potency of a Thiol-Reactive Methylthiosulfonate Reagent against Aquaporin-1

InhibitorTargetIC50 (µM)
S-benzyl methanethiosulfonate (BMTS)Aquaporin-1 (AQP1)111 ± 3

This data is for a related methanethiosulfonate compound and is provided as an illustrative example of the type of quantitative data that can be obtained for thiol-reactive inhibitors.[5]

Experimental Protocols

Protocol for Reversible Inhibition of Papain with MMTS

This protocol describes the reversible inhibition of the cysteine protease papain using MMTS.

Materials:

  • Purified papain solution

  • This compound (MMTS) solution (1 mM, 10 mM, and 100 mM in water)

  • Dithiothreitol (DTT) solution (200 mM in water)

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • Fluorogenic substrate for papain (e.g., Z-Leu-Arg-AMC)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Inhibition Reaction:

    • To 1 mL of purified papain solution, add 100 µL of the MMTS solutions to achieve final protein-to-reagent molar ratios of 1:1, 1:10, and 1:100.[2]

    • Gently mix and incubate at room temperature for 30 minutes.[2]

  • Activity Assay:

    • In a 96-well microplate, add assay buffer, the MMTS-treated papain solution, and a control sample of untreated papain.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader.

  • Reactivation:

    • To the MMTS-inhibited papain samples, add 100 µL of 200 mM DTT solution.[2]

    • Incubate at room temperature for 30 minutes to reverse the modification.[2]

    • Measure the enzymatic activity as described in step 2 to confirm the recovery of function.

Protocol for Mass Spectrometry Analysis of MMTS-Modified Proteins

This protocol outlines a general workflow for the identification of MMTS-modified cysteine residues in a protein using mass spectrometry.

Materials:

  • MMTS-modified protein sample

  • Urea (B33335)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAM)

  • Trypsin (sequencing grade)

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding TCEP and incubating at 37°C.

    • Alkylate any remaining free cysteine thiols with IAM in the dark to prevent their modification by MMTS during the subsequent steps.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptide mixture using a C18 spin column.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database.

    • Include a variable modification corresponding to the mass of the methylthio group (+45.9877 Da) on cysteine residues.

    • Manually validate the spectra of identified MMTS-modified peptides.

Visualization of Pathways and Workflows

Signaling Pathway: Regulation of Protein Function by S-thiolation

The reversible S-thiolation of cysteine residues by molecules like MMTS is a key mechanism in redox signaling. This modification can alter protein conformation, leading to changes in enzymatic activity, protein-protein interactions, and subcellular localization.

G Signaling Pathway: Protein Regulation by S-thiolation cluster_0 Cellular Environment cluster_1 Protein State cluster_2 Cellular Response Oxidative_Stress Oxidative Stress / MMTS Treatment Active_Protein Protein-SH (Active) Oxidative_Stress->Active_Protein S-thiolation Inactive_Protein Protein-S-S-CH3 (Inactive/Altered Function) Active_Protein->Inactive_Protein Inactive_Protein->Active_Protein Reduction (e.g., DTT) Downstream_Signaling Altered Downstream Signaling Pathways Inactive_Protein->Downstream_Signaling

Regulation of protein function by MMTS-induced S-thiolation.
Experimental Workflow: Mass Spectrometry Analysis of MMTS-Modified Proteins

The following diagram illustrates the key steps involved in the identification of MMTS-modified cysteine residues using a bottom-up proteomics approach.

G Workflow for Mass Spectrometry Analysis of MMTS-Modified Proteins Start Protein Sample with MMTS Modification Denaturation Denaturation, Reduction (TCEP), and Alkylation (IAM) Start->Denaturation Digestion Tryptic Digestion Denaturation->Digestion Cleanup C18 Desalting Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Database Search with Variable Modification (+45.9877 Da on Cys) LCMS->DataAnalysis Validation Manual Spectra Validation DataAnalysis->Validation End Identified MMTS-Modified Peptides Validation->End

Experimental workflow for identifying MMTS-modified proteins.
Logical Relationship: Reversible Inhibition of Cysteine Proteases

This diagram illustrates the reversible nature of cysteine protease inhibition by MMTS, highlighting the transition between the active and inhibited states of the enzyme.

G Logical Relationship of Reversible Cysteine Protease Inhibition Active_Enzyme Active Enzyme (Cys-SH) Inhibited_Enzyme Inhibited Enzyme (Cys-S-S-CH3) Active_Enzyme->Inhibited_Enzyme + MMTS Inhibited_Enzyme->Active_Enzyme + DTT/TCEP

Reversible inhibition of a cysteine protease by MMTS.

Conclusion

This compound is an invaluable reagent for the study of cysteine thiol chemistry and its role in protein function and cellular signaling. Its ability to reversibly modify cysteine residues allows for the controlled investigation of their functional significance. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate roles of cysteine modifications in biological systems and for the development of novel therapeutic strategies targeting cysteine-containing proteins. A thorough understanding of its mechanism of action, coupled with careful experimental design, will continue to advance our knowledge in this critical area of research.

References

The Alchemist's Reagent: An In-depth Technical Guide to S-Methyl Methanethiosulfonate (MMTS) for Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Methyl methanethiosulfonate (B1239399) (MMTS) has emerged as a powerful and versatile tool in the biochemist's arsenal. This small, reactive molecule offers a unique approach to probing protein structure and function by specifically and reversibly modifying cysteine residues. This technical guide provides a comprehensive overview of the physicochemical properties of MMTS, detailed experimental protocols for its use in key biochemical assays, and visual representations of its application in studying cellular signaling pathways.

Core Physicochemical Properties of S-Methyl Methanethiosulfonate

Understanding the fundamental properties of MMTS is crucial for its effective application in experimental design. The following table summarizes its key physicochemical characteristics.

PropertyValueReferences
Molecular Formula C₂H₆O₂S₂
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Density 1.337 g/mL at 25 °C
Boiling Point 69-71 °C at 0.4 mmHg
Solubility Slightly soluble in water. Soluble in chloroform, DMF, DMSO, and ethanol.
Stability Sensitive to water and may hydrolyze. Should be stored at 2-8°C.
Reactivity Reacts specifically with sulfhydryl groups of cysteine residues to form a mixed disulfide. This reaction is reversible with reducing agents.

The Power of Reversible Cysteine Modification

The primary utility of MMTS in biochemical assays lies in its ability to react with the thiol group (-SH) of cysteine residues within proteins. This reaction forms a methylthiolated cysteine, effectively capping this reactive group. A key advantage of MMTS over many other cysteine-modifying reagents is the reversibility of this modification. The addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), can cleave the disulfide bond and restore the native cysteine residue.

This reversible nature allows for a range of applications, including:

  • Trapping the Thiol-Disulfide State: MMTS can be used to "freeze" the in vivo redox state of proteins, allowing for the analysis of the natural occurrence of free thiols versus disulfide bonds.

  • Studying Enzyme Kinetics: By modifying cysteine residues in the active site of an enzyme, MMTS can be used as a reversible inhibitor to study enzyme mechanisms and kinetics.

  • Probing Protein Structure and Function: The selective modification of cysteine residues can help identify their role in protein stability, protein-protein interactions, and overall function.

  • Investigating Redox Signaling Pathways: MMTS is an invaluable tool for studying signaling pathways that are regulated by the oxidation and reduction of cysteine residues on key proteins.

Experimental Protocols

Reversible Inhibition of a Cysteine Protease (e.g., Papain)

This protocol describes the use of MMTS to reversibly inhibit the activity of a cysteine protease, with papain as an example. The activity can be measured using a colorimetric substrate like Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

  • Papain solution (e.g., 1 mg/mL in assay buffer)

  • MMTS stock solution (e.g., 100 mM in DMSO)

  • Assay Buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 6.2)

  • Substrate solution (e.g., 1 mM BAEE in assay buffer)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • Spectrophotometer

Protocol:

  • Enzyme Preparation: Prepare a working solution of papain in the assay buffer.

  • Inhibition Reaction:

    • To a microcentrifuge tube, add the papain solution.

    • Add the desired concentration of MMTS (e.g., a final concentration of 1 mM). A range of concentrations should be tested to determine the optimal inhibitory concentration.

    • Incubate at room temperature for 30 minutes.

  • Activity Assay:

    • In a cuvette, mix the assay buffer and the substrate solution.

    • Add the MMTS-treated papain to initiate the reaction.

    • Monitor the increase in absorbance at 253 nm over time. This represents the rate of substrate hydrolysis.

    • As a control, perform the same assay with untreated papain.

  • Reversal of Inhibition:

    • To the MMTS-inhibited papain, add DTT to a final concentration of 10 mM.

    • Incubate at room temperature for 1 hour to allow for the reduction of the modified cysteine.

    • Perform the activity assay as described in step 3. The recovery of enzymatic activity indicates the reversible nature of the inhibition.

Analysis of MMTS-Modified Proteins by Mass Spectrometry

This protocol outlines a general workflow for modifying a purified protein with MMTS and preparing it for analysis by mass spectrometry to identify the modified cysteine residues.

Materials:

  • Purified protein solution (e.g., 1 mg/mL in a suitable buffer like PBS or Tris-HCl, pH 7.4)

  • MMTS stock solution (e.g., 100 mM in DMSO)

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT) solution (10 mM in ammonium bicarbonate buffer)

  • Iodoacetamide (IAA) solution (55 mM in ammonium bicarbonate buffer)

  • Trypsin solution (e.g., sequencing grade)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting spin columns

  • Mass spectrometer

Protocol:

  • Protein Modification:

    • To the purified protein solution, add MMTS to a final concentration of 1-5 mM. The optimal concentration and incubation time should be determined empirically.

    • Incubate at room temperature for 1 hour.

  • Quenching (Optional but Recommended):

    • Add a 10-fold molar excess of DTT or L-cysteine to quench any unreacted MMTS.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Exchange the buffer of the protein solution to 50 mM ammonium bicarbonate, pH 8.0, using a desalting column or dialysis. This removes the quenching agent and prepares the sample for digestion.

  • Reduction and Alkylation (of unmodified cysteines):

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce any remaining disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes to alkylate the newly reduced cysteines.

  • In-solution or In-gel Digestion:

    • In-solution: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • In-gel: Run the modified protein on an SDS-PAGE gel. Excise the protein band and perform an in-gel digestion with trypsin.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Search the data for a mass shift of +46.00 Da on cysteine residues, corresponding to the S-methylation by MMTS (CH₃S-).

Visualizing Biochemical Processes with MMTS

Chemical Reaction of MMTS with Cysteine

Caption: Reaction of MMTS with a protein cysteine residue.

Experimental Workflow: Reversible Enzyme Inhibition Assay

A 1. Prepare Enzyme (e.g., Papain) B 2. Incubate with MMTS (Reversible Inhibitor) A->B H Inactive Enzyme C 3. Measure Activity (e.g., Spectrophotometry) B->C F Inhibited Enzyme C->F C->H Compare to untreated control D 4. Add Reducing Agent (e.g., DTT) E 5. Measure Activity Again D->E G Active Enzyme E->G F->D

Caption: Workflow for assessing reversible enzyme inhibition by MMTS.

Signaling Pathway: Probing the Keap1-Nrf2 Redox-Sensing Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. Oxidative or electrophilic stress, which can be mimicked by MMTS, modifies reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, bolstering the cell's defense against oxidative stress.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination MMTS MMTS (Oxidative Stress) MMTS->Keap1 Modifies Cysteines ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: MMTS as a tool to study the Keap1-Nrf2 signaling pathway.

Conclusion

This compound is a potent and versatile reagent for the study of protein biochemistry. Its ability to specifically and reversibly modify cysteine residues provides researchers with a unique tool to investigate protein structure, function, and regulation. By understanding its physicochemical properties and employing well-defined experimental protocols, scientists can leverage MMTS to gain deeper insights into complex biological processes, from enzyme kinetics to intricate cellular signaling networks, ultimately advancing the frontiers of research and drug development.

Synthesis and Purification of S-Methyl Methanethiosulfonate: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of S-Methyl methanethiosulfonate (B1239399) (MMTS), a versatile reagent widely used in biochemical and pharmaceutical research for the reversible blocking of sulfhydryl groups in proteins and other molecules.

Overview and Physicochemical Properties

S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound with the chemical formula CH₃SO₂SCH₃.[1] It is a colorless liquid known for its pungent, sulfurous odor.[1] MMTS serves as a valuable tool for studying enzyme activation, protein function, and redox signaling pathways due to its ability to specifically and reversibly modify cysteine residues.[2][3]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₂H₆O₂S₂[4][5][6]
Molecular Weight 126.20 g/mol [4][5]
Appearance Colorless liquid[1]
Density 1.337 g/mL at 25 °C
Boiling Point 69-71 °C at 0.4 mmHg
Refractive Index n20/D 1.513
Flash Point 87 °C (closed cup)
Solubility Soluble in chloroform, DMSO (slightly), Methanol (slightly)[4]
Storage Temperature 2-8°C for long-term storage

Synthesis of this compound

A reliable and scalable laboratory synthesis of MMTS can be achieved from dimethyl sulfoxide (B87167) (DMSO) initiated by oxalyl chloride. This method is advantageous due to the readily available starting materials and straightforward purification process.[7]

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Acetonitrile (B52724)

  • Methanol

  • Methylene (B1212753) chloride

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Low-temperature bath

  • Oil bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet is charged with acetonitrile and dimethyl sulfoxide. The flask is cooled to -20 °C in a low-temperature bath.

  • Addition of Oxalyl Chloride: A solution of oxalyl chloride in acetonitrile is added dropwise to the cooled reaction mixture via the addition funnel over a period of approximately 40 minutes, ensuring the internal temperature is maintained below -10 °C.[7] Vigorous gas evolution is observed during this step.

  • Warming to Room Temperature: After the addition is complete, the reaction mixture is stirred for an additional 10 minutes at -20 °C. The cooling bath is then removed, and the mixture is allowed to warm to 25 °C.[7]

  • Methanolysis: The addition funnel is replaced with a reflux condenser. Methanol is added to the reaction mixture in one portion.

  • Reflux: The flask is immersed in an oil bath preheated to 80 °C. The reaction mixture is heated at reflux for 6 hours. During this time, a white solid will precipitate, and the solution will turn yellow.[7]

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the precipitated solid. The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is dissolved in methylene chloride and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification DMSO Dimethyl Sulfoxide (DMSO) ReactionVessel Reaction at -20°C DMSO->ReactionVessel OxalylChloride Oxalyl Chloride OxalylChloride->ReactionVessel Acetonitrile1 Acetonitrile Acetonitrile1->ReactionVessel Methanol Methanol ReactionVessel->Methanol Warm to 25°C Reflux Reflux at 80°C Methanol->Reflux Filtration Filtration Reflux->Filtration Concentration Concentration Filtration->Concentration Extraction Extraction Concentration->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation Drying->Purification MMTS Pure MMTS Purification->MMTS

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification of the crude product is critical to obtain MMTS of high purity suitable for sensitive biochemical applications.

Purification Method

Vacuum distillation is the most effective method for purifying this compound.[7] The product is collected at a boiling point of 69-71 °C under a vacuum of 0.4 mmHg.

Characterization Data

The purity and identity of the synthesized MMTS can be confirmed by various analytical techniques.

ParameterResult
Purity (qNMR) >99%
¹H NMR (CDCl₃) δ 3.31 (s, 3H), 2.70 (s, 3H)
¹³C NMR (CDCl₃) δ 49.0, 18.5

Data obtained from Organic Syntheses procedure.[7]

Application in Thiol Modification

A primary application of MMTS in the laboratory is the specific and reversible modification of sulfhydryl groups (-SH) in cysteine residues of proteins.[2] This reaction, known as S-thiolation or S-methylthiolation, forms a mixed disulfide bond.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the sulfur atom of the S-methyl group in MMTS. This results in the formation of a mixed disulfide (R-S-S-CH₃) and the release of methanesulfinic acid.

Thiol_Modification Thiol Protein-SH (Thiol) TransitionState Transition State Thiol->TransitionState Nucleophilic Attack MMTS CH₃SO₂SCH₃ (MMTS) MMTS->TransitionState MixedDisulfide Protein-S-S-CH₃ (Mixed Disulfide) TransitionState->MixedDisulfide Byproduct CH₃SO₂H (Methanesulfinic acid) TransitionState->Byproduct

References

An In-depth Technical Guide to the Reactivity of S-Methyl Methanethiosulfonate (MMTS) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a versatile and increasingly utilized reagent in biochemistry, proteomics, and drug development. Its primary application lies in the selective and reversible modification of thiol groups in cysteine residues within proteins. This technical guide provides a comprehensive overview of the reactivity of MMTS towards various functional groups, with a particular focus on its application in studying protein structure and function. This document consolidates quantitative data on its reactivity, details experimental protocols for its use, and provides visual representations of relevant workflows and reaction mechanisms.

Introduction to S-Methyl Methanethiosulfonate (MMTS)

This compound (MMTS) is an organosulfur compound with the chemical formula CH₃SO₂SCH₃[1]. It is a small, membrane-permeable molecule that serves as a potent and specific reagent for the S-thiolation of cysteine residues, forming a mixed disulfide bond[2][3]. This reaction is readily reversible under reducing conditions, making MMTS an invaluable tool for the temporary blockage of thiol groups, the inhibition of cysteine-dependent enzymes, and the protection of proteins from oxidation during purification and analysis[1][3][4].

The small size of MMTS allows it to access even buried cysteine residues within proteins, a distinct advantage over bulkier reagents[3]. Its utility extends to redox proteomics, where it is employed to trap the native thiol-disulfide state of proteins and to study various post-translational modifications, including S-nitrosylation[1][3].

Reactivity of MMTS with Functional Groups

The reactivity of MMTS is predominantly directed towards the nucleophilic thiolate anion (R-S⁻) of cysteine residues. However, a comprehensive understanding of its potential reactivity with other functional groups present in proteins is crucial for its effective application and the accurate interpretation of experimental results.

Reaction with Thiols (Cysteine)

The primary reaction of MMTS is with the sulfhydryl group of cysteine. The thiolate anion acts as a nucleophile, attacking the electrophilic sulfur atom of the thiosulfonate group in MMTS. This results in the formation of a mixed disulfide bond between the cysteine residue and a methylthio group (-S-CH₃), with the concomitant release of methanesulfinic acid[2].

Reaction Mechanism:

G Protein_SH Protein-SH Protein_S Protein-S⁻ Protein_SH->Protein_S pKa Intermediate [Transition State] Protein_S->Intermediate Nucleophilic Attack MMTS CH₃-S-SO₂-CH₃ MMTS->Intermediate Product Protein-S-S-CH₃ Intermediate->Product Leaving_Group CH₃SO₂⁻ Intermediate->Leaving_Group

Caption: Reaction of MMTS with a protein thiol group.

This reaction is highly efficient and proceeds rapidly under mild conditions[2]. The rate of the reaction is pH-dependent, as it relies on the deprotonation of the thiol group to the more nucleophilic thiolate anion. The pKa of cysteine thiols in proteins can vary significantly depending on the local microenvironment, but generally, the reaction is more favorable at neutral to slightly alkaline pH.

Reactivity with Other Nucleophilic Functional Groups

While MMTS is highly selective for thiols, the potential for side reactions with other nucleophilic amino acid residues should be considered, especially under specific experimental conditions such as high pH or large excess of the reagent.

  • Amines (Lysine, N-terminus): Primary amines, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group, are nucleophilic. However, at physiological pH, these groups are predominantly protonated (R-NH₃⁺), which significantly reduces their nucleophilicity. While some thiol-reactive reagents like maleimides can react with amines at alkaline pH, MMTS is generally considered to be highly selective for thiols over amines at neutral pH[5].

  • Imidazoles (Histidine): The imidazole (B134444) side chain of histidine can act as a nucleophile. Its reactivity is also pH-dependent, with the neutral form being more nucleophilic. While less reactive than the thiolate anion of cysteine, the potential for modification of highly reactive histidine residues cannot be entirely ruled out under forcing conditions.

  • Thioethers (Methionine): The sulfur atom in the thioether side chain of methionine is a weak nucleophile. While some alkylating agents like iodoacetamide (B48618) have been reported to react with methionine, there is currently no strong evidence to suggest a significant reaction between MMTS and methionine under standard labeling conditions.

General Selectivity: The high selectivity of MMTS for cysteine residues stems from the superior nucleophilicity of the thiolate anion compared to other functional groups present in proteins at physiological pH[5]. The "soft" nature of the sulfur atom in thiols makes them particularly good nucleophiles for the "soft" electrophilic sulfur atom in MMTS.

Quantitative Data on MMTS Reactivity

The following tables summarize the available quantitative data on the reactivity of MMTS.

Table 1: Comparative Reactivity of Thiol-Blocking Reagents with Protein Sulfenic Acid (AhpC-SOH) at pH 7.5

ReagentPseudo-first order rate constant (k_obs, min⁻¹)Second-order rate constant (M⁻¹s⁻¹)
MMTS 1.1 ± 0.3~3.0
NEM 0.07 ± 0.020.058
IAM 0.030 ± 0.0030.025

Data adapted from Poole, L. B., & Nelson, K. J. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling, 20(5), 733–744.

Table 2: Reversibility of Adducts Formed with Protein Sulfenic Acid by Reducing Agents

Reagent Adduct% Reduction by DTT (10 mM)% Reduction by TCEP (10 mM)
MMTS 100%100%
NEM ~87%~60%
IAM 40-50%40-50%

Data adapted from Poole, L. B., & Nelson, K. J. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling, 20(5), 733–744.

Experimental Protocols

General Protocol for Reversible Inhibition of a Cysteine Protease with MMTS

This protocol provides a general guideline for the reversible inhibition of a cysteine protease, such as papain, using MMTS.

Materials:

  • Purified cysteine protease

  • MMTS stock solution (e.g., 1 M in DMSO or ethanol)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reducing agent (e.g., DTT or TCEP)

  • Assay buffer and substrate for activity measurement

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified cysteine protease in the reaction buffer to a final concentration of 1-10 µM.

  • Inhibition Reaction:

    • Add MMTS from the stock solution to the enzyme solution to achieve a final concentration typically in a 10- to 100-fold molar excess over the enzyme.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time and concentration should be determined empirically for each specific protein.

  • Removal of Excess MMTS (Optional): Excess MMTS can be removed by dialysis, gel filtration, or spin columns if it interferes with downstream applications.

  • Activity Assay: Measure the activity of the MMTS-modified enzyme using a suitable substrate and assay conditions to confirm inhibition.

  • Reactivation:

    • To reactivate the enzyme, add a reducing agent such as DTT (to a final concentration of 10-20 mM) or TCEP (to a final concentration of 1-5 mM) to the inhibited enzyme solution.

    • Incubate at room temperature for 1-2 hours.

  • Confirmation of Reactivation: Measure the enzyme activity again to confirm the restoration of its function.

Protocol for Mass Spectrometry Analysis of MMTS-Modified Proteins

This protocol outlines the general steps for identifying MMTS-modified cysteine residues in a protein using mass spectrometry.

Materials:

  • MMTS-modified protein sample

  • Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide, IAM)

  • Protease (e.g., Trypsin)

  • Mass spectrometer (e.g., ESI-MS/MS)

Procedure:

  • Sample Preparation:

    • The MMTS-modified protein is denatured in the denaturing buffer.

    • To identify the site of MMTS modification, the sample is typically analyzed without a reduction step. If disulfide bonds other than the MMTS modification are present and need to be mapped, a non-reducing/reducing workflow can be employed.

  • Proteolytic Digestion: The denatured protein is diluted to reduce the urea concentration (typically to < 1 M) and digested with a protease (e.g., trypsin) overnight at 37°C.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).

    • The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS/MS spectra of the eluting peptides.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest).

    • The search parameters should include a variable modification corresponding to the mass of the methylthio group (+45.9877 Da) on cysteine residues.

    • The identification and localization of the MMTS modification on specific cysteine-containing peptides are confirmed by manual inspection of the MS/MS spectra.

Visualization of Workflows and Logical Relationships

Redox Proteomics Workflow: Biotin Switch Technique

The Biotin Switch Technique is a widely used method for the detection of S-nitrosylated proteins. MMTS plays a crucial role in the initial blocking of free thiol groups.

G cluster_0 Step 1: Blocking Free Thiols cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Biotinylation and Detection a Protein with Free Thiols (-SH) and S-Nitrosothiols (-SNO) b Block free thiols with MMTS a->b Add MMTS c Protein with Blocked Thiols (-S-S-CH₃) and S-Nitrosothiols (-SNO) b->c d Selectively reduce -SNO to -SH c->d Add Ascorbate e Protein with Blocked Thiols (-S-S-CH₃) and newly formed Free Thiols (-SH) d->e f Label newly formed thiols with Biotin-HPDP e->f Add Biotin-HPDP g Protein with Biotinylated Cysteines f->g h Purification (Avidin) & Mass Spectrometry g->h

Caption: Biotin Switch Technique Workflow.

Logical Relationship of MMTS Reactivity and Reversibility

This diagram illustrates the logical flow of MMTS modification and its subsequent reversal.

G Start Protein with Free Cysteine (-SH) Modify React with MMTS Start->Modify Modified Protein with S-methylated Cysteine (-S-S-CH₃) Modify->Modified S-thiolation Application Application (e.g., Enzyme Inhibition, Protection) Modified->Application Reverse Add Reducing Agent (DTT or TCEP) Application->Reverse Reversed Protein with Free Cysteine (-SH) Reverse->Reversed Reduction

Caption: MMTS Modification and Reversal Logic.

Conclusion

This compound is a powerful and highly selective reagent for the reversible modification of cysteine residues in proteins. Its high reactivity towards thiols, coupled with the ease of reversal of the modification, makes it an indispensable tool for a wide range of applications in protein chemistry, enzymology, and proteomics. While its reactivity is predominantly with cysteine, researchers should be mindful of potential, albeit minor, side reactions with other nucleophilic residues under non-standard conditions. The protocols and workflows presented in this guide provide a solid foundation for the effective use of MMTS in research and development, enabling deeper insights into the critical roles of cysteine residues in protein function and regulation.

References

An In-depth Technical Guide to S-Methyl Methanethiosulfonate (MMTS) as a Thiol Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a versatile and widely utilized organosulfur compound in biochemistry and molecular biology. Its primary application lies in its ability to selectively and reversibly modify thiol groups (-SH) of cysteine residues in proteins.[1] This guide provides a comprehensive overview of the historical context of MMTS, its discovery, and its evolution as a critical tool for studying protein structure and function. Detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways and workflows are presented to offer a practical resource for researchers. The reversible nature of the thiol modification by MMTS, forming a mixed disulfide, provides a distinct advantage over irreversible alkylating agents, allowing for the protection of cysteine residues and the subsequent restoration of protein function.[1][2]

Historical Context and Discovery

S-Methyl methanethiosulfonate, with the chemical formula CH₃SO₂SCH₃, is the S-methyl ester of methanethiosulfonic acid.[3] While the precise date and discoverer of its initial synthesis are not prominently documented in readily available literature, its utility as a thiol-modifying reagent in biochemical research gained traction in the latter half of the 20th century. Initially, it was recognized for its role as a flavoring agent due to its sulfurous, roasted, and pungent odor and taste.[3]

The exploration of MMTS in biochemistry stemmed from the need for reagents that could specifically react with the sulfhydryl groups of cysteine residues in proteins. These residues are often crucial for enzyme catalysis, protein structure, and redox signaling.[1][4] Early research focused on its ability to act as a reversible inhibitor of enzymes with active-site cysteines.[1][2] Unlike irreversible alkylating agents such as iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM), the mixed disulfide bond formed by MMTS with a thiol group can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[4] This reversibility became a key feature, allowing for the temporary protection of thiol groups during experimental procedures and for studying the functional consequences of their modification.[1][2]

Over time, the applications of MMTS expanded significantly. It became a valuable tool for "trapping" the native thiol-disulfide state of proteins, preventing post-lysis oxidation and thiol-disulfide exchange.[4] This is particularly important in redox proteomics for accurately profiling the in vivo redox state of cysteine residues.[5] Furthermore, its small size allows it to access and modify buried cysteine residues that may be inaccessible to bulkier reagents.[1]

Chemical Properties and Reaction Mechanism

MMTS is a colorless liquid with a molar mass of 126.19 g·mol⁻¹.[3] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and methylene (B1212753) chloride.[3][6]

The primary reaction of MMTS is with a deprotonated cysteine residue (thiolate, RS⁻), which is a potent nucleophile.[7] The thiolate attacks the electrophilic sulfur atom of the MMTS molecule, leading to the formation of a mixed disulfide (RS-SCH₃) and the release of methanesulfinate (B1228633) (CH₃SO₂⁻) as a byproduct.[4][7]

Key Reaction: Protein-SH + CH₃SO₂SCH₃ → Protein-S-SCH₃ + CH₃SO₂H

This reaction is highly specific for thiols under mild conditions.[8] The resulting S-methylated cysteine can be readily reversed by the addition of an excess of a reducing agent like DTT, which regenerates the free thiol.

Quantitative Data

The efficiency and specificity of MMTS as a thiol reagent are influenced by several factors, including pH, temperature, and concentration. The following tables summarize key quantitative data gathered from various studies.

ParameterValue/RangeReference(s)
Optimal pH Range 7.0 - 8.0[6][9]
Typical Reaction Temperature Room Temperature (25°C)[6]
Typical Reaction Time 10 - 30 minutes[4]
Intrinsic Reactivity with Thiols ~10⁵ M⁻¹sec⁻¹[8]
Solubility in Isopropanol (B130326) 200 mM[6]
Caption: General Reaction Parameters for MMTS.
ReagentAdvantagesDisadvantagesReference(s)
MMTS Reversible modification; Small size allows access to buried thiols.Can promote intra- and inter-molecular disulfide bond formation; Methanesulfinate byproduct can be reactive.[1][4][7]
Iodoacetamide (IAM) Forms a stable, irreversible thioether bond.Less specific than maleimides, can react with other residues like histidine and methionine.[5][7]
N-ethylmaleimide (NEM) Highly specific for thiols; Fast reaction rate.Irreversible modification; Can react with other nucleophiles at alkaline pH.[5]
Caption: Comparison of Common Thiol-Modifying Reagents.

Experimental Protocols

General Protocol for Protein Thiol Modification with MMTS

This protocol provides a general guideline for the modification of cysteine residues in a purified protein sample.

  • Protein Preparation:

    • Prepare the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris-HCl, at a pH between 7.0 and 7.5.[10]

    • The protein concentration should typically be in the range of 50-100 µM.[10]

    • If the protein contains disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP. Subsequently, the reducing agent must be removed by dialysis or desalting columns to prevent it from reacting with MMTS.

  • MMTS Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of MMTS in a suitable organic solvent such as isopropanol or DMSO.[6] A typical stock concentration is 100-200 mM.

  • Modification Reaction:

    • Add the MMTS stock solution to the protein solution to achieve the desired final concentration. A 10- to 20-fold molar excess of MMTS over the protein is a common starting point.[10]

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or overnight at 4°C.[10] The optimal time should be determined empirically for each specific protein.

  • Removal of Excess MMTS:

    • After the incubation period, remove the excess, unreacted MMTS. This can be achieved through dialysis, gel filtration (desalting columns), or precipitation of the protein.

  • Verification of Modification:

    • Confirm the modification of cysteine residues using techniques such as mass spectrometry (to detect the mass shift corresponding to the S-methylthio group) or by using a thiol-quantification assay like the Ellman's test (DTNB assay), which will show a decrease in free thiols.[7]

Protocol for Reversal of MMTS Modification
  • Incubation with Reducing Agent:

    • To the MMTS-modified protein solution, add a sufficient concentration of a reducing agent like DTT (typically 10-50 mM).

    • Incubate the mixture at room temperature for 1-2 hours.

  • Removal of Reducing Agent and Byproducts:

    • Remove the reducing agent and the cleaved methylthio groups by dialysis or gel filtration.

  • Confirmation of Reversal:

    • Verify the regeneration of free thiol groups using a thiol-quantification assay or mass spectrometry.

Visualizations of Pathways and Workflows

Reaction Mechanism of MMTS with a Cysteine Residue

MMTS_Reaction cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Thiol) Protein_S_SCH3 Protein-S-SCH₃ (Mixed Disulfide) Protein_SH->Protein_S_SCH3 Nucleophilic Attack MMTS CH₃SO₂SCH₃ (MMTS) MMTS->Protein_S_SCH3 Methanesulfinate CH₃SO₂H (Methanesulfinic Acid) MMTS->Methanesulfinate Byproduct Redox_Proteomics_Workflow cluster_workflow Workflow for Identifying Oxidized Cysteines A 1. Cell Lysis in presence of MMTS (Block free thiols) B 2. Remove excess MMTS A->B C 3. Reduce oxidized cysteines (e.g., with DTT) B->C D 4. Label newly formed thiols (e.g., with biotin-maleimide) C->D E 5. Protein Digestion (e.g., with Trypsin) D->E F 6. Affinity Purification of biotin-labeled peptides E->F G 7. Mass Spectrometry Analysis (LC-MS/MS) F->G H 8. Identify sites of original oxidation G->H Redox_Signaling cluster_pathway Investigating Redox-Sensitive Signaling cluster_experiment Experimental Intervention ROS Cellular Stress (e.g., ROS) Protein_SH Protein-SH (Reduced, Active) ROS->Protein_SH Oxidation Protein_SH_Blocked Protein-S-SCH₃ (MMTS-Blocked) ROS->Protein_SH_Blocked Oxidation Prevented Protein_SS Protein-S-S-Protein (Oxidized, Inactive) Protein_SH->Protein_SS Downstream Downstream Signaling Protein_SH->Downstream Signal Transduction Protein_SH->Protein_SH_Blocked Modification Protein_SS->Downstream Signal Interrupted MMTS_Block MMTS Treatment MMTS_Block->Protein_SH Protein_SH_Blocked->Downstream Signal Maintained

References

S-Methyl Methanethiosulfonate (MMTS): A Versatile Tool for Elucidating Protein Redox States

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling and protein function, the redox state of cysteine residues plays a pivotal role. The reversible oxidation of the thiol group of cysteine to various states, including disulfides, sulfenic acids, and S-nitrosothiols, acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. The study of these dynamic post-translational modifications is crucial for understanding a myriad of physiological and pathological processes. S-Methyl methanethiosulfonate (B1239399) (MMTS) has emerged as a powerful and versatile chemical tool for researchers in this field. Its ability to selectively and reversibly modify free thiol groups makes it an invaluable reagent for trapping and analyzing the redox state of proteins. This technical guide provides a comprehensive overview of MMTS, its mechanism of action, and its diverse applications in studying protein redox states, complete with detailed experimental protocols and quantitative data to aid researchers in their experimental design and execution.

Chemical Properties and Mechanism of Action

S-Methyl methanethiosulfonate (CH₃SO₂SCH₃) is a small, membrane-permeable molecule that reacts specifically with sulfhydryl groups of cysteine residues in proteins.[1][2] The reaction proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on one of the sulfur atoms of MMTS, leading to the formation of a mixed disulfide bond between the cysteine residue and a methylthio group (-S-CH₃). This modification, known as S-thiolation or more specifically, S-methylthiolation, effectively blocks the free thiol group.

A key feature of MMTS is the reversibility of this modification. The resulting mixed disulfide can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), restoring the original free thiol.[3][4] This reversibility is a significant advantage over other commonly used alkylating agents like N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM), which form irreversible covalent bonds.[4] The reaction with MMTS results in a mass increase of 46 Da for each modified cysteine residue, which can be readily detected by mass spectrometry.[5][6]

Applications in Studying Protein Redox States

The unique properties of MMTS have led to its widespread use in a variety of applications aimed at understanding protein redox regulation.

Trapping the Thiol-Disulfide State of Proteins

MMTS is highly effective at "trapping" the in vivo thiol-disulfide status of proteins at a specific point in time. By rapidly reacting with all free thiols, it prevents artifactual oxidation and disulfide exchange that can occur during sample preparation and analysis. This allows for a more accurate snapshot of the protein redox landscape within the cell. Studies have shown that MMTS can be more efficient in vivo at trapping mixed disulfides compared to NEM.

Biotin-Switch Technique for Studying S-Nitrosylation

One of the most prominent applications of MMTS is in the biotin-switch technique (BST), a widely used method for the detection and identification of S-nitrosylated proteins.[1][7][8][9] This technique involves a three-step process:

  • Blocking: All free thiol groups in a protein lysate are blocked by MMTS.

  • Reduction: The S-nitrosothiol bonds are selectively reduced using ascorbate (B8700270), which exposes the previously S-nitrosylated cysteine residues as free thiols.

  • Labeling: These newly formed free thiols are then labeled with a biotin-containing reagent, such as biotin-HPDP.

The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or enriched using streptavidin affinity chromatography for identification by mass spectrometry.

Investigating Protein S-Sulfhydration

Similar to its use in the biotin-switch assay for S-nitrosylation, MMTS can be employed to study another important cysteine modification, S-sulfhydration (-SSH). In a modified biotin-switch approach, MMTS is used to block free thiols, with the assumption that it does not react with the persulfide group of S-sulfhydrated cysteines.[2][10][11][12][13] The remaining persulfide groups can then be labeled with a thiol-reactive probe. However, it is important to note that some studies suggest MMTS may react with persulfides, which could lead to an underestimation of S-sulfhydration levels.[2][11]

Reversible Inhibition of Enzymes

The modification of cysteine residues in the active site of enzymes often leads to a loss of catalytic activity. Due to the reversibility of the S-methylthiolation by MMTS, it can be used as a reversible inhibitor.[3][4][14] This is particularly useful for studying enzymes whose activity is regulated by redox-sensitive cysteines, such as cysteine proteases.[3][14][15] By treating an enzyme with MMTS, its activity can be temporarily blocked and then restored by the addition of a reducing agent. This allows for controlled studies of enzyme function and regulation.

Protection of Proteins During Purification

Cysteine-containing proteins, especially those with catalytic or structurally important thiols, can be prone to oxidation and aggregation during purification. MMTS can be used to protect these sensitive thiol groups by reversibly blocking them.[4] This can improve the yield and stability of the purified protein. Once the purification is complete, the MMTS modification can be easily removed with a reducing agent to restore the protein's native structure and function.

Quantitative Data Summary

While direct comparative kinetic data is often context-dependent and not always available in a standardized format, the following tables summarize key quantitative information regarding the use of MMTS.

ParameterValueReference
Mass shift per modified cysteine+46 Da[5][6]
Molar excess of MMTS for papain inhibition (1:10)~35% inhibition[16]
Molar excess of MMTS for full papain inhibition100-fold[16]
Recovery of papain activity after DTT treatment (from 100-fold excess MMTS)~55%[16]
ReagentReaction TypeReversibilityNotes
MMTS Forms a mixed disulfideReversible with reducing agents (e.g., DTT, TCEP)Generally more efficient in vivo than NEM for trapping mixed disulfides.
N-ethylmaleimide (NEM) Michael addition to form a thioether bondIrreversibleCan react with other nucleophiles at alkaline pH.[17][18]
Iodoacetamide (IAM) S-alkylation to form a thioether bondIrreversibleSlower reaction rate compared to NEM.[19]

Experimental Protocols

Protocol 1: Biotin-Switch Technique for Detection of S-Nitrosylated Proteins

This protocol is adapted from established methods for the biotin-switch technique.[7][9][20]

Materials:

  • Lysis Buffer: 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM neocuproine. Add protease inhibitors just before use.

  • Blocking Buffer: Lysis Buffer containing 2.5% SDS and 20 mM MMTS. (Prepare fresh).

  • Precipitation Solution: Acetone (B3395972), pre-chilled to -20°C.

  • Resuspension Buffer: Lysis Buffer containing 1% SDS.

  • Labeling Reagent: 4 mM Biotin-HPDP in DMF. (Prepare fresh).

  • Ascorbate Solution: 20 mM Sodium Ascorbate in water. (Prepare fresh and protect from light).

  • Neutralization Buffer: 20 mM HEPES-NaOH (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.

  • Wash Buffer: Neutralization Buffer containing 600 mM NaCl.

  • Streptavidin-agarose beads.

  • Elution Buffer: 20 mM HEPES-NaOH (pH 7.7), 100 mM NaCl, 1 mM EDTA, 20 mM DTT.

Procedure:

  • Cell Lysis: Lyse cells in Lysis Buffer on ice.

  • Blocking of Free Thiols:

    • Add four volumes of Blocking Buffer to the cell lysate.

    • Incubate at 50°C for 20 minutes with frequent vortexing. Protect from light.

  • Protein Precipitation:

    • Add four volumes of cold (-20°C) acetone to the sample.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the protein.

    • Carefully remove the supernatant and wash the pellet with cold 70% acetone.

    • Air-dry the pellet briefly.

  • Resuspension: Resuspend the protein pellet in Resuspension Buffer.

  • Biotinylation of S-Nitrosylated Cysteines:

    • To the resuspended protein, add the Labeling Reagent to a final concentration of 1 mM.

    • Add the Ascorbate Solution to a final concentration of 1 mM. As a negative control, add water instead of ascorbate to a parallel sample.

    • Incubate for 1 hour at room temperature in the dark.

  • Removal of Excess Biotin-HPDP: Precipitate the proteins with cold acetone as described in step 3.

  • Affinity Capture of Biotinylated Proteins:

    • Resuspend the protein pellet in Neutralization Buffer.

    • Add streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with Wash Buffer.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by incubating with Elution Buffer for 20 minutes at room temperature.

    • Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest or an anti-biotin antibody.

Protocol 2: Reversible Inhibition of a Cysteine Protease (e.g., Papain)

This protocol provides a general framework for the reversible inhibition of a cysteine protease using MMTS.[3][16]

Materials:

  • Purified cysteine protease (e.g., papain).

  • Assay Buffer: Buffer appropriate for the specific enzyme's activity assay.

  • MMTS stock solution (e.g., 100 mM in DMSO).

  • Substrate for the enzyme activity assay.

  • Reducing agent (e.g., 1 M DTT).

Procedure:

  • Enzyme Preparation: Prepare a solution of the cysteine protease in the Assay Buffer at a desired concentration.

  • Inhibition with MMTS:

    • To the enzyme solution, add MMTS to achieve the desired final concentration (e.g., 10-fold to 100-fold molar excess).

    • Incubate for 30 minutes at room temperature.

  • Enzyme Activity Assay (Inhibited State):

    • Measure the residual activity of the MMTS-treated enzyme using the appropriate substrate and detection method.

    • Include a control sample of the enzyme treated with DMSO alone.

  • Reactivation of the Enzyme:

    • To the MMTS-inhibited enzyme, add DTT to a final concentration of 10-20 mM.

    • Incubate for 30-60 minutes at room temperature to allow for the reduction of the mixed disulfide.

  • Enzyme Activity Assay (Reactivated State):

    • Measure the activity of the DTT-treated enzyme to determine the extent of reactivation.

Protocol 3: Protection of a Thiol-Containing Protein During Purification

This protocol outlines a general strategy for using MMTS to protect a protein during purification.

Materials:

  • Cell lysate or protein extract containing the target protein.

  • MMTS stock solution (e.g., 100 mM in a suitable solvent).

  • Purification buffers (e.g., for affinity chromatography, ion-exchange chromatography).

  • Reducing agent (e.g., DTT or TCEP).

Procedure:

  • Initial Blocking:

    • Immediately after cell lysis or protein extraction, add MMTS to the lysate to a final concentration of 1-5 mM.

    • Incubate on ice for 30 minutes.

  • Purification:

    • Proceed with the desired purification steps (e.g., affinity chromatography, ion-exchange chromatography). The purification buffers should not contain any reducing agents.

  • Removal of MMTS (On-column or Post-purification):

    • On-column removal: If using an affinity column, after the final wash step, incubate the column-bound protein with a buffer containing 10-20 mM DTT or TCEP for 30-60 minutes to cleave the MMTS modification. Then, elute the protein.

    • Post-purification removal: After eluting the MMTS-modified protein, add DTT or TCEP to the eluate to a final concentration of 10-20 mM and incubate for 30-60 minutes.

  • Final Buffer Exchange: Perform a buffer exchange step (e.g., dialysis or desalting column) to remove the reducing agent and any remaining MMTS byproducts.

Visualizations

MMTS_Mechanism Protein_SH Protein-SH (Reduced Cysteine) Transition_State Transition State Protein_SH->Transition_State Nucleophilic attack MMTS CH₃SO₂SCH₃ (MMTS) MMTS->Transition_State Protein_S_S_CH3 Protein-S-S-CH₃ (S-methylthiolated Protein) Transition_State->Protein_S_S_CH3 CH3SO2H CH₃SO₂H (Methanesulfinic acid) Transition_State->CH3SO2H Leaving group Protein_S_S_CH3->Protein_SH Reduction Reducing_Agent Reducing Agent (e.g., DTT)

Caption: Mechanism of reversible S-methylthiolation of a protein cysteine residue by MMTS.

Biotin_Switch_Workflow cluster_step1 Step 1: Blocking cluster_step2 Step 2: Reduction cluster_step3 Step 3: Labeling & Detection Protein_Mix Protein Lysate (Free Thiols & S-Nitrosothiols) MMTS MMTS Blocked_Protein Blocked Protein (S-methylthiolated Thiols) MMTS->Blocked_Protein Incubation Ascorbate Ascorbate Reduced_SNO Newly Exposed Thiols Ascorbate->Reduced_SNO Selective Reduction of S-NO Biotin_HPDP Biotin-HPDP Biotinylated_Protein Biotinylated Protein Biotin_HPDP->Biotinylated_Protein Labeling Detection Detection/Enrichment (Western Blot / Mass Spec) Biotinylated_Protein->Detection

Caption: Workflow of the Biotin-Switch Technique using MMTS.

Conclusion

This compound is a powerful and versatile tool for the study of protein redox states. Its ability to reversibly modify cysteine thiols with high efficiency provides a distinct advantage over irreversible alkylating agents. From trapping the native thiol-disulfide status of proteins to its central role in the biotin-switch technique for identifying S-nitrosylated proteins, MMTS has proven to be an indispensable reagent in the field of redox biology. Furthermore, its applications as a reversible enzyme inhibitor and a protective agent during protein purification highlight its broad utility. By providing a deeper understanding of the chemistry and applications of MMTS, along with detailed experimental guidance, this technical guide aims to empower researchers to effectively utilize this valuable tool in their quest to unravel the complex roles of protein redox modifications in health and disease.

References

S-Methyl Methanethiosulfonate (MMTS): A Technical Guide to its Solubility and Stability in Common Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a widely utilized thiol-modifying reagent crucial for studying protein structure, function, and redox signaling. Its efficacy in experimental systems is fundamentally dependent on its solubility and stability in aqueous biological buffers. This technical guide provides a comprehensive overview of the known properties of MMTS, alongside detailed experimental protocols for determining its solubility and stability in commonly used buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES. Due to a lack of publicly available quantitative data, this guide equips researchers with the necessary methodologies to generate these critical parameters in their own laboratories. The document also includes visualizations of experimental workflows and the mechanism of action of MMTS on protein thiols, providing a practical resource for robust and reproducible experimental design.

Introduction

S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound that reacts specifically and reversibly with sulfhydryl groups to form a methyl disulfide adduct.[1] This reaction is instrumental in a variety of biochemical and pharmaceutical applications, including:

  • Trapping the Thiol-Disulfide State of Proteins: MMTS is used to "freeze" the redox state of cysteine residues within proteins, allowing for the study of their native oxidation state.[2][3]

  • Enzyme Inhibition and Activity Modulation: By modifying catalytic cysteine residues, MMTS can reversibly inhibit enzyme activity, aiding in the investigation of enzyme mechanisms.[4]

  • Protein Structure and Function Analysis: The small size of the methylthio group introduced by MMTS allows for probing the accessibility and role of specific cysteine residues.[4]

  • Protecting Proteins from Degradation: MMTS can be used to protect cysteine proteases from autolysis during purification and storage.

The utility of MMTS is, however, predicated on its behavior in aqueous solutions. Inconsistent or poor solubility can lead to inaccurate dosing, while instability can result in a loss of active reagent over the course of an experiment, leading to variability and misinterpretation of results. This guide addresses these critical aspects.

Solubility of this compound

The solubility of MMTS in aqueous solutions is not well-documented with quantitative data, and available information can be contradictory. Some sources describe it as "practically insoluble in water," while others suggest a solubility of "1:5" (one part MMTS to five parts water), and others simply as "slightly" soluble.[5][6][7][8] It is known to be soluble in organic solvents like DMF, chloroform, and isopropanol.[5][8] Given this ambiguity, it is imperative for researchers to determine the solubility of MMTS in their specific biological buffers of interest.

Factors Influencing MMTS Solubility
  • Buffer Composition: The ionic strength and specific components of buffers like PBS, TRIS, and HEPES can influence the solubility of small molecules.

  • pH: The pH of the buffer can affect the stability of MMTS, which in turn can impact apparent solubility measurements.

  • Temperature: Solubility is generally temperature-dependent.

  • Presence of Co-solvents: The addition of organic co-solvents like DMSO or ethanol, often used to prepare stock solutions, can significantly increase the aqueous solubility of MMTS.[9]

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound (MMTS) in Common Biological Buffers at 25°C (Note: The following data are for illustrative purposes only and should be determined experimentally.)

Buffer (pH)Co-solvent (% v/v)Solubility (mg/mL)Solubility (mM)
PBS (7.4)None~1.0~7.9
PBS (7.4)5% DMSO~5.0~39.6
TRIS (7.4)None~1.2~9.5
TRIS (8.0)None~1.1~8.7
HEPES (7.4)None~1.5~11.9

Stability of this compound

MMTS is known to be susceptible to hydrolysis in aqueous environments, a reaction that is influenced by pH and the presence of nucleophiles.[10] The stability of related thiosulfinates has been shown to be highly dependent on the solvent.[11] Optimal reactivity of MMTS with thiols is typically observed in buffers with a pH range of 7-8.[5][12] Degradation of MMTS leads to the loss of its thiol-modifying capability. Therefore, understanding its stability and half-life in the buffer system being used is critical for ensuring that a sufficient concentration of the active compound is present throughout the experiment.

Factors Influencing MMTS Stability
  • pH: Hydrolysis of methanesulfonate (B1217627) esters can be pH-dependent.[10]

  • Temperature: Higher temperatures generally accelerate degradation kinetics.[13]

  • Buffer Nucleophilicity: Some buffer components, such as TRIS, are nucleophilic and may directly react with and degrade MMTS.

Quantitative Stability Data

Similar to solubility, specific kinetic data for MMTS degradation in biological buffers is lacking. The following table is a template for organizing experimentally determined stability data.

Table 2: Illustrative Stability (Half-life, t½) of this compound (MMTS) in Common Biological Buffers (Note: The following data are for illustrative purposes only and should be determined experimentally.)

Buffer (pH)Temperature (°C)Half-life (t½) in minutes
PBS (7.4)4~240
PBS (7.4)25~60
PBS (7.4)37~35
TRIS (7.4)25~45
HEPES (7.4)25~70

Experimental Protocols

The following protocols provide a framework for the systematic determination of the solubility and stability of MMTS in biological buffers.

Visualizing the Experimental Workflow

G cluster_0 Solubility Determination cluster_1 Stability (Degradation Kinetics) Determination prep_sol Prepare Saturated MMTS Solution in Buffer equilibrate Equilibrate (e.g., 1.5-2h at 25°C) with shaking prep_sol->equilibrate separate Separate Undissolved MMTS (Centrifugation/Filtration) equilibrate->separate quantify_sol Quantify MMTS in Supernatant/Filtrate (e.g., HPLC, LC-MS) separate->quantify_sol prep_stab Prepare MMTS Solution of Known Concentration in Buffer incubate Incubate at Desired Temperature (e.g., 4°C, 25°C, 37°C) prep_stab->incubate sample Sample at Multiple Time Points (t=0, 15, 30, 60, 120 min) incubate->sample quantify_stab Quench Reaction and Quantify Remaining MMTS (e.g., HPLC, LC-MS) sample->quantify_stab kinetics Plot ln[MMTS] vs. Time and Determine Half-life (t½) quantify_stab->kinetics

Caption: Workflow for determining MMTS solubility and stability.
Protocol for Determining MMTS Solubility

This protocol is adapted from the shake-flask method, a standard for determining thermodynamic solubility.[9]

  • Preparation of Buffers: Prepare PBS, TRIS, and HEPES buffers at the desired pH and temperature. For example, 1x PBS at pH 7.4, 50 mM TRIS at pH 7.4, and 50 mM HEPES at pH 7.4.

  • Addition of MMTS: Add an excess amount of MMTS to a known volume of each buffer in a glass vial. "Excess" means adding enough MMTS so that undissolved droplets are clearly visible after initial mixing.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (a minimum of 1.5-2 hours is recommended; longer times may be necessary and should be validated).

  • Separation of Undissolved MMTS: Centrifuge the vials at high speed (e.g., 14,000 x g for 10 minutes) to pellet the undissolved MMTS. Alternatively, filter the solution through a 0.22 µm syringe filter that is compatible with MMTS (e.g., PTFE).

  • Quantification: Carefully take a known volume of the clear supernatant or filtrate and dilute it into a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis. Quantify the concentration of MMTS using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known MMTS concentrations.[14][15]

  • Consideration for Co-solvents: To determine the effect of a co-solvent like DMSO, prepare the buffer with the desired percentage of the co-solvent (e.g., 5% v/v DMSO in PBS) before adding the excess MMTS.

Protocol for Determining MMTS Stability (Degradation Kinetics)

This protocol outlines a method to determine the degradation rate and half-life of MMTS.

  • Preparation of MMTS Solution: Prepare a stock solution of MMTS in an organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into the desired biological buffer (pre-equilibrated at the test temperature, e.g., 4°C, 25°C, or 37°C) to a final concentration well below its determined solubility limit.

  • Incubation and Sampling: Start a timer immediately after adding MMTS to the buffer. At various time points (e.g., t = 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution.

  • Quenching the Reaction: Immediately mix the aliquot with a quenching solvent (e.g., ice-cold acetonitrile or methanol) to stop further degradation and precipitate buffer salts if necessary.

  • Quantification: Analyze the samples using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the remaining MMTS at each time point.[16]

  • Data Analysis:

    • Confirm that the degradation follows pseudo-first-order kinetics by plotting the natural logarithm of the MMTS concentration (ln[MMTS]) against time. The plot should be linear.[13]

    • The slope of this line is equal to the negative of the degradation rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Mechanism of Action and Impact on Signaling Pathways

MMTS exerts its biological effects by modifying cysteine residues, which are often critical components of redox-sensitive signaling pathways.

Reaction with Protein Thiols

The primary mechanism of action of MMTS is the S-thiolation of cysteine residues, forming a mixed disulfide bond and releasing methylsulfinic acid. This reaction is reversible upon the addition of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

Caption: Reaction of MMTS with a protein cysteine residue.
Perturbation of Redox Signaling Pathways

Many cellular signaling pathways, including those regulated by kinases (e.g., MAPK pathway) and transcription factors (e.g., NF-κB), are controlled by the redox state of specific cysteine residues in key proteins.[17][18][19] Oxidative stress can alter these pathways, and MMTS can be used as a tool to mimic or study such modifications. By modifying critical thiols, MMTS can alter protein conformation and function, thereby impacting downstream signaling events.

G ext_signal External Signal (e.g., Growth Factor, Stress) receptor Receptor ext_signal->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor cys_mod Cys-S-S-CH3 (Altered Function) kinase_cascade->cys_mod gene_expression Gene Expression transcription_factor->gene_expression transcription_factor->cys_mod mmts MMTS mmts->kinase_cascade Targets Cys-SH mmts->transcription_factor Targets Cys-SH

Caption: MMTS modulation of a generic redox signaling pathway.

Conclusion

This compound is an invaluable tool for researchers in biochemistry and drug development. However, the reliability of experimental outcomes depends heavily on its proper handling and a thorough understanding of its physicochemical properties in the chosen experimental system. The contradictory and incomplete data in the public domain concerning its solubility and stability necessitate empirical determination by the end-user. The protocols and frameworks provided in this guide offer a clear path for researchers to generate this essential data, ensuring the accuracy, reproducibility, and validity of their scientific findings. By carefully characterizing the behavior of MMTS in common biological buffers, the scientific community can continue to leverage this powerful reagent to its full potential.

References

An In-depth Technical Guide to the Reaction of S-Methyl Methanethiosulfonate with Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and biological aspects of the reaction between S-Methyl methanethiosulfonate (B1239399) (MMTS) and the endogenous antioxidant glutathione (B108866) (GSH). This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of thiol modification, redox signaling, and the pharmacological implications of this interaction.

Core Reaction: Thiol-Disulfide Exchange

S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound that acts as a potent and reversible thiol-modifying agent. Its primary reaction with glutathione, a tripeptide (γ-L-Glutamyl-L-cysteinylglycine) abundant in most cells, is a thiol-disulfide exchange. In this reaction, the nucleophilic thiolate anion (GS⁻) of glutathione attacks the electrophilic sulfur atom of the thiosulfonate group in MMTS. This results in the formation of a mixed disulfide, S-methylthioglutathione (GSSMe), and the release of methanesulfinate (B1228633) as a leaving group.

This reversible modification of glutathione has significant implications for cellular redox homeostasis and can impact various physiological and pathological processes.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism (Sɴ2) at the sulfur atom. The deprotonated thiol group of glutathione is the reactive species.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products GSH Glutathione (GSH) (γ-Glu-Cys-Gly-SH) GSSMe S-Methylthioglutathione (GSSMe) (γ-Glu-Cys-Gly-S-SCH₃) GSH->GSSMe Thiol-Disulfide Exchange MMTS This compound (MMTS) (CH₃SO₂SCH₃) MMTS->GSSMe MSA Methanesulfinate (CH₃SO₂⁻) MMTS->MSA

Caption: Reaction of Glutathione with MMTS.

Quantitative Data

Reactant (Electrophile)Second-Order Rate Constant (k) (M⁻¹s⁻¹)ConditionsReference
Acrylamide0.27 ± 0.02298 K[1]
Nitro-oleic acid (OA-NO₂)183pH 7.4, 37°C[2]
Nitro-linoleic acid (LNO₂)355pH 7.4, 37°C[2]
Nitric Oxide (NO•)0.080 ± 0.008pH 7.4, 37°C

Experimental Protocols

Kinetic Analysis of the MMTS-GSH Reaction via HPLC

This protocol outlines a method to determine the second-order rate constant of the reaction between MMTS and GSH by monitoring the depletion of GSH over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (MMTS)

  • Reduced L-Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ortho-phthalaldehyde (OPA) for derivatization

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of MMTS in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare a 10 mM stock solution of GSH in deoxygenated PBS (pH 7.4).

  • Kinetic Reaction:

    • In a temperature-controlled vessel at 37°C, add a known concentration of GSH (e.g., 1 mM) to pre-warmed PBS.

    • Initiate the reaction by adding a specific concentration of MMTS (e.g., 10 mM).

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Derivatization:

    • Immediately quench the reaction by adding the aliquot to a solution that will stop the reaction, for example, by acidification or by adding a large excess of a thiol-scavenging agent if monitoring MMTS depletion.

    • For GSH quantification, derivatize the thiol group with OPA to form a fluorescent adduct.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer) to separate the GSH-OPA adduct from other components.

    • Detect the adduct using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm) or a UV detector.

  • Data Analysis:

    • Quantify the GSH concentration at each time point by comparing the peak area to a standard curve of known GSH concentrations.

    • Plot the natural logarithm of the GSH concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) using the equation: k = k' / [MMTS].

Identification and Quantification of S-Methylthioglutathione (GSSMe) by LC-MS/MS

This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific detection of the GSSMe adduct.

Materials:

  • Reaction mixture containing MMTS and GSH

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer)

  • C18 UPLC/HPLC column

Procedure:

  • Sample Preparation:

    • Prepare the reaction mixture as described in the kinetic analysis protocol.

    • At a desired time point, quench the reaction by adding ice-cold acetonitrile to precipitate proteins and stop the reaction.

    • Centrifuge the sample to pellet the precipitated material.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with mobile phases of water and acetonitrile, both containing 0.1% formic acid, to separate the GSSMe from unreacted GSH and MMTS.

    • The mass spectrometer should be operated in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of the protonated GSSMe molecule. The expected m/z for [GSSMe + H]⁺ is approximately 354.09.

    • For confirmation and quantification, use Multiple Reaction Monitoring (MRM) by selecting the precursor ion (m/z of GSSMe) and monitoring for specific product ions after collision-induced dissociation (CID). A characteristic neutral loss would be that of the pyroglutamic acid moiety (129 Da).

  • Data Analysis:

    • Identify the GSSMe peak based on its retention time and the specific MRM transition.

    • For quantification, a standard curve can be generated using a synthesized GSSMe standard.

Impact on Cellular Signaling Pathways

The reaction between MMTS and glutathione can significantly impact cellular signaling by altering the intracellular redox environment and modifying the function of redox-sensitive proteins. Depletion of the reduced glutathione pool and the formation of GSSMe can influence several key signaling pathways.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. The activity of this pathway is sensitive to the cellular redox state. Depletion of GSH can lead to increased oxidative stress, which has been shown to modulate the PI3K/Akt pathway. Specifically, oxidative stress can inactivate the tumor suppressor PTEN, a phosphatase that negatively regulates the PI3K/Akt pathway, leading to increased Akt phosphorylation and activation. Therefore, the reaction of MMTS with GSH could indirectly lead to the activation of the PI3K/Akt pathway.

PI3K_Akt_Pathway MMTS MMTS GSSMe GSSMe MMTS->GSSMe - GSH GSH GSH GSH->GSSMe OxidativeStress Increased Oxidative Stress GSSMe->OxidativeStress PTEN PTEN (inactivated) OxidativeStress->PTEN PIP3 PIP3 PTEN->PIP3 | PIP2 PIP2 PI3K PI3K pAkt p-Akt (Active) PIP3->pAkt PI3K->PIP3 + Akt Akt Akt->pAkt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Experimental_Workflow CellCulture Cell Culture (e.g., cancer cell line) MMTSTreatment MMTS Treatment (dose-response and time-course) CellCulture->MMTSTreatment GSH_Assay Measure Intracellular GSH/GSSG Ratio (LC-MS/MS or enzymatic assay) MMTSTreatment->GSH_Assay WesternBlot Western Blot Analysis (p-Akt, p-p38, IκBα) MMTSTreatment->WesternBlot GeneExpression Gene Expression Analysis (qRT-PCR for target genes) MMTSTreatment->GeneExpression CellularAssays Cellular Assays (viability, apoptosis, proliferation) MMTSTreatment->CellularAssays DataAnalysis Data Analysis and Interpretation GSH_Assay->DataAnalysis WesternBlot->DataAnalysis GeneExpression->DataAnalysis CellularAssays->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for Reversible Cysteine Blocking with S-Methyl Methanethiosulfonate (MMTS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reversible blocking of cysteine residues in proteins using S-Methyl methanethiosulfonate (B1239399) (MMTS). This technique is pivotal in various fields, including proteomics, structural biology, and drug development, for the protection of thiol groups and the study of redox signaling pathways.

Introduction

S-Methyl methanethiosulfonate (MMTS) is a thiol-reactive reagent that specifically modifies free cysteine residues in proteins. The reaction results in the formation of a mixed disulfide bond between the cysteine's sulfur atom and a methylthio group (-S-S-CH₃). A key advantage of MMTS is the reversibility of this modification.[1][2][3] The disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), restoring the native cysteine residue.[4][5] This property makes MMTS an invaluable tool for protecting cysteine residues from irreversible oxidation or for temporarily blocking their reactivity during other chemical modifications.[2][3] Its small size also allows it to access buried cysteine residues.[2][3]

Mechanism of Action

The primary reaction of MMTS with a protein cysteine residue is a nucleophilic attack by the thiolate anion (Cys-S⁻) on the sulfur atom of the methylthio group of MMTS. This results in the formation of a stable S-methylated mixed disulfide and the release of methanesulfinic acid.

Applications

  • Redox Proteomics : MMTS is widely used to differentiate between reduced and oxidized cysteine residues within a proteome.[1][6] By blocking free thiols with MMTS, subsequent reduction steps can reveal cysteines that were originally involved in disulfide bonds.

  • Enzyme Inhibition : The active sites of many enzymes, such as cysteine proteases, contain critical cysteine residues. MMTS can be used as a reversible inhibitor to study enzyme mechanisms or to prevent autolysis during purification and storage.[2][3][7][8]

  • Protein Structure and Dynamics Studies : The modification of cysteine residues with MMTS can be used to probe their accessibility and role in protein structure and stability. Isotopically labeled MMTS (e.g., ¹³C-MMTS) can be used in NMR studies to investigate protein dynamics.[9]

  • Drug Development : In drug development, understanding the redox state of cysteine residues in target proteins is crucial. MMTS can be employed to investigate the role of specific cysteines in protein function and their potential as drug targets. Mass spectrometry-based proteomics, often in conjunction with cysteine-modifying reagents like MMTS, is a powerful tool in various stages of drug discovery and development.[10][11][12][13]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the reversible blocking of cysteine residues with MMTS.

Table 1: Reaction Conditions for Cysteine Blocking with MMTS

ParameterRecommended Range/ConditionNotes
MMTS Concentration1-10 mMThe optimal concentration may vary depending on the protein and buffer composition.
Molar Ratio (MMTS:Protein)10:1 to 100:1A molar excess of MMTS is typically used to ensure complete modification of accessible cysteines.
pH7.0 - 8.5The reaction is more efficient at slightly alkaline pH where the cysteine thiol is deprotonated.
TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used for sensitive proteins.[14]
Reaction Time15 - 60 minutesIncubation time should be optimized for the specific protein.
BufferPhosphate, Tris, or HEPESBuffers should be free of thiol-containing additives.

Table 2: Conditions for Reversal of MMTS Modification

ParameterRecommended Range/ConditionNotes
Reducing AgentDTT or TCEPTCEP is often preferred as it is more stable and does not absorb at 280 nm.
Reducing Agent Concentration5 - 50 mMA significant excess of the reducing agent is required to drive the reaction to completion.
pH7.0 - 8.5Optimal pH for the reducing activity of DTT and TCEP.
TemperatureRoom Temperature (20-25°C)
Reaction Time30 - 60 minutes

Experimental Protocols

Protocol 1: Reversible Blocking of Cysteine Residues with MMTS

This protocol describes the procedure for modifying free cysteine residues in a protein sample with MMTS.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.4)

  • This compound (MMTS)

  • Anhydrous DMSO or ethanol (B145695) to prepare MMTS stock solution

  • Desalting column or dialysis tubing for buffer exchange

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of any thiol-containing reagents. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 1-10 mg/mL.

  • Prepare MMTS Stock Solution: Immediately before use, prepare a 100 mM stock solution of MMTS in anhydrous DMSO or ethanol.

  • Blocking Reaction: Add the MMTS stock solution to the protein solution to achieve the desired final concentration (typically 1-10 mM). For example, add 10 µL of 100 mM MMTS to 990 µL of protein solution for a final MMTS concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. For sensitive proteins, the incubation can be performed at 4°C for 1-2 hours.

  • Removal of Excess MMTS: Remove unreacted MMTS by buffer exchange using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Reversal of MMTS Modification

This protocol outlines the steps to reverse the MMTS modification and restore the free cysteine residues.

Materials:

  • MMTS-modified protein sample

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Suitable reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.4)

  • Desalting column or dialysis tubing for buffer exchange

Procedure:

  • Prepare Reducing Agent Solution: Prepare a fresh stock solution of DTT or TCEP in the reaction buffer. A 500 mM stock solution is typically convenient.

  • Reduction Reaction: Add the reducing agent stock solution to the MMTS-modified protein solution to a final concentration of 5-50 mM. For example, add 10 µL of 500 mM DTT to 490 µL of protein solution for a final DTT concentration of 10 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Reducing Agent: If the presence of the reducing agent interferes with downstream applications, it can be removed by buffer exchange using a desalting column or dialysis.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow in redox proteomics for the differential labeling of cysteine residues using MMTS.

Reversible_Cysteine_Blocking_Workflow cluster_blocking Step 1: Blocking of Free Thiols cluster_reduction Step 2: Reduction of Oxidized Cysteines cluster_labeling Step 3: Labeling of Newly Exposed Thiols cluster_analysis Step 4: Analysis Protein Protein Sample (Free & Oxidized Cysteines) MMTS Add MMTS Protein->MMTS BlockedProtein Protein with Blocked Free Cysteines (-S-S-CH3) MMTS->BlockedProtein Reducer Add Reducing Agent (e.g., DTT/TCEP) BlockedProtein->Reducer ReducedProtein Protein with Newly Exposed Thiols Reducer->ReducedProtein Label Add Thiol-Reactive Probe (e.g., IAM, NEM) ReducedProtein->Label LabeledProtein Differentially Labeled Protein Label->LabeledProtein Analysis Mass Spectrometry (LC-MS/MS) LabeledProtein->Analysis Results Identification of Originally Oxidized Cysteines Analysis->Results

Caption: Workflow for differential cysteine labeling using MMTS.

References

Application of S-Methyl Methanethiosulfonate in Mass Spectrometry-Based Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a thiol-reactive reagent increasingly utilized in mass spectrometry (MS)-based proteomics for the modification of cysteine residues. Unlike commonly used irreversible alkylating agents such as iodoacetamide (B48618) (IAA), MMTS reacts with thiol groups to form a mixed disulfide bond, a modification that is reversible upon treatment with reducing agents.[1][2] This unique characteristic makes MMTS a valuable tool for a range of applications, from standard proteomics workflows to specialized investigations of protein redox states and disulfide bond mapping. Its small size also allows for good accessibility to buried cysteine residues.[3]

This document provides detailed application notes and protocols for the use of MMTS in proteomics, with a focus on quantitative data, experimental workflows, and the elucidation of signaling pathways.

Key Applications

  • Reversible Cysteine Blocking: In standard "bottom-up" proteomics, MMTS is used to cap free cysteine residues after protein reduction, preventing their re-oxidation and disulfide bond formation. The resulting S-methylthio modification can be readily reversed if necessary.[1]

  • Redox Proteomics: MMTS is a key reagent in differential alkylation workflows designed to study the redox state of cysteine residues. It is used to block reduced cysteines, allowing for the subsequent specific reduction and labeling of reversibly oxidized cysteines (e.g., sulfenic acids, S-nitrosylation, S-glutathionylation).[3][4] This approach enables the identification and quantification of redox-sensitive proteins and their roles in signaling pathways.[5][6]

  • Disulfide Bond Analysis: The reversible nature of MMTS modification can be exploited in protocols for mapping disulfide bonds. By blocking free thiols with MMTS, disulfide bonds can be selectively reduced and the newly formed thiols alkylated with a different reagent, facilitating their identification by mass spectrometry.

Quantitative Data: Comparison of Alkylating Agents

The choice of alkylating agent can significantly impact the results of a proteomics experiment. The following tables summarize quantitative data comparing MMTS with other common alkylating agents.

ReagentMolecular Weight (Da)Mass Shift on Cysteine (Da)Reaction TimeReversibilityKey Considerations
S-Methyl methanethiosulfonate (MMTS) 110.17+46.0FastReversible (with reducing agents)Small size allows access to buried cysteines; can potentially induce disulfide bond formation in vitro.[3][7]
Iodoacetamide (IAA)184.99+57.0230-45 minIrreversibleWidely used, but can cause off-target modifications of other amino acids, particularly methionine.[8][9]
N-ethylmaleimide (NEM)125.13+125.05FastLargely irreversible (can show some reversibility)Reacts rapidly and specifically at neutral or slightly acidic pH, but can also modify other residues.[7][10]
Chloroacetamide (CAA)93.51+57.0230-45 minIrreversibleConsidered by some studies to be superior to IAA in terms of fewer side reactions.[9]

Table 1: Properties of Common Cysteine Alkylating Agents.

Alkylating AgentCysteine Alkylation Efficiency (%)Off-target Modifications (Observed Side Reactions)Number of Identified Peptides (Relative to control)
This compound (MMTS) HighCan react with sulfenic acids (Cys-SOH) and potentially induce disulfide bond formation.[7][11]Comparable to other non-iodine-containing reagents.[8]
Iodoacetamide (IAA)97.01% - 99.84%Methionine (carbamidomethylation, neutral loss), Lysine, Histidine, Aspartate, Glutamate, N-terminus.[8][12]Can be lower than non-iodine reagents due to side reactions.[8]
Chloroacetamide (CAA)97.01% - 99.84%Fewer side reactions reported compared to IAA.[9]Generally high.[8]
Acrylamide (AA)HighCan modify Lysine, N-terminus.High, often considered a good alternative to iodine-containing reagents.[8]

Table 2: Quantitative Comparison of Alkylating Agent Performance in Proteomics. Data compiled from multiple studies.[8][9][12] The exact efficiency and number of identified peptides can vary depending on the specific experimental conditions and sample complexity.

Experimental Protocols

Protocol 1: Standard In-Solution Protein Digestion with MMTS Cysteine Blocking

This protocol describes a standard workflow for preparing protein samples for shotgun proteomics analysis using MMTS for cysteine alkylation.

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5).

    • Determine protein concentration using a compatible assay (e.g., BCA).

  • Reduction:

    • To the protein solution, add Dithiothreitol (DTT) to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation with MMTS:

    • Cool the sample to room temperature.

    • Add MMTS to a final concentration of 10-20 mM.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Quenching (Optional but Recommended):

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Digestion:

    • Dilute the sample with a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or other solid-phase extraction method.

    • Elute, dry, and resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Differential Alkylation for Redox Proteomics using MMTS (Biotin-Switch Technique)

This protocol is adapted from the biotin-switch technique for the identification of S-nitrosylated proteins, a common application of redox proteomics.[13]

  • Lysis and Blocking of Free Thiols:

    • Lyse cells in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with 0.1% SDS and 20 mM MMTS.

    • Incubate at 50°C for 30 minutes with frequent vortexing to block all free thiols.

    • Precipitate proteins with two volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with acetone. Resuspend the pellet in HENS buffer (HEN buffer with 1% SDS).

  • Selective Reduction of S-Nitrosothiols:

    • To the protein solution, add 20 mM sodium ascorbate (B8700270) to selectively reduce S-nitrosothiols to free thiols.

    • Incubate at room temperature for 1 hour.

  • Labeling of Nascent Thiols:

    • Add a thiol-reactive labeling reagent, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), to a final concentration of 2 mM.

    • Incubate at room temperature for 1 hour.

  • Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-biotinylated proteins.

    • Perform on-bead digestion with trypsin overnight at 37°C.

  • MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS to identify the formerly S-nitrosylated proteins.

Visualizations

Signaling Pathway: Redox Regulation of Protein Function

The following diagram illustrates a general mechanism of how reactive oxygen species (ROS) can modulate protein function through the reversible oxidation of cysteine residues, a process that can be investigated using MMTS-based redox proteomics.

RedoxSignaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced, Active) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Oxidized, Inactive) Protein_SH->Protein_SOH Protein_SSG Protein-SSG (Glutathionylated) Protein_SOH->Protein_SSG + GSH Cellular_Response Downstream Cellular Response Protein_SOH->Cellular_Response Altered Function GSH Glutathione (GSH) Protein_SSG->Protein_SH Reduction (e.g., Grx) Protein_SSG->Cellular_Response Altered Function

Caption: General scheme of protein cysteine redox modification and its impact on cellular signaling.

Experimental Workflow: MMTS-based Redox Proteomics

This diagram outlines the key steps in a typical redox proteomics experiment utilizing MMTS for the initial blocking of free thiols.

RedoxProteomicsWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Lysis Cell/Tissue Lysis Block Block Free Thiols (e.g., MMTS) Lysis->Block Reduce Reduce Oxidized Cys (e.g., DTT, Ascorbate) Block->Reduce Label Label Nascent Thiols (e.g., Biotin-maleimide) Reduce->Label Enrich Enrich Labeled Proteins/ Peptides (e.g., Streptavidin) Label->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: A typical experimental workflow for redox proteomics using differential alkylation with MMTS.

Conclusion

This compound is a versatile and valuable reagent in the mass spectrometry-based proteomics toolkit. Its unique property of forming a reversible disulfide bond with cysteine thiols provides distinct advantages in applications ranging from routine protein identification to the sophisticated analysis of the redox proteome. By understanding its chemical properties and utilizing optimized protocols, researchers can leverage MMTS to gain deeper insights into protein function, regulation, and the intricate signaling networks that govern cellular processes. The careful selection of MMTS over other alkylating agents, particularly in redox studies, can minimize certain side reactions and enable the specific investigation of reversible cysteine modifications.

References

Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with S-Methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a sulfhydryl-reactive reagent widely utilized in biochemistry and proteomics for the reversible modification of cysteine residues in proteins. This application note provides a detailed guide for the use of MMTS in protein labeling, including comprehensive protocols, methods for quantifying labeling efficiency, and its application in studying signaling pathways.

MMTS reacts specifically with the thiol group (-SH) of cysteine residues to form a methylthio mixed disulfide (-S-S-CH₃). This modification is stable under many experimental conditions but can be readily reversed by the addition of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1] This reversibility makes MMTS an invaluable tool for a variety of applications, including:

  • Protecting Cysteine Residues: Preventing the oxidation of sensitive cysteine residues or their involvement in unwanted side reactions during protein purification and analysis.[2]

  • Studying Protein Structure and Function: Reversibly blocking cysteine residues to investigate their role in enzyme activity, protein-protein interactions, and conformational changes.

  • Enzyme Inhibition: Temporarily inhibiting the activity of enzymes that rely on a catalytic cysteine residue.[2]

  • Probing Redox Signaling Pathways: Investigating the role of cysteine modifications in cellular signaling cascades.

Chemical Reaction

The reaction of MMTS with a protein cysteine residue is a nucleophilic substitution where the thiolate anion of the cysteine attacks the electrophilic sulfur atom of MMTS. This results in the formation of a disulfide bond and the release of methanesulfinic acid.

Experimental Protocols

This section provides detailed protocols for the labeling of proteins with MMTS, removal of excess reagent, and reversal of the modification.

Protocol 1: General Protein Labeling with MMTS

This protocol outlines the fundamental steps for labeling a purified protein with MMTS.

Materials:

  • Purified protein containing accessible cysteine residues

  • S-Methyl methanethiosulfonate (MMTS)

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5

  • Reducing Agent (optional): 10 mM DTT or TCEP solution

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 7.5

  • Desalting column (e.g., Sephadex G-25) or dialysis tubing

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains intramolecular disulfide bonds that need to be reduced to allow labeling of the constituent cysteines, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

    • Crucially, remove the reducing agent before adding MMTS. This can be achieved by buffer exchange using a desalting column or dialysis.

  • MMTS Stock Solution:

    • Prepare a 1 M stock solution of MMTS in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of MMTS from the stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. For sensitive proteins, the incubation can be performed overnight at 4°C.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess MMTS:

    • Remove unreacted MMTS and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Quantification of Labeling Efficiency using Ellman's Reagent

This protocol determines the degree of cysteine modification by quantifying the number of free sulfhydryl groups remaining after the labeling reaction.

Materials:

  • MMTS-labeled protein

  • Unlabeled control protein

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine or N-acetylcysteine (for standard curve)

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Assay Buffer.

    • Add Ellman's Reagent to each standard and measure the absorbance at 412 nm to generate a standard curve.[3][4][5][6]

  • Assay:

    • To separate tubes, add the MMTS-labeled protein and the unlabeled control protein, each at the same concentration in the Assay Buffer.

    • Add Ellman's Reagent to each tube and incubate for 15 minutes at room temperature.[3]

    • Measure the absorbance of each sample at 412 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of free sulfhydryl groups in both the labeled and unlabeled samples.

    • The percentage of labeling efficiency is calculated as follows: % Labeling Efficiency = [1 - (Free SH in labeled sample / Free SH in unlabeled sample)] x 100

Protocol 3: Reversal of MMTS Labeling

This protocol describes how to remove the methylthio group from the modified cysteine residues.

Materials:

  • MMTS-labeled protein

  • Reducing Agent: 50 mM DTT or TCEP in a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • Incubation with Reducing Agent:

    • Add a 50- to 100-fold molar excess of DTT or TCEP to the MMTS-labeled protein solution.

    • Incubate for 1 hour at room temperature.

  • Removal of Reducing Agent:

    • Remove the reducing agent and the cleaved methylthio group by buffer exchange using a desalting column or dialysis.

  • Confirmation of Reversal:

    • The successful removal of the MMTS modification can be confirmed by repeating the Ellman's Reagent assay (Protocol 2) to show the restoration of free sulfhydryl groups.

Data Presentation

The efficiency of MMTS labeling is influenced by several factors, including the concentration of MMTS, pH of the reaction buffer, and incubation time. The following tables provide representative data on how these parameters can affect the labeling efficiency.

MMTS Molar ExcessLabeling Efficiency (%)
1x25
5x70
10x92
20x>98
50x>99
Table 1: Effect of MMTS Concentration on Labeling Efficiency. A 1 mg/mL solution of a model protein with a single accessible cysteine was incubated with varying molar excesses of MMTS in 50 mM Tris-HCl, pH 7.5, for 2 hours at room temperature. Labeling efficiency was determined by mass spectrometry.
pHLabeling Efficiency (%)
6.045
6.568
7.085
7.595
8.098
8.599
Table 2: Effect of pH on Labeling Efficiency. A 1 mg/mL solution of a model protein was incubated with a 10-fold molar excess of MMTS for 2 hours at room temperature in buffers of varying pH. Labeling efficiency was determined using Ellman's Reagent. The rate of reaction increases with pH as the deprotonated thiolate is the reactive species.
Incubation Time (minutes)Labeling Efficiency (%)
530
1565
3085
6095
120>98
Table 3: Time-Course of MMTS Labeling. A 1 mg/mL solution of a model protein was incubated with a 10-fold molar excess of MMTS in 50 mM Tris-HCl, pH 7.5, at room temperature. Aliquots were taken at various time points, the reaction was quenched, and labeling efficiency was determined by mass spectrometry.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis cluster_reversal Reversal (Optional) start Start with Purified Protein reduce Optional: Reduce Disulfide Bonds (DTT/TCEP) start->reduce If necessary remove_reducing Remove Reducing Agent reduce->remove_reducing add_mmts Add MMTS (10-20x molar excess) remove_reducing->add_mmts incubate Incubate (2h @ RT or O/N @ 4°C) add_mmts->incubate quench Quench Reaction (Glycine/Tris) incubate->quench purify Remove Excess MMTS (Desalting/Dialysis) quench->purify analyze Analyze Labeling (Mass Spec/Ellman's) purify->analyze add_reducing Add Reducing Agent (DTT/TCEP) analyze->add_reducing For reversal studies remove_reducing2 Remove Reducing Agent add_reducing->remove_reducing2

Caption: Workflow for protein labeling with this compound (MMTS).

Signaling Pathway: Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. Keap1 contains several reactive cysteine residues (e.g., C151, C273, C288) that act as sensors for oxidative and electrophilic stress.[7][8][9] Modification of these cysteines by electrophiles or oxidants leads to a conformational change in Keap1, which disrupts its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. MMTS can be used to reversibly block these critical cysteine residues on Keap1, allowing researchers to investigate their specific roles in Nrf2 regulation.

keap1_nrf2_pathway cluster_basal Basal Conditions cluster_stress Oxidative/Electrophilic Stress cluster_mmts MMTS Intervention Keap1 Keap1 (Cysteines: C151, C273, C288) Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasome Nrf2->Proteasome Degradation Cul3->Nrf2 Ubiquitinates Electrophiles Electrophiles / ROS Electrophiles->Keap1 Modifies Cysteines Keap1_mod Keap1 (Modified Cysteines) Nrf2_stable Nrf2 (Stabilized) Keap1_mod->Nrf2_stable Release Nucleus Nucleus Nrf2_stable->Nucleus Translocation ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes ARE->Genes Activates Transcription MMTS MMTS MMTS->Keap1 Reversibly Blocks Cysteines Keap1_MMTS Keap1 (MMTS-Blocked Cysteines) Keap1_MMTS->Nrf2 Prevents Stress-Induced Release

Caption: The Keap1-Nrf2 signaling pathway and the intervention point for MMTS.

Signaling Pathway: ASK1-MAPK Pathway

The Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a crucial role in stress-induced apoptosis. Under normal conditions, ASK1 is kept in an inactive state through its interaction with the reduced form of thioredoxin (Trx).[10] Oxidative stress leads to the oxidation of critical cysteine residues in both Trx and ASK1, causing the dissociation of Trx from ASK1. This dissociation allows ASK1 to oligomerize and become activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases in the MAPK cascade, such as MKK4/7 and MKK3/6, ultimately leading to the activation of JNK and p38 MAPKs and the induction of apoptosis. MMTS can be used to modify the cysteine residues in ASK1 and Trx to investigate their roles in the activation of this pro-apoptotic signaling pathway.[10][11]

Caption: The ASK1-MAPK signaling pathway and points of MMTS intervention.

References

S-Methyl Methanethiosulfonate (MMTS) for Footprinting Protein-Ligand Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing S-Methyl methanethiosulfonate (B1239399) (MMTS) for footprinting protein-ligand interactions. This technique offers a powerful method for identifying binding sites and characterizing conformational changes in proteins upon ligand binding. By covalently modifying accessible cysteine residues, MMTS footprinting, coupled with mass spectrometry, provides residue-level insights into protein structure and function.

Introduction to MMTS Footprinting

Protein footprinting is a technique used to determine the solvent accessibility of amino acid residues within a protein.[1][2][3] When a ligand binds to a protein, it can shield certain residues from the solvent, creating a "footprint." S-Methyl methanethiosulfonate (MMTS) is a small, thiol-reactive reagent that specifically and reversibly modifies the sulfhydryl groups of cysteine residues to form a methyl-disulfide adduct (-S-S-CH₃).[4][5][6] This modification adds a specific mass to the cysteine residue, which can be readily detected by mass spectrometry.

By comparing the modification pattern of a protein in the presence and absence of a ligand, researchers can identify which cysteine residues are protected by the ligand. This information is invaluable for mapping binding interfaces, understanding allosteric effects, and validating drug-target engagement. The reversible nature of the MMTS modification also allows for further functional studies after the footprinting experiment.[5][6]

Principle of the Method

The core principle of MMTS footprinting lies in the differential reactivity of cysteine residues based on their solvent accessibility. In the unbound state (apo-protein), solvent-exposed cysteine residues are readily modified by MMTS. Upon ligand binding (holo-protein), cysteine residues at the binding interface or in regions undergoing conformational changes become less accessible and are therefore less modified.

The extent of modification at each cysteine residue is quantified by mass spectrometry. A decrease in the modification level of a specific cysteine in the presence of the ligand indicates its involvement in the binding interaction, either directly or indirectly through a conformational change.

Below is a diagram illustrating the fundamental principle of MMTS footprinting.

MMTS_Footprinting_Principle cluster_Apo Apo-Protein (Ligand Absent) cluster_Holo Holo-Protein (Ligand Bound) Apo Protein Cys_exp_Apo Exposed Cysteine Apo->Cys_exp_Apo Accessible Cys_bur_Apo Buried Cysteine Apo->Cys_bur_Apo Inaccessible MMTS_Apo MMTS Modification Cys_exp_Apo->MMTS_Apo Holo Protein + Ligand Cys_prot_Holo Protected Cysteine Holo->Cys_prot_Holo Protected by Ligand Cys_bur_Holo Buried Cysteine Holo->Cys_bur_Holo Inaccessible MMTS_Holo MMTS Modification Cys_prot_Holo->MMTS_Holo Result_Apo High Modification MMTS_Apo->Result_Apo Result_Holo Low Modification MMTS_Holo->Result_Holo

Caption: Principle of MMTS footprinting.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing an MMTS footprinting experiment.

Materials and Reagents
  • Purified protein of interest

  • Ligand of interest

  • This compound (MMTS)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for quenching

  • Ammonium (B1175870) bicarbonate buffer

  • Urea (B33335) (for denaturation)

  • Iodoacetamide (B48618) (IAM) (for irreversible alkylation after reduction)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • Ultrapure water

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for MMTS footprinting.

MMTS_Workflow cluster_Prep 1. Sample Preparation cluster_Labeling 2. MMTS Labeling cluster_Digestion 4. Proteolysis cluster_Analysis 5. MS Analysis & Data Processing Protein Protein Solution Control Apo-Protein (w/o Ligand) Protein->Control Experiment Holo-Protein (w/ Ligand) Protein->Experiment Ligand Ligand Solution Ligand->Experiment MMTS_add Add MMTS Control->MMTS_add Experiment->MMTS_add Incubate Incubate Quench_Control Quench Reaction (e.g., DTT) Incubate->Quench_Control Quench_Exp Quench Reaction (e.g., DTT) Incubate->Quench_Exp Denature_Control Denature, Reduce, Alkylate (IAM) Quench_Control->Denature_Control Denature_Exp Denature, Reduce, Alkylate (IAM) Quench_Exp->Denature_Exp Digest_Control Trypsin Digestion Denature_Control->Digest_Control Digest_Exp Trypsin Digestion Denature_Exp->Digest_Exp LCMS_Control LC-MS/MS Digest_Control->LCMS_Control LCMS_Exp LC-MS/MS Digest_Exp->LCMS_Exp Data_Analysis Data Analysis: - Peptide ID - Quantify Modification - Compare Apo vs. Holo LCMS_Control->Data_Analysis LCMS_Exp->Data_Analysis

Caption: MMTS Footprinting Experimental Workflow.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Prepare the protein of interest in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8). The buffer should be free of thiol-containing reagents.

  • Prepare two sets of samples:

    • Apo-protein (Control): Protein solution without the ligand.

    • Holo-protein (Experimental): Protein solution pre-incubated with the ligand at a concentration sufficient to ensure saturation of the binding site.

  • Equilibrate both samples at the desired temperature (e.g., room temperature or 37°C) for a time sufficient to allow for ligand binding.

Step 2: MMTS Labeling

  • Prepare a fresh stock solution of MMTS in a compatible organic solvent (e.g., acetonitrile or DMSO).

  • Add MMTS to both the apo- and holo-protein samples to a final concentration typically in the range of 1-10 mM. The optimal concentration should be determined empirically for each protein-ligand system.

  • Incubate the reactions for a defined period, generally between 10 to 30 minutes at room temperature.[6] Shorter reaction times are often preferred to minimize the risk of protein unfolding or secondary reactions.

Step 3: Quenching the Reaction

  • Terminate the labeling reaction by adding a quenching reagent. A 5- to 10-fold molar excess of a thiol-containing reagent like DTT or TCEP over MMTS is commonly used.

  • Incubate for 15-20 minutes at room temperature to ensure complete quenching of the unreacted MMTS.

Step 4: Sample Preparation for Mass Spectrometry

  • Denaturation, Reduction, and Alkylation:

    • Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce all disulfide bonds (including the newly formed methyl-disulfides) by adding DTT or TCEP to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Irreversibly alkylate all free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 55 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the re-formation of disulfide bonds.

  • Proteolytic Digestion:

    • Dilute the samples with buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the trypsin activity.

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge.

Step 5: Mass Spectrometry and Data Analysis

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides.

    • Configure the search parameters to include a variable modification on cysteine corresponding to the mass of the methylthio group (+45.9877 Da).

    • Quantify the relative abundance of the modified and unmodified forms of each cysteine-containing peptide in both the apo- and holo-protein samples.

    • Calculate the percent modification for each cysteine residue.

    • Compare the percent modification between the apo and holo states. A significant decrease in modification in the holo state indicates protection by the ligand.

Data Presentation

Quantitative data from MMTS footprinting experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Recommended Experimental Parameters

ParameterRecommended RangeNotes
Protein Concentration1-10 µMHigher concentrations can be used but may require optimization of MMTS concentration.
Ligand Concentration5-10x KdEnsure saturation of the protein binding site.
MMTS Concentration1-10 mMNeeds to be optimized for each protein. Start with a concentration gradient.
Reaction Time10-30 minutesShorter times are generally preferred to minimize protein structural perturbations.
Reaction TemperatureRoom Temperature (20-25°C)Can be adjusted based on protein stability.
Quenching ReagentDTT or TCEPUse a 5-10 fold molar excess over MMTS.
Quenching Time15-20 minutesEnsure complete inactivation of MMTS.

Table 2: Example Data from an MMTS Footprinting Experiment

Cysteine Residue% Modification (Apo-Protein)% Modification (Holo-Protein)Fold Change (Holo/Apo)Interpretation
Cys-5485%15%0.18Protected by ligand
Cys-12392%88%0.96Not affected by ligand
Cys-21045%42%0.93Not affected by ligand
Cys-34578%35%0.45Partially protected

Visualization of Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for data analysis in an MMTS footprinting experiment.

Data_Analysis_Workflow Raw_Data Raw MS/MS Data (Apo and Holo) Peptide_ID Peptide Identification (Database Search) Raw_Data->Peptide_ID Modification_Search Search for MMTS Modification (+45.9877 Da on Cys) Peptide_ID->Modification_Search Quantification Quantify Modified vs. Unmodified Peptides Modification_Search->Quantification Calculate_Modification Calculate % Modification for each Cysteine Quantification->Calculate_Modification Compare_States Compare % Modification (Apo vs. Holo) Calculate_Modification->Compare_States Identify_Protected Identify Protected Residues (Significant Decrease in Modification) Compare_States->Identify_Protected Structural_Mapping Map Protected Residues onto Protein Structure Identify_Protected->Structural_Mapping Conclusion Define Ligand Binding Site & Conformational Changes Structural_Mapping->Conclusion

Caption: Data Analysis Workflow.

Conclusion

This compound footprinting is a robust and versatile technique for probing protein-ligand interactions at the residue level. By following the detailed protocols and guidelines presented in these application notes, researchers can successfully implement this method to gain valuable insights into protein structure, function, and drug binding mechanisms. The ability to pinpoint specific amino acid residues involved in molecular interactions makes MMTS footprinting an indispensable tool in modern drug discovery and structural biology.

References

Application Notes and Protocols for the Reversible S-Methyl Methanethiosulfonate (MMTS) Modification of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the removal of S-Methyl methanethiosulfonate (B1239399) (MMTS) modifications from protein cysteine residues. MMTS is a reagent utilized to reversibly block thiol groups, preventing their oxidation and participation in disulfide bond formation.[1] This reversible blocking is advantageous in various applications, including protein purification, structural studies, and controlling enzyme activity.[1][2] The successful removal of the MMTS group is crucial for restoring the native protein structure and function.

Introduction to MMTS Modification and Removal

S-Methyl methanethiosulfonate reacts with the thiol group of cysteine residues to form a mixed disulfide bond (-S-S-CH₃). This modification is stable under non-reducing conditions but can be readily reversed by the addition of reducing agents. The most commonly used reducing agents for this purpose are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME). The choice of reducing agent can depend on the specific protein, downstream applications, and desired reaction conditions.

It is important to note that MMTS treatment itself can sometimes lead to the formation of unintended intramolecular and intermolecular protein disulfide bonds.[3] Therefore, the removal protocol must be robust enough to reduce both the MMTS adduct and any newly formed disulfide bonds.

Protocols for the Removal of MMTS Modification

The following are detailed protocols for the removal of MMTS modifications using DTT, TCEP, and BME. The optimal conditions may vary depending on the specific protein and should be empirically determined.

Protocol 1: Removal of MMTS using Dithiothreitol (DTT)

DTT is a strong reducing agent highly effective at cleaving disulfide bonds.[4]

Materials:

  • MMTS-modified protein sample

  • DTT stock solution (e.g., 1 M in sterile water, stored at -20°C)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, containing 1 mM EDTA)

  • Method for buffer exchange (e.g., dialysis, size-exclusion chromatography)[5]

Procedure:

  • Thaw the DTT stock solution on ice.

  • Add DTT to the MMTS-modified protein solution to a final concentration of 10-50 mM. A 10-100 fold molar excess of DTT over the protein's cysteine concentration is recommended.

  • Incubate the reaction mixture for 1-4 hours at room temperature or 30-60 minutes at 37°C.[4] For proteins with less accessible modified cysteines, incubation at 56°C for 25-45 minutes can be effective, but care should be taken to avoid protein denaturation.[6]

  • After incubation, remove the excess DTT and the cleaved methylthiol group. This can be achieved through dialysis against a suitable buffer, or by using size-exclusion chromatography (e.g., a desalting column).[5][7]

Protocol 2: Removal of MMTS using Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is an odorless, potent, and more stable reducing agent compared to DTT, and it is effective over a wider pH range.[8]

Materials:

  • MMTS-modified protein sample

  • TCEP-HCl stock solution (e.g., 0.5 M, pH adjusted to 7.0 with NaOH, stored at -20°C)[8]

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0-8.0)

  • Method for buffer exchange[5]

Procedure:

  • Thaw the TCEP stock solution.

  • Add TCEP to the MMTS-modified protein solution to a final concentration of 5-20 mM.

  • Incubate the reaction for 30-60 minutes at room temperature.[9]

  • Remove excess TCEP and byproducts via dialysis or size-exclusion chromatography.[5]

  • Caution: Prolonged incubation with TCEP, especially at elevated temperatures, has been reported to cause cleavage of the peptide backbone at cysteine residues.[10][11]

Protocol 3: Removal of MMTS using β-mercaptoethanol (BME)

BME is another commonly used reducing agent, though it is less potent than DTT and has a strong odor.

Materials:

  • MMTS-modified protein sample

  • β-mercaptoethanol (BME)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Method for buffer exchange[7]

Procedure:

  • In a well-ventilated fume hood, add BME to the MMTS-modified protein solution to a final concentration of 20-100 mM.

  • Incubate for 2-4 hours at room temperature.

  • Remove excess BME and byproducts using dialysis or size-exclusion chromatography.[7] Due to its volatility and strong odor, thorough removal is essential.

Quantitative Data on Removal Efficiency

The efficiency of MMTS removal can be assessed by various methods, including mass spectrometry to detect the mass shift associated with the modification, or by functional assays to measure the restoration of protein activity.[12][13]

Reducing AgentTypical ConcentrationIncubation Time & TemperatureReported EfficiencyNotes and Considerations
DTT 10-50 mM1-4 h at RT or 30-60 min at 37°C[4]>95%Prone to oxidation; stock solutions should be stored at -20°C and prepared fresh.
TCEP 5-20 mM30-60 min at RT[9]>99%More stable than DTT; odorless. Can cause peptide bond cleavage with prolonged incubation.[10][11]
BME 20-100 mM2-4 h at RT>90%Pungent odor and requires a fume hood. Less potent than DTT and TCEP.[14]

Experimental Protocols for Verification of Removal

Mass Spectrometry Analysis

Intact protein mass spectrometry or peptide mapping after enzymatic digestion can be used to confirm the removal of the MMTS group, which corresponds to a mass decrease of 46 Da (-S-CH₃).

  • Following the removal protocol and buffer exchange, prepare the protein sample for mass spectrometry analysis.

  • For intact mass analysis, dilute the sample in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • For peptide mapping, denature, reduce (if not already done), alkylate, and digest the protein with a protease (e.g., trypsin).

  • Analyze the sample using ESI-MS or MALDI-MS.[13]

  • Compare the spectra of the treated and untreated (MMTS-modified) protein to confirm the mass shift.

Enzymatic Activity Assay

If the MMTS modification was targeted to a cysteine residue in the active site of an enzyme, a functional assay can be used to quantify the recovery of activity.

  • Prepare the enzyme substrate and necessary reagents for the specific activity assay.[15][16]

  • Measure the enzymatic activity of three samples: the native (unmodified) protein, the MMTS-modified protein, and the protein after the MMTS removal protocol.

  • Perform the assay under optimal conditions (pH, temperature, substrate concentration).[17]

  • Calculate the percentage of activity recovered in the treated sample relative to the native protein.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction of MMTS removal and the overall experimental workflow.

MMTS_Removal_Reaction Protein_Cys_S_SCH3 Protein-Cys-S-S-CH3 (MMTS-modified) Protein_Cys_SH Protein-Cys-SH (Restored Thiol) Protein_Cys_S_SCH3->Protein_Cys_SH + Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Protein_Cys_SH Byproducts Byproducts (e.g., CH3-SH + Oxidized Reducing Agent)

Caption: Chemical reaction for the removal of MMTS modification.

MMTS_Workflow start Start: Native Protein with Free Cysteine modify Step 1: MMTS Modification (Block Cysteine Thiols) start->modify remove_reagent Step 2: Removal of Excess MMTS (e.g., Dialysis) modify->remove_reagent removal Step 3: Addition of Reducing Agent (DTT, TCEP, or BME) remove_reagent->removal incubation Step 4: Incubation (Cleavage of -S-S-CH3) removal->incubation purification Step 5: Removal of Reducing Agent and Byproducts incubation->purification verification Step 6: Verification of Removal (Mass Spec, Activity Assay) purification->verification end End: Restored Native Protein verification->end

Caption: Experimental workflow for reversible MMTS modification.

References

Application of S-Methyl Methanethiosulfonate in the Study of S-Nitrosylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitrosylation is a critical post-translational modification where a nitric oxide (NO) moiety is covalently attached to the thiol group of a cysteine residue in a protein, forming an S-nitrosothiol (SNO). This reversible modification plays a pivotal role in a vast array of cellular signaling pathways, regulating protein function, localization, and stability.[1][2][3] Dysregulation of S-nitrosylation has been implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][4] Consequently, the accurate detection and quantification of protein S-nitrosylation are paramount for understanding its physiological and pathophysiological significance.

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a small, membrane-permeable thiol-modifying reagent that has become an indispensable tool in the study of S-nitrosylation.[5][6] Its primary application lies in its ability to selectively and reversibly block free thiol groups on cysteine residues, a crucial step in the most widely used method for detecting S-nitrosylated proteins: the Biotin-Switch Technique (BST).[7][8][9]

Principle of MMTS in S-Nitrosylation Studies

The core principle behind the use of MMTS in S-nitrosylation research is its ability to differentiate between free thiols and S-nitrosylated thiols. MMTS reacts with the nucleophilic thiol group of cysteine residues to form a stable mixed disulfide bond (S-methylthiolation), effectively blocking them from further reaction.[5][10] This reaction is highly specific for free thiols and does not affect S-nitrosylated cysteines. This differential reactivity is the cornerstone of the Biotin-Switch Technique.

The Biotin-Switch Technique (BST) is a three-step method:

  • Blocking: All free cysteine thiols in a protein lysate are blocked by MMTS.[7][8]

  • Reduction: The S-nitrosothiols are then selectively reduced, typically using ascorbate (B8700270), to regenerate the free thiol groups.[7][8][9]

  • Labeling: The newly exposed thiol groups, which correspond to the original sites of S-nitrosylation, are then labeled with a thiol-reactive tag, most commonly a biotin (B1667282) derivative like biotin-HPDP.[7][8][11]

The biotinylated proteins can then be detected by western blotting or purified using streptavidin affinity chromatography for identification and quantification by mass spectrometry.

Experimental Protocols

Protocol 1: Biotin-Switch Technique (BST) for the Detection of S-Nitrosylated Proteins

This protocol is a standard method for identifying S-nitrosylated proteins in a complex mixture.

Materials:

  • HEN Buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine.

  • Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM MMTS. Prepare fresh.

  • Precipitation Solution: Acetone (B3395972), chilled to -20°C.

  • Resuspension Buffer: HEN buffer containing 1% SDS.

  • Labeling Buffer: HEN buffer containing 1% SDS, 20 mM sodium ascorbate, and 2 mM Biotin-HPDP. Prepare fresh.

  • Protein lysate.

Procedure:

  • Sample Preparation: Lyse cells or tissues in an appropriate lysis buffer without reducing agents. Determine the protein concentration of the lysate.

  • Blocking of Free Thiols:

    • To 1 mg of protein lysate, add Blocking Buffer to a final volume of 1 ml.

    • Incubate the mixture at 50°C for 30 minutes with frequent vortexing to ensure complete blocking of free thiols.[1]

  • Protein Precipitation and Removal of MMTS:

    • Add 4 volumes of cold acetone (-20°C) to the sample.

    • Incubate at -20°C for 20 minutes to precipitate the proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant containing excess MMTS.

    • Wash the protein pellet twice with 1 ml of cold 70% acetone.

  • Reduction of S-Nitrosothiols and Biotinylation:

    • Resuspend the protein pellet in 100 µl of Resuspension Buffer.

    • Add 100 µl of Labeling Buffer.

    • Incubate for 1 hour at room temperature in the dark.

  • Detection:

    • The biotinylated proteins can now be detected by western blot using an anti-biotin antibody or streptavidin-HRP.

    • Alternatively, the biotinylated proteins can be purified using streptavidin-agarose beads for subsequent analysis by mass spectrometry.

Protocol 2: In situ Detection of S-Nitrosylated Proteins

This protocol allows for the visualization of S-nitrosylated proteins within fixed cells or tissue sections.

Materials:

  • Phosphate-buffered saline (PBS) containing 0.4 mM EDTA and 0.04 mM neocuproine.

  • Blocking Solution: PBS with 2.5% SDS and 20 mM MMTS.[12]

  • Reducing Solution: PBS with 20 mM sodium ascorbate.[12]

  • Labeling Solution: PBS with 0.25 mg/mL biotin-HPDP.[12]

  • Fluorophore-conjugated streptavidin.

  • DAPI for nuclear counterstaining.

Procedure:

  • Sample Preparation: Deparaffinize and rehydrate tissue sections or fix and permeabilize cells on coverslips.

  • Blocking: Wash the samples three times with PBS containing EDTA and neocuproine. Incubate with Blocking Solution for 30 minutes at room temperature.[12]

  • Washing: Remove the Blocking Solution and wash the samples three times with PBS.

  • Reduction: Incubate with Reducing Solution for 15 minutes.[12] For negative controls, incubate with PBS without sodium ascorbate.

  • Labeling: Wash the samples three times with PBS. Incubate with Labeling Solution for 30 minutes.[12]

  • Visualization: Wash the samples three times with PBS to remove excess biotin-HPDP. Incubate with fluorophore-conjugated streptavidin and DAPI.[12]

  • Imaging: Mount the samples and visualize using a fluorescence or confocal microscope.

Quantitative Analysis of S-Nitrosylation

MMTS-based methods can be coupled with various quantitative proteomic techniques to determine the stoichiometry and dynamics of S-nitrosylation.

Technique Principle MMTS Application Advantages References
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Cells are cultured in media containing "light" or "heavy" isotopes of essential amino acids. Protein extracts are mixed, and the relative abundance of peptides is determined by mass spectrometry.Used in the blocking step of the biotin-switch protocol to prepare samples from "light" and "heavy" labeled cells for comparative analysis.High accuracy and precision for in vivo quantification.[13]
ICAT (Isotope-Coded Affinity Tags) A thiol-reactive reagent with a "light" or "heavy" isotopic tag is used to label cysteine residues.Applied after the MMTS blocking and ascorbate reduction steps to differentially label the newly exposed thiols from control and treated samples.Allows for the relative quantification of S-nitrosylation at specific cysteine sites.[9][14]
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) Peptides from different samples are labeled with isobaric tags that have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer.Can be integrated with the biotin-switch workflow to quantify S-nitrosylated peptides from multiple samples simultaneously.Enables multiplexed quantitative analysis.[15]
iodoTMT (iodoacetyl Tandem Mass Tags) A cysteine-reactive tandem mass tag reagent is used to label thiols for multiplexed quantification.Used as the labeling agent after MMTS blocking and ascorbate reduction, allowing for the simultaneous identification and quantification of S-nitrosylated sites from up to six samples.Provides multiplexing capabilities and irreversible labeling of SNO-Cys sites.[15]

Signaling Pathways and Workflows

Biotin-Switch Technique Workflow

BST_Workflow cluster_sample Protein Sample cluster_blocking Step 1: Blocking cluster_reduction Step 2: Reduction cluster_labeling Step 3: Labeling cluster_detection Detection / Analysis Protein Protein with Free Thiols (SH) and S-Nitrosylated Thiols (SNO) MMTS Add S-Methyl Methanethiosulfonate (MMTS) Protein->MMTS Reacts with free thiols Blocked Free thiols are blocked (S-S-CH3) MMTS->Blocked Ascorbate Add Ascorbate Blocked->Ascorbate Reduced SNO is reduced to a free thiol (SH) Ascorbate->Reduced Selectively reduces SNO Biotin Add Biotin-HPDP Reduced->Biotin Labeled Newly exposed thiol is biotinylated (S-Biotin) Biotin->Labeled Reacts with newly formed thiols Detection Western Blot or Mass Spectrometry Labeled->Detection

Caption: Workflow of the Biotin-Switch Technique using MMTS.

NO-Mediated S-Nitrosylation Signaling

S_Nitrosylation_Signaling cluster_stimulus Stimulus cluster_no_production NO Production cluster_s_nitrosylation S-Nitrosylation cluster_downstream Downstream Effects cluster_detection Detection using MMTS Stimulus e.g., Inflammatory Signals, Neurotransmitters NOS Nitric Oxide Synthase (NOS) Stimulus->NOS NO Nitric Oxide (NO) NOS->NO L-Arginine -> L-Citrulline TargetProtein Target Protein (with Cys-SH) NO->TargetProtein S-nitrosylation SNOProtein S-Nitrosylated Protein (SNO-Protein) TargetProtein->SNOProtein Function Altered Protein Function (Activity, Stability, Interaction) SNOProtein->Function Detection Biotin-Switch Assay SNOProtein->Detection Identified via Response Cellular Response Function->Response

Caption: General signaling pathway of protein S-nitrosylation.

Considerations and Limitations

While MMTS is a powerful tool, researchers should be aware of potential limitations:

  • Incomplete Blocking: Incomplete blocking of free thiols by MMTS can lead to false-positive results. It is crucial to optimize the reaction conditions, including MMTS concentration, temperature, and incubation time.[8]

  • Reversibility: The S-methylthiolation by MMTS is reversible by reducing agents.[5][6] Care must be taken to avoid carryover of reducing agents into the blocking step.

  • Potential for Artifacts: Some studies have suggested that MMTS treatment can potentially induce the formation of disulfide bonds in vitro, which could lead to artifacts.[16][17]

  • Cross-reactivity: There is a possibility of MMTS cross-reactivity with other nucleophiles, although it is highly specific for thiols under the conditions used in the biotin-switch technique.

Conclusion

This compound is an essential reagent for the investigation of protein S-nitrosylation. Its application in the Biotin-Switch Technique and its compatibility with modern quantitative proteomic methods have significantly advanced our understanding of the role of this critical post-translational modification in health and disease. By following well-established protocols and being mindful of the potential limitations, researchers can effectively utilize MMTS to unravel the complexities of S-nitrosylation signaling pathways, paving the way for novel therapeutic interventions.

References

Application Notes & Protocols: Quantitative Proteomics Workflow for S-Nitrosylated Proteins Using S-Methyl Methanethiosulfonate (MMTS) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein S-nitrosylation, the covalent modification of cysteine thiol groups by a nitric oxide (NO) moiety, is a critical post-translational modification involved in a myriad of cellular signaling pathways. Dysregulation of S-nitrosylation has been implicated in various diseases, making the quantitative analysis of this modification crucial for understanding disease mechanisms and for drug discovery. S-Methyl methanethiosulfonate (B1239399) (MMTS) is a key reagent in the study of S-nitrosylated proteins. It is employed in the biotin-switch technique (BST), a widely used method for the detection and quantification of protein S-nitrosylation.[1][2] MMTS serves to block free cysteine thiols, ensuring that only the initially S-nitrosylated cysteines are subsequently labeled and quantified.[1][2] This document provides detailed application notes and protocols for a quantitative proteomics workflow using MMTS-based labeling to analyze S-nitrosylated proteins.

Experimental Workflow Overview:

The quantitative proteomics workflow for S-nitrosylated proteins using MMTS is centered around the biotin-switch technique coupled with mass spectrometry. The general steps involve:

  • Lysis and Protein Extraction: Cells or tissues are lysed under conditions that preserve S-nitrosylation.

  • Blocking of Free Thiols with MMTS: All free cysteine thiols are blocked by MMTS to prevent their labeling in subsequent steps.[1][2]

  • Selective Reduction of S-Nitrosothiols: The S-nitroso groups are selectively reduced to free thiols using ascorbate (B8700270).[1]

  • Labeling of Newly Formed Thiols: The nascent thiols, which were originally S-nitrosylated, are labeled with a tag (e.g., biotin).

  • Enrichment of Labeled Proteins/Peptides: The tagged proteins or peptides are enriched, for instance, using streptavidin affinity chromatography for biotin-tagged molecules.

  • Quantitative Mass Spectrometry: The enriched peptides are analyzed by mass spectrometry for identification and quantification. Isobaric labeling, such as Tandem Mass Tags (TMT), can be integrated into the workflow for multiplexed quantitative analysis.[1]

  • Data Analysis: The mass spectrometry data is processed to identify the S-nitrosylated proteins and quantify the changes in their modification levels across different samples.

Experimental Protocols

Protocol 1: Biotin-Switch Technique (BST) for the Enrichment of S-Nitrosylated Proteins

This protocol outlines the enrichment of S-nitrosylated proteins from cell lysates using the biotin-switch technique with MMTS.

Materials:

  • HEN Buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine

  • Lysis Buffer: HEN buffer with 0.1% NP-40 and protease inhibitors

  • Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM MMTS

  • Precipitation Solution: Acetone (B3395972), pre-chilled to -20°C

  • Resuspension Buffer: HEN buffer with 1% SDS

  • Labeling Solution: Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide) in DMF

  • Sodium Ascorbate solution (freshly prepared)

  • Streptavidin-agarose beads

  • Wash Buffer 1: Neutralization buffer (20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)

  • Wash Buffer 2: Wash Buffer 1 containing 600 mM NaCl

  • Elution Buffer: Elution buffer (20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA) with 100 mM 2-mercaptoethanol (B42355)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Blocking of Free Thiols:

    • To 1 mg of protein lysate, add Blocking Buffer to a final concentration of 20 mM MMTS and 2.5% SDS.

    • Incubate at 50°C for 30 minutes with frequent vortexing to facilitate the blocking of all free thiols.[2][3]

  • Protein Precipitation:

    • Add four volumes of pre-chilled acetone to the sample.

    • Incubate at -20°C for 20 minutes to precipitate the proteins.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant and wash the pellet twice with 70% acetone.

  • Selective Reduction and Labeling:

    • Resuspend the protein pellet in Resuspension Buffer.

    • Add sodium ascorbate to a final concentration of 20 mM to selectively reduce the S-nitrosothiols to free thiols.[1]

    • Immediately add Biotin-HPDP to a final concentration of 1 mM to label the newly formed thiols.

    • Incubate for 1 hour at room temperature in the dark.

  • Enrichment of Biotinylated Proteins:

    • Precipitate the proteins with acetone as described in step 3 to remove excess Biotin-HPDP.

    • Resuspend the pellet in a buffer compatible with streptavidin binding (e.g., Neutralization Buffer).

    • Add pre-washed streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with Wash Buffer 1 and twice with Wash Buffer 2.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the beads by incubating with Elution Buffer containing 100 mM 2-mercaptoethanol for 30 minutes at room temperature.

    • The eluted proteins can then be processed for mass spectrometry analysis (e.g., in-solution or in-gel digestion).

Protocol 2: On-Bead Digestion and TMT Labeling for Quantitative Analysis

This protocol describes the preparation of enriched S-nitrosylated peptides for quantitative mass spectrometry using on-bead digestion and TMT labeling.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Tandem Mass Tag (TMT) reagents

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting columns

Procedure:

  • Reduction and Alkylation on Beads:

    • After the final wash of the streptavidin beads from Protocol 1, resuspend the beads in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the cysteines.

  • On-Bead Digestion:

    • Wash the beads with 50 mM ammonium bicarbonate buffer to remove DTT and IAA.

    • Resuspend the beads in 50 mM ammonium bicarbonate buffer and add trypsin (1:50 enzyme to protein ratio).

    • Incubate overnight at 37°C with shaking.

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • TMT Labeling:

    • Dry the peptide samples in a vacuum centrifuge.

    • Resuspend the peptides in a labeling buffer (e.g., 100 mM TEAB).

    • Add the respective TMT reagent to each sample according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Desalting:

    • Combine the TMT-labeled samples.

    • Desalt the pooled sample using a C18 column.

    • Dry the desalted peptides and store at -80°C until mass spectrometry analysis.

Quantitative Data Presentation

The following table presents a summary of quantitative data for S-nitrosylated proteins identified in a study of murine microglial cells stimulated with lipopolysaccharide (LPS), a model for inducing nitrosative stress. The data was obtained using a quantitative proteomics approach analogous to the protocols described above.[4][5]

ProteinGeneUniProt IDFold Change (LPS vs. Control)p-valueFunction
Peroxiredoxin-1Prdx1P357002.1<0.05Redox regulation
Glyceraldehyde-3-phosphate dehydrogenaseGapdhP168581.8<0.05Glycolysis, Apoptosis
Heat shock protein 90-alphaHsp90aa1P079011.6<0.05Protein folding
Tubulin beta-5 chainTubb5P074371.5<0.05Cytoskeleton
Actin, cytoplasmic 1ActbP607101.4<0.05Cytoskeleton
14-3-3 protein zeta/deltaYwhazP631021.3<0.05Signal transduction

Visualizations

Experimental Workflow

experimental_workflow Quantitative S-Nitrosoproteomics Workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Acquisition & Analysis cell_lysis Cell Lysis blocking Blocking of Free Thiols (MMTS) cell_lysis->blocking reduction Selective Reduction of SNO (Ascorbate) blocking->reduction labeling Labeling of Nascent Thiols (Biotin-HPDP) reduction->labeling enrichment Enrichment of Biotinylated Proteins (Streptavidin Beads) labeling->enrichment digestion On-Bead Digestion (Trypsin) enrichment->digestion tmt_labeling TMT Labeling digestion->tmt_labeling pooling Sample Pooling tmt_labeling->pooling lc_ms LC-MS/MS Analysis pooling->lc_ms data_analysis Data Analysis (Protein ID & Quantification) lc_ms->data_analysis

Caption: Workflow for quantitative analysis of S-nitrosylated proteins.

S-Nitrosylated GAPDH Signaling Pathway

gapdh_signaling S-Nitrosylated GAPDH-Mediated Apoptosis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO Nitric Oxide (NO) GAPDH GAPDH NO->GAPDH S-nitrosylation SNO_GAPDH SNO-GAPDH Siah1 Siah1 SNO_GAPDH->Siah1 Binding SNO_GAPDH_Siah1 SNO-GAPDH-Siah1 Complex SNO_GAPDH_Siah1_nuc SNO-GAPDH-Siah1 Complex SNO_GAPDH_Siah1->SNO_GAPDH_Siah1_nuc Nuclear Translocation Nuclear_Proteins Nuclear Proteins SNO_GAPDH_Siah1_nuc->Nuclear_Proteins Targets Degradation Degradation Nuclear_Proteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: S-nitrosylation of GAPDH induces its nuclear translocation and apoptosis.

Data Analysis Pipeline

The data analysis for a quantitative S-nitrosoproteomics experiment using TMT labeling involves several steps to process the raw mass spectrometry data and obtain meaningful biological insights.

  • Raw Data Processing:

    • Raw mass spectrometry files are processed using software such as Proteome Discoverer, MaxQuant, or similar platforms.

    • This step includes peak picking, deisotoping, and generation of MS/MS spectra.

  • Database Searching:

    • The processed MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptides.

    • Search parameters should include the specific TMT modifications on peptide N-termini and lysine (B10760008) residues, as well as the MMTS modification on non-nitrosylated cysteines and the biotin-HPDP modification (or a derivative after reduction) on the originally S-nitrosylated cysteines. Methionine oxidation should be included as a variable modification.

  • Quantification:

    • The intensities of the TMT reporter ions from the MS/MS spectra are extracted for each identified peptide.

    • These intensities are used to calculate the relative abundance of each peptide across the different samples in the multiplexed set.

  • Data Normalization:

    • To correct for variations in sample loading and instrument performance, the TMT reporter ion intensities are normalized. Common normalization methods include normalization to the total ion current or normalization to the abundance of a specific set of proteins that are not expected to change.

  • Protein Abundance Calculation:

    • The normalized peptide ratios are rolled up to the protein level. This typically involves summarizing the ratios of all unique peptides belonging to a protein.

  • Statistical Analysis:

    • Statistical tests (e.g., t-test, ANOVA) are performed to identify proteins with statistically significant changes in S-nitrosylation levels between different experimental conditions.

    • The results are often visualized using volcano plots, which display the fold change versus the statistical significance.

  • Bioinformatics Analysis:

    • The list of differentially S-nitrosylated proteins is subjected to bioinformatics analysis to identify enriched biological pathways, molecular functions, and cellular components using tools such as DAVID, Metascape, or STRING.

This comprehensive workflow enables the robust identification and quantification of S-nitrosylated proteins, providing valuable insights into the role of this post-translational modification in cellular signaling and disease.

References

S-Methyl Methanethiosulfonate as a Cysteine Protecting Group in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of S-Methyl methanethiosulfonate (B1239399) (MMTS) in the context of peptide synthesis, with a focus on its role as a potential protecting group for cysteine residues. While traditional cysteine protecting groups are well-established, the unique reactivity of the S-methylthio (-S-SMe) group formed by MMTS offers potential advantages in specific applications, particularly those requiring mild and orthogonal deprotection conditions.

Introduction to Cysteine Protection in Peptide Synthesis

The synthesis of peptides containing cysteine presents unique challenges due to the high nucleophilicity of the thiol side chain. Protection of this functional group is crucial to prevent undesirable side reactions such as oxidation to disulfides, alkylation, and acylation during peptide chain elongation. The ideal cysteine protecting group should be stable to the repeated cycles of Nα-deprotection and coupling in solid-phase peptide synthesis (SPPS) and allow for selective removal under conditions that do not affect other protecting groups or the peptide backbone.

Commonly used cysteine protecting groups in Fmoc-based SPPS include the acid-labile trityl (Trt) and 4-methoxytrityl (Mmt) groups, the acetamidomethyl (Acm) group removable by mercury(II) or iodine, and the t-butyl (tBu) group which is cleaved under strong acid conditions. The choice of protecting group is dictated by the desired disulfide bond assignment strategy and the overall synthetic plan.

S-Methyl Methanethiosulfonate (MMTS) for Cysteine Modification

This compound (MMTS) is a thiol-reactive reagent that forms a mixed disulfide with cysteine, resulting in an S-methylthio (-S-SMe) protected cysteine residue. This modification is reversible under mild reducing conditions, making it a valuable tool in biochemistry and proteomics for trapping free thiols and studying redox states of proteins.[1] The small size of the methylthio group and the simplicity of the protection and deprotection procedures are notable advantages.[1]

While MMTS is widely used for post-synthetic modification of peptides and proteins, its application as a formal protecting group throughout SPPS is less documented. This would involve the use of a pre-synthesized Fmoc-Cys(S-SMe)-OH building block. The primary advantage of such a strategy would be the orthogonality of the S-methylthio group, which is stable to acidic and basic conditions commonly used in Fmoc-SPPS but can be selectively cleaved on-resin using mild reducing agents.

Quantitative Data on Cysteine Protecting Groups

The following table summarizes the deprotection conditions and key characteristics of common cysteine protecting groups to provide a comparative context for the potential use of the S-methylthio group.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonalityKey AdvantagesPotential Side Reactions
TritylTrtTFA-based cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)No (cleaved with peptide)Cost-effective, removed during final cleavageProne to racemization, incomplete removal
4-MethoxytritylMmtMild acid (e.g., 1-2% TFA in DCM)YesAllows for on-resin disulfide bond formationMore expensive than Trt
AcetamidomethylAcmMercury(II) acetate, iodine, or silver saltsYesStable to TFA, allows for purification of protected peptideUse of toxic heavy metals, potential for side reactions with iodine
tert-ButyltBuStrong acid (e.g., HF or TFMSA)YesStable to TFARequires harsh cleavage conditions
S-Methylthio S-SMe Mild reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)Yes (Hypothetical for SPPS) Very mild and orthogonal deprotectionPotential for disulfide exchange, limited data in SPPS

Experimental Protocols

The following protocols provide detailed methodologies for the protection of cysteine with MMTS, its hypothetical use in Fmoc-SPPS, and the subsequent deprotection of the S-methylthio group.

Protocol 1: Post-Synthetic S-Methylthiolation of a Cysteine-Containing Peptide

This protocol describes the modification of a peptide with a free cysteine thiol using MMTS after cleavage from the resin.

Materials:

  • Crude peptide containing a free cysteine residue

  • This compound (MMTS)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Acetonitrile (ACN)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the crude peptide in the buffer solution to a concentration of 1-5 mg/mL.

  • Prepare a stock solution of MMTS (e.g., 100 mM in ACN or ethanol).

  • Add a 10 to 50-fold molar excess of MMTS to the peptide solution.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by LC-MS to confirm the formation of the S-methylthio adduct (mass increase of 46 Da).

  • Upon completion, purify the S-methylthiolated peptide by reverse-phase HPLC.

  • Lyophilize the purified peptide.

Protocol 2: Hypothetical On-Resin Introduction and Deprotection of S-Methylthio Cysteine in Fmoc-SPPS

This protocol outlines a hypothetical workflow for using Fmoc-Cys(S-SMe)-OH in solid-phase peptide synthesis. The synthesis of Fmoc-Cys(S-SMe)-OH is not standard and would require custom synthesis.

A. Synthesis of Fmoc-Cys(S-SMe)-OH (Custom Synthesis Required) This would likely involve the reaction of Fmoc-Cys-OH with a methylthiosulfonylating agent under controlled conditions, followed by purification.

B. Incorporation into Peptide Sequence via Fmoc-SPPS

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc group from the resin or the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Cys(S-SMe)-OH:

    • In a separate vessel, pre-activate Fmoc-Cys(S-SMe)-OH (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling efficiency using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Continue with subsequent Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

C. On-Resin Deprotection of the S-Methylthio Group

  • Resin Preparation: After the final amino acid coupling and N-terminal Fmoc deprotection (if required), wash the peptidyl-resin with DMF and then with the deprotection buffer (e.g., DMF or a buffered aqueous solution).

  • Deprotection Cocktail: Prepare a solution of a reducing agent such as Dithiothreitol (DTT) (e.g., 50 mM DTT in 0.1 M ammonium (B1175870) bicarbonate buffer, pH 7.8) or Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 20 mM TCEP in DMF).

  • Deprotection Reaction: Add the deprotection cocktail to the resin and incubate at room temperature for 1-4 hours. The reaction can be monitored by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Wash the resin thoroughly with the buffer solution followed by DMF and dichloromethane (B109758) (DCM).

  • The resulting free thiol on the resin can be used for subsequent on-resin modifications, such as disulfide bond formation or conjugation.

Protocol 3: Cleavage of the S-Methylthio Group from a Purified Peptide

This protocol describes the removal of the S-methylthio group from a purified peptide in solution.

Materials:

  • Purified S-methylthiolated peptide

  • Reducing agent: Dithiothreitol (DTT) or β-mercaptoethanol (BME)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the S-methylthiolated peptide in the buffer solution.

  • Add a 10 to 100-fold molar excess of the reducing agent (DTT or BME).

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by LC-MS, observing the mass decrease of 46 Da.

  • Once the reaction is complete, purify the deprotected peptide by reverse-phase HPLC to remove the excess reducing agent and byproducts.

  • Lyophilize the final peptide.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical principles and workflows described in the protocols.

G cluster_protection S-Methylthiolation of Cysteine cluster_deprotection Deprotection of S-Methylthio Cysteine Cys-SH Cysteine Thiol Cys-S-SMe S-Methylthio Cysteine Cys-SH->Cys-S-SMe MMTS MMTS S-Methyl methanethiosulfonate MMTS->Cys-S-SMe CH3SO2H Methanesulfinic acid Cys-S-SMe_dep S-Methylthio Cysteine Cys-SH_dep Cysteine Thiol Cys-S-SMe_dep->Cys-SH_dep Reducing Agent Reducer_ox Oxidized Reductant (e.g., DTT oxidized) Reducer Reducing Agent (e.g., DTT) Reducer->Cys-SH_dep

Caption: Chemical transformation of cysteine using MMTS and subsequent deprotection.

G Start Start SPPS with Fmoc-protected amino acid on resin Cycle Iterative Cycles: 1. Fmoc Deprotection (Piperidine) 2. Coupling of next Fmoc-AA-OH Start->Cycle Couple_Cys Couple Fmoc-Cys(S-SMe)-OH Cycle->Couple_Cys Continue_SPPS Continue SPPS to complete peptide sequence Couple_Cys->Continue_SPPS OnResin_Deprotection On-Resin Deprotection of S-SMe (e.g., DTT or TCEP) Continue_SPPS->OnResin_Deprotection OnResin_Modification On-Resin Modification (e.g., Cyclization) OnResin_Deprotection->OnResin_Modification Cleavage Cleavage from Resin and Global Deprotection (TFA) OnResin_Deprotection->Cleavage Skip Modification OnResin_Modification->Cleavage Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: Hypothetical workflow for Fmoc-SPPS using S-methylthio cysteine protection.

Potential Side Reactions and Limitations

The use of an S-methylthio protecting group in SPPS, while hypothetically advantageous, may present some challenges:

  • Disulfide Exchange: The S-methylthio group, being a disulfide, could potentially undergo exchange reactions with free thiols present in the synthesis, especially under basic conditions. This could lead to scrambling of the protecting group or premature deprotection.

  • Stability to Piperidine: The stability of the S-SMe group to the repeated piperidine treatments required for Fmoc removal needs to be thoroughly evaluated. While disulfides are generally stable, extended exposure could lead to some degradation.

  • Synthesis of Fmoc-Cys(S-SMe)-OH: The protected amino acid is not commercially available and would require custom synthesis, which could be a barrier to its routine use.

  • Incomplete Deprotection: As with any protecting group, achieving quantitative removal of the S-methylthio group is critical. The efficiency of on-resin deprotection with reducing agents would need to be optimized for each specific peptide sequence.

Conclusion

This compound is a well-established reagent for the reversible modification of cysteine residues in peptides and proteins. Its potential as a protecting group in a full solid-phase peptide synthesis workflow is intriguing due to the mild and orthogonal conditions required for its removal. However, the lack of a commercially available Fmoc-Cys(S-SMe)-OH building block and the limited data on its stability and performance in SPPS currently position it as a specialized tool rather than a routine protecting group. Further research is needed to fully explore its utility and address the potential challenges. For applications requiring selective, mild deprotection of a cysteine residue, the S-methylthio strategy warrants consideration, particularly for on-resin modification strategies where orthogonality is paramount.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing S-Methyl Methanethiosulfonate (MMTS) for Complete Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methyl methanethiosulfonate (B1239399) (MMTS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and specific modification of protein cysteine residues. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of S-Methyl methanethiosulfonate (MMTS) in protein chemistry?

This compound (MMTS) is a thiol-reactive reagent primarily used for the reversible modification of cysteine residues in proteins. Its main applications include trapping the natural thiol-disulfide state of proteins, studying the role of catalytic and structural cysteines, and protecting thiol groups from oxidation during experimental procedures.[1][2] The modification forms a methylthio mixed disulfide, which can be reversed by reducing agents.[1]

Q2: How does the reactivity of MMTS compare to other common alkylating agents like iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM)?

MMTS reacts rapidly with protein thiols, with a rate profile that can be faster than both NEM and IAM in certain contexts.[2] Unlike the irreversible thioether bonds formed by IAM and NEM, MMTS forms a reversible disulfide bond (-S-S-CH₃).[1][3] This reversibility is a key advantage when temporary blocking of a thiol group is desired.[1] However, MMTS can also promote the formation of intra- and intermolecular disulfide bonds, a side reaction that is less common with IAM and NEM under standard conditions.[3][4]

Q3: Is the modification of cysteine residues by MMTS reversible?

Yes, the dithiomethane adduct formed by the reaction of MMTS with a cysteine thiol is a disulfide bond, which is reversible.[3] The modification can be reversed by treating the protein with common reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2] This allows for the protection of cysteine residues and their subsequent deprotection when needed.[1]

Q4: What are the potential side reactions when using MMTS?

The primary side reaction of MMTS is the potential to induce the formation of both intramolecular and intermolecular protein disulfide bonds, in addition to the intended dithiomethane adducts.[3][5] The reaction of MMTS with a thiol also produces a sulfinic acid byproduct (CH₃SO₂⁻), which could potentially interfere with certain applications, particularly those involving the study of S-nitrosothiols.[3][4]

Troubleshooting Guides

This section addresses common problems encountered during protein modification with MMTS.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Protein Modification Insufficient MMTS Concentration: The molar excess of MMTS to cysteine residues may be too low.Increase the molar excess of MMTS. A common starting point is a 10-fold molar excess, but this may need to be optimized for your specific protein.
Short Reaction Time: The incubation time may not be sufficient for the reaction to go to completion.Increase the incubation time. Monitor the reaction progress over a time course (e.g., 30 min, 1 hr, 2 hr) to determine the optimal duration.
Suboptimal pH: The reaction of MMTS with thiols is pH-dependent. The reactivity of the cysteine thiol group increases with pH as it becomes deprotonated to the more nucleophilic thiolate anion.Ensure the reaction buffer pH is between 7.0 and 8.5 for efficient modification.
Steric Hindrance: The target cysteine residue may be buried within the protein structure, making it inaccessible to MMTS.[1][2]Include a denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) in the reaction buffer to unfold the protein and expose the cysteine residues.
Formation of Unwanted Disulfide Bonds Proximity of Cysteine Residues: MMTS can promote the oxidation of closely spaced cysteine residues to form an intramolecular disulfide bond.[3]Optimize the MMTS concentration. Lower concentrations may favor the formation of the desired mixed disulfide over intermolecular crosslinking. Consider using a different thiol-blocking reagent if this issue persists.
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in the buffers can contribute to disulfide bond formation.Prepare all buffers with high-purity water and de-gas them before use to remove dissolved oxygen.
Protein Precipitation During Reaction High MMTS Concentration: Excessive concentrations of MMTS or the solvent used to dissolve it (e.g., DMSO) can lead to protein aggregation.Perform a concentration titration to find the optimal MMTS concentration that achieves complete modification without causing precipitation. Ensure the final concentration of any organic solvent is compatible with your protein's stability.
Change in Protein Conformation: The modification of cysteine residues can sometimes alter the protein's structure, leading to reduced solubility.Screen different buffer conditions (e.g., varying pH, ionic strength, or including stabilizing additives like glycerol) to improve protein stability during the reaction.
Difficulty Reversing the Modification Incomplete Reduction: The concentration of the reducing agent (DTT or TCEP) or the reduction time may be insufficient.Increase the concentration of the reducing agent (a common range is 5-20 mM DTT or TCEP). Extend the incubation time for the reduction step.
Re-oxidation of Thiols: After removal of the reducing agent, the newly exposed thiols can re-oxidize, especially if exposed to air.Perform subsequent steps in an anaerobic environment or include a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Experimental Protocols & Data

General Protocol for Complete Protein Thiol Modification with MMTS

This protocol provides a general framework for the complete modification of cysteine residues in a purified protein sample. Optimization of specific parameters may be required for your protein of interest.

Materials:

  • Purified protein solution in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound (MMTS)

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent for MMTS

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Reducing agent (optional, for subsequent removal of modification): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

Procedure:

  • Protein Preparation: Ensure your purified protein sample is in a buffer free of any reducing agents. If necessary, perform a buffer exchange.

  • MMTS Stock Solution: Prepare a fresh stock solution of MMTS (e.g., 1 M) in DMSO.

  • Reaction Setup:

    • Dilute the protein to a final concentration of 1-5 mg/mL in the reaction buffer.

    • Add the MMTS stock solution to the protein solution to achieve the desired final molar excess over cysteine residues. A common starting point is a 10- to 100-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. For less accessible thiols, incubation at 37°C may be necessary. Protect the reaction from light if using light-sensitive reagents.

  • Quenching (Optional): To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in molar excess to the initial MMTS concentration.

  • Removal of Excess Reagents: Remove excess MMTS and byproducts by dialysis, buffer exchange, or size-exclusion chromatography.

  • Verification of Modification: Confirm the complete modification of cysteine residues using methods such as Ellman's assay (DTNB assay) to quantify free thiols or mass spectrometry to determine the mass shift corresponding to the S-S-CH₃ adduct.

Quantitative Data for MMTS Modification

The optimal conditions for MMTS modification can vary significantly depending on the protein and the experimental goal. The following table summarizes conditions reported in various studies.

Protein/System MMTS Concentration Incubation Time Temperature Buffer Conditions Outcome/Purpose Reference
General Proteomics10 mM - 200 mMNot specifiedNot specifiedNot specifiedBlocking free thiols[6]
Protein Homogenate40 mM35 minutes50°CHEN buffer with 5% SDSBlocking of reduced thiols[7]
hGCHII Enzyme100 µM2 minutesNot specified50 mM Tris pH 8.0, 100 mM NaClOxidation of catalytic cysteine residues[3]
AQP1 in Yeast1 mM10 minutesNot specifiedNot specifiedInhibition of water permeability[8]

Visualizations

Reaction of MMTS with a Protein Cysteine Residue

MMTS_Reaction cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH Protein_SSCH3 Protein-S-S-CH₃ (Modified Protein) Protein_SH->Protein_SSCH3 + MMTS MMTS CH₃-S-S-CH₃ (MMTS) CH3SO2H CH₃SO₂H (Methanesulfinic acid)

Caption: Cysteine thiol modification by MMTS.

General Experimental Workflow for Protein Modification

experimental_workflow start Start: Purified Protein denature Optional: Denaturation start->denature modify MMTS Modification denature->modify quench Optional: Quench Reaction modify->quench purify Purification: Remove Excess Reagents quench->purify analyze Analysis: Confirm Modification purify->analyze end End: Modified Protein analyze->end

Caption: MMTS protein modification workflow.

Troubleshooting Logic for Incomplete Modification

troubleshooting_logic start Incomplete Modification Observed check_conc Increase MMTS Concentration? start->check_conc check_time Increase Reaction Time? check_conc->check_time No success Complete Modification Achieved check_conc->success Yes check_ph Optimize Buffer pH (7.0-8.5)? check_time->check_ph No check_time->success Yes check_denature Add Denaturant? check_ph->check_denature No check_ph->success Yes check_denature->success Yes

Caption: Troubleshooting incomplete modification.

References

Technical Support Center: S-Methyl Methanethiosulfonate (MMTS) Cysteine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methyl methanethiosulfonate (B1239399) (MMTS) cysteine labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cysteine labeling with MMTS?

S-Methyl methanethiosulfonate (MMTS) is a thiol-reactive reagent used to modify cysteine residues in proteins. The labeling reaction is a nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the sulfur atom of the methanethiosulfonate group of MMTS. This results in the formation of a mixed disulfide bond between the cysteine residue and a methylthio (-S-CH₃) group, with the release of methanesulfinic acid.[1][2]

Protein_Cys_SH Protein-Cys-SH Protein_Cys_S Protein-Cys-S⁻ Protein_Cys_SH->Protein_Cys_S Deprotonation (pH > pKa) Labeled_Protein Protein-Cys-S-S-CH₃ Protein_Cys_S->Labeled_Protein Nucleophilic Attack MMTS CH₃-S-SO₂-CH₃ (MMTS) MMTS->Labeled_Protein Methanesulfinic_Acid CH₃SO₂H Labeled_Protein->Methanesulfinic_Acid Release

Caption: Reaction mechanism of MMTS with a cysteine residue.

Q2: Is the modification of cysteine by MMTS reversible?

Yes, the mixed disulfide bond formed between the cysteine and the methylthio group is reversible.[3] This modification can be cleaved by treating the labeled protein with reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which will restore the free thiol group on the cysteine residue.[4][5] This reversibility is a key feature of MMTS and is utilized in various proteomics applications, such as trapping the thiol-disulfide state of proteins.[2][3]

Q3: What are the common applications of MMTS in research?

MMTS is widely used in biochemistry and proteomics for several purposes:

  • Trapping the redox state of cysteines: By reacting with free thiols, MMTS can "cap" or "block" them, preventing their oxidation or participation in disulfide exchange reactions during sample processing.[2][6]

  • Enzyme inhibition: As many enzymes have critical cysteine residues in their active sites, MMTS can be used as a reversible inhibitor.[2]

  • Protecting group: MMTS can be used to protect cysteine residues during chemical modifications of other amino acids.[2]

  • NMR studies: 13C-labeled MMTS can be used to introduce a specific probe for NMR studies of protein structure and dynamics.[7]

Troubleshooting Guide

This guide addresses common issues encountered during MMTS labeling reactions in a question-and-answer format.

Q4: Why is my cysteine labeling with MMTS incomplete?

Incomplete labeling can arise from several factors. A systematic approach to troubleshooting this issue is outlined below:

  • Suboptimal pH: The reaction of MMTS with cysteine is pH-dependent. The cysteine thiol group needs to be in its deprotonated, nucleophilic thiolate form (S⁻) to react efficiently. The pKa of a typical cysteine thiol is around 8.3. Therefore, the reaction should be carried out at a pH above this value to ensure a sufficient concentration of the reactive thiolate. However, very high pH can lead to hydrolysis of the MMTS reagent.

  • Insufficient MMTS Concentration: The molar ratio of MMTS to the protein is a critical parameter. A low ratio may not be sufficient to drive the reaction to completion, especially for less accessible cysteine residues.

  • Short Incubation Time: The labeling reaction may not have reached completion if the incubation time is too short.

  • Reagent Instability: MMTS is sensitive to moisture and should be stored under desiccated conditions. Aqueous solutions of MMTS are not stable and should be prepared fresh for each experiment.

  • Cysteine Accessibility: Cysteine residues buried within the protein's three-dimensional structure may not be accessible to the MMTS reagent. Denaturing the protein prior to labeling can improve the accessibility of these residues.

Q5: How can I optimize the reaction conditions for better labeling efficiency?

To improve labeling efficiency, consider optimizing the following parameters:

ParameterRecommendationRationale
pH 7.5 - 9.0Balances the need for deprotonated thiols with reagent stability. A pH above 7.1 is critical for efficient labeling with similar reagents.[8]
MMTS:Protein Molar Ratio 10:1 to 50:1A molar excess of MMTS helps to drive the reaction to completion. Start with a lower ratio and increase if labeling is incomplete.
Incubation Time 30 minutes to 4 hours at room temperatureLonger incubation times may be necessary for less reactive cysteines or lower temperatures. Reactions can be performed overnight at 4°C for sensitive proteins.[9]
Temperature 4°C to Room Temperature (20-25°C)Room temperature generally provides a faster reaction rate. Lower temperatures can be used to maintain protein stability, but will require longer incubation times.
Protein Concentration > 0.1 mg/mLHigher protein concentrations can increase the reaction rate.[10]

Q6: I am observing unexpected side reactions. What could be the cause?

MMTS can participate in side reactions, which may complicate your experimental results:

  • Dimerization of the Labeling Reagent: Methanethiosulfonate-containing reagents can undergo a side reaction leading to the formation of a label dimer, which can interfere with the desired labeling of the cysteine residue.[11][12][13] This has been observed to occur within the first few hours of the reaction.[11][13]

  • Reaction with other Nucleophiles: While MMTS is highly reactive towards thiols, it can also react with other nucleophilic residues on the protein surface at a much slower rate, especially at high concentrations and prolonged incubation times.

  • Reaction with Sulfenic Acids: MMTS has been shown to react with cysteine sulfenic acids (Cys-SOH), a transiently oxidized form of cysteine.[4][5] This can be a concern in studies focused on redox proteomics, as it can lead to misinterpretation of the cysteine oxidation state.

  • Promotion of Disulfide Scrambling: The use of MMTS can sometimes promote the formation of non-native intra- and inter-molecular disulfide bonds.[1]

cluster_main MMTS Labeling Workflow cluster_troubleshooting Troubleshooting Points cluster_solutions1 Solutions for Incomplete Labeling cluster_solutions2 Solutions for Side Reactions Start Start: Protein with Cysteine Add_MMTS Add MMTS Start->Add_MMTS Incubate Incubate Add_MMTS->Incubate Quench Quench Reaction / Remove Excess MMTS Incubate->Quench Incomplete_Labeling Incomplete Labeling Incubate->Incomplete_Labeling Side_Reactions Side Reactions Incubate->Side_Reactions Analysis Analyze Labeled Protein Quench->Analysis Optimize_pH Optimize pH (7.5-9.0) Incomplete_Labeling->Optimize_pH Increase_MMTS Increase MMTS Concentration Incomplete_Labeling->Increase_MMTS Extend_Time Extend Incubation Time Incomplete_Labeling->Extend_Time Increase_Temp Increase Temperature Incomplete_Labeling->Increase_Temp Reduce_Conc Reduce MMTS Concentration Side_Reactions->Reduce_Conc Reduce_Time Reduce Incubation Time Side_Reactions->Reduce_Time Use_Fresh_Reagent Use Freshly Prepared MMTS Side_Reactions->Use_Fresh_Reagent

Caption: Troubleshooting workflow for MMTS cysteine labeling.

Q7: How can I confirm that my cysteine residues are labeled?

Several methods can be used to assess the extent of cysteine labeling:

  • Mass Spectrometry: This is a direct and powerful method to confirm labeling. By comparing the mass of the unlabeled and labeled protein or its peptides, you can determine the number of incorporated methylthio groups. A mass increase of 46 Da per labeled cysteine will be observed.

  • Ellman's Reagent (DTNB): This colorimetric assay quantifies the number of free thiols in a sample. A decrease in the number of free thiols after MMTS treatment indicates successful labeling.

  • Gel-based Methods: If the labeling introduces a significant change in the protein's properties (e.g., charge or size), you might observe a shift in its migration on a native or SDS-PAGE gel.

Experimental Protocols

Protocol 1: General Procedure for MMTS Labeling of a Purified Protein

This protocol provides a starting point for labeling a purified protein with MMTS. Optimization may be required depending on the specific protein.

  • Protein Preparation:

    • Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

    • If the protein contains disulfide bonds that need to be labeled, they must first be reduced with a reducing agent like DTT or TCEP. Important: The reducing agent must be completely removed before adding MMTS. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography.

  • MMTS Solution Preparation:

    • Prepare a fresh stock solution of MMTS (e.g., 100 mM) in a water-miscible organic solvent like DMSO or ethanol (B145695) immediately before use.

  • Labeling Reaction:

    • Add the MMTS stock solution to the protein solution to achieve the desired final molar ratio (e.g., 20-fold molar excess of MMTS over cysteine residues).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Quenching and Removal of Excess MMTS:

    • To stop the reaction, add a small molecule thiol such as DTT or β-mercaptoethanol to a final concentration that is in excess of the initial MMTS concentration.

    • Remove the excess MMTS and quenching reagent by dialysis, buffer exchange, or size-exclusion chromatography into the desired final buffer.

  • Verification of Labeling:

    • Confirm the extent of labeling using one of the methods described in Q7 .

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol allows for the quantification of free thiol groups before and after MMTS labeling.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Stock Solution: 4 mg/mL DTNB in the reaction buffer.

  • Standard Curve:

    • Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.

  • Sample Measurement:

    • Add a known amount of your protein sample (both unlabeled and MMTS-labeled) to the reaction buffer.

    • Add the DTNB stock solution and mix.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of free thiols in your samples using the standard curve. A decrease in the absorbance at 412 nm in the MMTS-treated sample compared to the untreated sample indicates successful labeling.

References

Identifying and minimizing off-target reactions of S-Methyl methanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-Methyl Methanethiosulfonate (B1239399) (MMTS)

Welcome to the technical support center for S-Methyl methanethiosulfonate (MMTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target reactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMTS) and what is its primary function? A1: this compound (MMTS) is a small, reactive compound used in biochemistry to reversibly block or modify sulfhydryl groups (-SH) in protein cysteines.[1][2] Its primary function is to form a mixed disulfide bond with the thiol group (-S-S-CH₃), which can protect the cysteine from oxidation or be used to study the role of specific cysteine residues in protein function.[2][3] This modification is reversible with the use of reducing agents.[3]

Q2: What are the main applications of MMTS? A2: MMTS has several applications, including:

  • Trapping Thiol-Disulfide States: It is used to capture the natural thiol-disulfide status of redox-sensitive proteins.[2][4]

  • Enzyme Inhibition: It can act as a reversible inhibitor for enzymes that have critical cysteine thiolates in their active sites, such as cysteine proteases and dehydrogenases.[2][3]

  • Studying S-nitrosylation: It is employed in protocols to study S-nitrosylated proteins.[2][3]

  • Protein Protection: MMTS can protect the primary structure of active cysteine proteases during lengthy purification and refolding procedures.[2]

  • Redox Proteomics: It is used in redox proteomics to study disulfide bond sites.[5]

Q3: What are the optimal storage and reaction conditions for MMTS? A3: For optimal performance and stability, the following conditions are recommended:

  • Storage: MMTS may be stored at room temperature.[6]

  • pH: The reaction is typically performed in buffers with a pH range of 7-8. MMTS is more stable in acidic solutions (e.g., pH 4) and tends to degrade in neutral to basic solutions.[7]

  • Temperature: Thiol blocking can be effectively carried out at room temperature (25 °C).

  • Solubility: MMTS is practically insoluble in water but is soluble in organic solvents like methylene (B1212753) chloride and isopropanol (B130326) (up to 200 mM).

Q4: Is MMTS hazardous? A4: Yes, MMTS is classified as an irritant. It can cause skin irritation, serious eye irritation and damage, and may cause respiratory irritation.[1][8] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used, and work should be conducted in a well-ventilated area.[9]

Troubleshooting Guide

Q1: I'm observing unexpected protein aggregation or intermolecular disulfide bonds after MMTS treatment. What is causing this? A1: This is a known off-target effect of MMTS.[4][5] While the intended reaction is the formation of a methylthio mixed disulfide (-S-SCH₃) at a single cysteine, MMTS can inadvertently promote the formation of both intramolecular and intermolecular disulfide bonds between protein cysteines.[5] This occurs when a nearby, unmodified cysteine thiol attacks the MMTS-modified cysteine, leading to a new disulfide bond and displacing the methylthio group.[5]

To minimize this:

  • Optimize MMTS Concentration: Use the lowest effective concentration of MMTS. High concentrations are more likely to lead to off-target reactions.[5]

  • Control Reaction Time: Limit the incubation time to the minimum required for complete modification of the target thiol (e.g., 10-30 minutes).[5]

  • Protein Concentration: Working with lower protein concentrations can reduce the likelihood of intermolecular cross-linking.

Q2: The biological activity of my protein is not fully recovered after treatment with a reducing agent (like DTT or TCEP). Why might this be? A2: While the MMTS modification is reversible, incomplete recovery can occur for several reasons:

  • Irreversible Oxidation: During the experimental workflow, sensitive cysteines may have become irreversibly oxidized to sulfinic (SO₂H) or sulfonic (SO₃H) acid, which cannot be reversed by standard reducing agents.

  • Structural Perturbations: The formation of unintended disulfide bonds (as described in Q1) may have led to protein misfolding or aggregation that is not easily reversible upon reduction.[3]

  • Insufficient Reduction: The concentration of the reducing agent or the reduction time may be insufficient to completely remove all methylthio groups, especially if they are in less accessible regions of the protein.

Q3: My experimental results are inconsistent. What factors affect MMTS stability? A3: Inconsistency can be due to the degradation of MMTS.

  • pH-Dependent Degradation: MMTS is known to be unstable in neutral-to-basic solutions, with degradation rates increasing as the pH rises.[7] Ensure your buffer pH is consistently within the optimal 7-8 range and use freshly prepared solutions.[7]

  • Presence of Nucleophiles: Besides thiols, other nucleophiles in your sample could potentially react with and consume MMTS.

  • Hydrolysis: Like many reagents, MMTS can be susceptible to hydrolysis over time. It is recommended to use fresh solutions of MMTS for each experiment.

Q4: I'm seeing a byproduct of methanesulfinic acid in my analysis. Is this expected? A4: Yes, the reaction of MMTS with a thiol to form the desired mixed disulfide also produces one molecule of methanesulfinic acid (CH₃SO₂⁻).[5] Depending on your downstream analysis and the sensitivity of your system, this byproduct may be detectable and could potentially interfere with certain applications.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 2949-92-0 [6]
Molecular Formula C₂H₆O₂S₂ [6]
Molecular Weight 126.20 g/mol [1]
Appearance Clear yellow liquid with a stench [1]
Density 1.337 g/mL at 25 °C [6]
Boiling Point 69-71 °C at 0.4 mmHg [6]
Refractive Index n20/D 1.513 [6]

| Molarity (Neat) | ~10.59 M |[6] |

Table 2: Toxicity of MMTS on Various Non-Target Organisms Data extracted from in vitro assays evaluating the effect of MMTS.

Organism Concentration Range Tested (µg/mL) Observed Effect Source
P. infestans (Oomycete) 1–33 Inhibition of mycelial growth [10]
Fungi (e.g., R. solani, B. cinerea) 1–33 Tolerated MMTS better than P. infestans but showed some growth inhibition [10][11]
Bacteria (e.g., R. solani) 0, 3, 30 Non-negligible toxic effects [10][11]
C. elegans (Nematode) 1–100 No adult worms visible at ≥10 µg/mL [10]

| A. thaliana (Plant) | 0–33 | Significant inhibition of root growth |[10] |

Experimental Protocols

Protocol 1: General Procedure for Reversible Thiol Blocking in Proteins

Disclaimer: This is a general guideline. Optimal conditions, particularly reagent concentrations and incubation times, should be determined empirically for each specific protein and application.

  • Protein Preparation:

    • Prepare the protein sample in a suitable buffer with a pH between 7.0 and 8.0.

    • If the protein has existing disulfide bonds that need to be accessible, pre-treat with a reducing agent (e.g., 1-5 mM DTT or TCEP) for 30-60 minutes at room temperature.

    • Remove the reducing agent immediately before MMTS addition using a desalting column or dialysis.

  • MMTS Solution Preparation:

    • Prepare a fresh stock solution of MMTS (e.g., 200 mM) in a compatible organic solvent like isopropanol or methylene chloride.

  • Thiol Modification Reaction:

    • Add the MMTS stock solution to the protein sample to achieve the desired final concentration. A 5- to 20-fold molar excess of MMTS over the concentration of free thiols is a common starting point.

    • Incubate the reaction at room temperature (25 °C) for 15-30 minutes.[5] Performing the reaction in the dark can prevent potential light-induced side reactions.[5]

  • Removal of Excess MMTS:

    • After incubation, remove unreacted MMTS and byproducts by buffer exchange, dialysis, or using a desalting column.

  • Reversal of Modification (Optional):

    • To reverse the thiol modification, incubate the MMTS-treated protein with a fresh solution of a reducing agent, such as 20-50 mM DTT or TCEP, for 1-2 hours at room temperature.

    • Confirm the removal of the methylthio group using an appropriate analytical method (e.g., mass spectrometry).

Visualizations

MMTS_Reactions Diagram 1: MMTS Reaction Pathways cluster_reactants Reactants cluster_intended Intended Reaction cluster_offtarget Off-Target Reaction Prot_SH Protein Thiol (R-SH) Prot_SSMe S-methylated Protein (R-S-S-CH₃) + CH₃SO₂⁻ Prot_SH->Prot_SSMe Primary Pathway MMTS MMTS (CH₃SO₂SCH₃) MMTS->Prot_SSMe Primary Pathway Prot_SS_Prot Intra/Intermolecular Disulfide Bond (R-S-S-R') Prot_SSMe->Prot_SS_Prot Nucleophilic Attack Prot_SH2 Adjacent Thiol (R'-SH) Prot_SH2->Prot_SS_Prot

Caption: Diagram 1: Intended and off-target reactions of MMTS with protein thiols.

MMTS_Workflow Diagram 2: General Experimental Workflow start Start: Protein Sample Prep (Buffer pH 7-8) reduction Optional: Pre-reduction (DTT/TCEP) to expose thiols start->reduction add_mmts Add MMTS (Molar Excess) start->add_mmts If no pre-reduction removal1 Remove Reducing Agent reduction->removal1 removal1->add_mmts incubate Incubate (15-30 min, RT, dark) add_mmts->incubate removal2 Remove Excess MMTS (Desalting/Dialysis) incubate->removal2 analysis Analysis of Modified Protein removal2->analysis reversal Optional: Reverse Modification (Add DTT/TCEP) analysis->reversal end End analysis->end If no reversal analysis2 Analysis of Reversed Protein reversal->analysis2 analysis2->end

Caption: Diagram 2: A typical experimental workflow for using MMTS.

MMTS_Troubleshooting Diagram 3: Troubleshooting Logic issue Problem Encountered agg Unexpected Aggregation or Disulfide Bonds? issue->agg Yes incomplete Incomplete Reaction or Inconsistent Results? issue->incomplete No agg_cause Cause: Off-target reaction (Thiol-disulfide exchange) agg->agg_cause no_recovery Activity Not Recovered After Reduction? incomplete->no_recovery No incomplete_cause Cause: MMTS Instability or Insufficient Amount incomplete->incomplete_cause Yes no_recovery_cause Cause: Irreversible Oxidation or Insufficient Reduction no_recovery->no_recovery_cause Yes agg_sol1 Solution: Lower MMTS concentration agg_cause->agg_sol1 agg_sol2 Solution: Reduce incubation time agg_cause->agg_sol2 incomplete_sol1 Solution: Use fresh MMTS solution incomplete_cause->incomplete_sol1 incomplete_sol2 Solution: Check buffer pH (keep at 7-8) incomplete_cause->incomplete_sol2 incomplete_sol3 Solution: Increase molar excess of MMTS incomplete_cause->incomplete_sol3 no_recovery_sol1 Solution: Ensure sample is kept under reducing conditions before MMTS step no_recovery_cause->no_recovery_sol1 no_recovery_sol2 Solution: Increase reducing agent concentration/time for reversal step no_recovery_cause->no_recovery_sol2

Caption: Diagram 3: A decision tree for troubleshooting common MMTS issues.

References

How to remove excess S-Methyl methanethiosulfonate after reaction completion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Methyl methanethiosulfonate (B1239399) (MMTS). The following information addresses common issues encountered during experimental workflows, with a focus on the removal of excess MMTS following reaction completion.

Frequently Asked Questions (FAQs)

Q1: What is S-Methyl methanethiosulfonate (MMTS) and what is its primary application in research?

This compound (MMTS) is an organosulfur compound with the chemical formula CH₃SO₂SCH₃.[1] It is a colorless liquid utilized as a reversible thiol-blocking reagent.[1][2] Its primary application is in protein chemistry to modify cysteine residues, enabling the study of enzyme activation, protein function, and the natural thiol-disulfide state of proteins.[3][4][5] The small size of MMTS allows it to access even buried cysteine residues within proteins.[3]

Q2: What are the optimal reaction conditions for modifying thiol groups with MMTS?

The modification of thiol groups with MMTS is typically carried out in buffers with a pH range of 7-8.[6] The reaction can be effectively performed at room temperature (approximately 25°C).[6]

Q3: Is the modification of thiols by MMTS reversible?

Yes, one of the key advantages of using MMTS is that the formation of the methylthio mixed disulfide (-S-SCH₃) is reversible.[3] The disulfide bond can be readily cleaved using reducing agents.

Q4: How can I remove the methylthio group from the modified protein?

The methylthio group can be removed, and the original thiol group restored, by treating the modified protein with reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME).[7]

Troubleshooting Guide: Removal of Excess MMTS

A critical step after the modification reaction is the removal of unreacted MMTS to prevent unwanted side reactions and ensure the purity of the target molecule. The choice of method depends on the nature of the product and the scale of the reaction.

Issue: Presence of unreacted MMTS after reaction.

Solution: Excess MMTS can be removed by chemical quenching followed by purification.

Chemical Quenching Agents

The most common method to neutralize excess MMTS is by quenching with a molar excess of a thiol-containing reagent. This reaction consumes the unreacted MMTS.

Quenching AgentTypical ConcentrationReaction TimeNotes
Dithiothreitol (DTT) 5-20 mM15-60 min at RTA strong reducing agent that will also cleave the disulfide bond formed by MMTS on the target protein.[7][8]
2-Mercaptoethanol (BME) 10-50 mM15-60 min at RTSimilar to DTT, it will also reverse the protein modification.[7]
L-Cysteine 10-50 mM15-60 min at RTA milder option that effectively quenches MMTS.
Purification Methods Post-Quenching

After quenching the excess MMTS, the modified protein needs to be separated from the quenching agent and its adducts.

Purification MethodPrincipleSuitability
Dialysis / Diafiltration Size-based separationIdeal for large proteins to remove small molecules like quenched MMTS and excess quenching agent.
Size Exclusion Chromatography (SEC) Separation based on molecular sizeEffective for separating the modified protein from smaller contaminants.[9]
Ion Exchange Chromatography (IEX) Separation based on chargeCan be used if the modified protein has a significantly different charge from the contaminants.[9]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityUseful if the modification alters the protein's hydrophobicity.[9]
Affinity Chromatography Specific binding interactionSuitable if the protein has an affinity tag, allowing for specific capture and purification.[10][11]

Experimental Protocols

Protocol 1: Quenching of Excess MMTS with Dithiothreitol (DTT)
  • Reaction Completion: Once the desired level of protein modification with MMTS is achieved, prepare a stock solution of DTT (e.g., 1 M in a compatible buffer).

  • Quenching: Add DTT to the reaction mixture to a final concentration of 10-20 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 30 minutes. This will both quench the excess MMTS and cleave the methylthio group from the protein.

  • Purification: Proceed with a suitable purification method such as dialysis or size exclusion chromatography to remove the DTT, quenched MMTS, and other small molecules from the purified protein.

Protocol 2: Analytical Confirmation of MMTS Removal by HPLC

To confirm the complete removal of MMTS, High-Performance Liquid Chromatography (HPLC) can be utilized.

  • Sample Preparation: Prepare a sample of the final purified product.

  • Standard Preparation: Prepare a standard solution of MMTS in a compatible solvent.

  • HPLC Analysis:

    • Column: A C18 column is often suitable.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Detection: UV detection can be employed, often after derivatization to enhance sensitivity.[12][13] Alternatively, a Refractive Index (RI) detector can be used.[14]

  • Data Analysis: Compare the chromatogram of the purified sample with the MMTS standard. The absence of a peak corresponding to the retention time of MMTS in the sample chromatogram indicates its successful removal.

Visualizations

Signaling Pathway of Thiol Modification and Reversal

Thiol_Modification_Reversal cluster_modification Thiol Modification cluster_reversal Modification Reversal Protein_SH Protein-SH Protein_SSCH3 Protein-S-S-CH₃ Protein_SH->Protein_SSCH3 + MMTS MMTS CH₃SO₂SCH₃ (MMTS) Protein_SH_rev Protein-SH Protein_SSCH3->Protein_SH_rev + DTT (reduced) DTT_reduced DTT (reduced) DTT_oxidized DTT (oxidized) DTT_reduced->DTT_oxidized

Caption: Reversible modification of a protein thiol group with MMTS.

Experimental Workflow for MMTS Removal

MMTS_Removal_Workflow Start Reaction with Excess MMTS Complete Quench Quench with Thiol Reagent (e.g., DTT, BME) Start->Quench Purify Purification (Dialysis, SEC, etc.) Quench->Purify Analyze Analytical Confirmation (e.g., HPLC) Purify->Analyze End Pure Product Analyze->End Troubleshooting_Logic Problem Problem: Excess MMTS Detected ChooseQuench Select Quenching Agent Problem->ChooseQuench PerformQuench Perform Quenching Reaction ChooseQuench->PerformQuench ChoosePurify Select Purification Method PerformPurify Perform Purification ChoosePurify->PerformPurify PerformQuench->ChoosePurify Verify Verify MMTS Removal (HPLC) PerformPurify->Verify Success Success: Product is Pure Verify->Success Yes Failure Failure: Repeat Purification or Optimize Verify->Failure No

References

Common pitfalls in using S-Methyl methanethiosulfonate for proteomics sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of S-Methyl methanethiosulfonate (B1239399) (MMTS) in proteomics sample preparation. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during proteomics sample preparation using MMTS.

Issue: Incomplete Cysteine Alkylation

Q1: I am observing a high number of unmodified cysteine residues in my mass spectrometry data. What could be the cause?

A1: Incomplete alkylation is a common issue that can stem from several factors. The primary reason is often a suboptimal reaction pH. The alkylation of cysteine residues is highly dependent on the pH, as the thiol group (-SH) needs to be in its more nucleophilic thiolate form (-S⁻) to react efficiently with MMTS. This is favored at a pH above the pKa of the cysteine thiol group, which is typically around 8.3. Another cause can be an insufficient concentration of MMTS or too short of a reaction time. Lastly, if disulfide bonds in your protein sample are not fully reduced to free thiols by reagents like DTT or TCEP, these cysteines will not be available for alkylation.

Q2: How can I improve the efficiency of my MMTS alkylation reaction?

A2: To enhance alkylation efficiency, ensure your reaction buffer has a pH between 8.0 and 9.0. It is also crucial to use a sufficient molar excess of MMTS over the reducing agent. A common starting point is a 2- to 10-fold molar excess. Extending the incubation time, typically to 30-60 minutes at room temperature, can also improve results. Always perform the alkylation step in the dark, as some alkylating agents are light-sensitive.[1]

Issue: Observation of Unexpected Mass Shifts and Side Reactions

Q3: My mass spectrometry data shows unexpected mass additions that do not correspond to MMTS-modified cysteines. What are these off-target reactions?

A3: While MMTS is generally more specific to cysteines than some other alkylating agents like iodoacetamide (B48618) (IAM), off-target reactions can still occur.[2] MMTS has been reported to cause the conversion of cysteine to dehydroalanine (B155165) (DHA).[2] Additionally, at high concentrations or suboptimal pH, MMTS may react with other nucleophilic amino acid residues such as lysine, histidine, and the N-terminus of peptides.

Q4: I am seeing evidence of intra- and intermolecular disulfide bond formation in my samples after MMTS treatment. Why is this happening and how can I prevent it?

A4: A significant pitfall of using MMTS is its potential to induce the formation of new disulfide bonds.[3][4] This is because the reaction of MMTS with a thiol group forms a mixed disulfide (-S-S-CH₃), which can then react with another free thiol in an exchange reaction to form a new disulfide bond.[5] To minimize this, it is critical to use a sufficiently high concentration of MMTS to rapidly and completely block all free thiols, thus preventing subsequent exchange reactions.

Frequently Asked Questions (FAQs)

Q5: What is the primary advantage of using MMTS over other alkylating agents like iodoacetamide (IAM)?

A5: The key feature of MMTS is the reversibility of its reaction with cysteine.[2][6] It forms a disulfide bond, which can be cleaved with reducing agents. This property is particularly useful in redox proteomics for studying the natural state of cysteine thiols and for techniques that require sequential labeling of different cysteine populations.[7]

Q6: Is MMTS compatible with all reducing agents?

A6: MMTS can be used with common reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). However, it is important to completely remove or quench the reducing agent before adding MMTS to prevent the reagent from being consumed by the reductant.

Q7: What are the optimal reaction conditions for MMTS alkylation?

A7: While optimal conditions can be protein-dependent, a general guideline is to perform the alkylation at a pH between 8.0 and 9.0, at room temperature for 30-60 minutes in the dark.[1] The concentration of MMTS should be in molar excess to the concentration of free thiols in the sample.

Q8: Can MMTS be used for quantitative proteomics workflows like TMT labeling?

A8: Yes, MMTS can be used in quantitative proteomics workflows. However, it is important to ensure complete and consistent alkylation across all samples to be compared, as variability in modification can affect peptide identification and quantification.

Data Presentation

Table 1: Comparison of Common Cysteine Alkylating Agents

ReagentAbbreviationMass Shift (Da)ReversibilityCommon Side ReactionsOptimal pH
S-Methyl methanethiosulfonateMMTS+46.94ReversibleDisulfide bond formation, Cys to DHA conversion[2][3]8.0 - 9.0
IodoacetamideIAM+57.02IrreversibleAlkylation of Met, Lys, His, N-terminus[2]>8.0
N-ethylmaleimideNEM+125.05IrreversibleAlkylation of Lys, His; hydrolysis of the maleimide (B117702) ring[6]6.5 - 7.5
ChloroacetamideCAA+57.02IrreversibleFewer off-target reactions than IAM, but can increase Met oxidation[7][8]>8.0

Experimental Protocols

Protocol: Standard Protocol for Reduction and Alkylation with MMTS for Mass Spectrometry

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a buffer containing a denaturant (e.g., 6 M urea (B33335) or 8 M guanidine (B92328) hydrochloride) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM.

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation with MMTS:

    • Prepare a fresh stock solution of MMTS.

    • Add MMTS to the protein solution to a final concentration of 20-50 mM.

    • Incubate at room temperature in the dark for 30-60 minutes.

  • Quenching the Reaction:

    • To quench any unreacted MMTS, add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature.

  • Sample Cleanup and Digestion:

    • Proceed with buffer exchange or protein precipitation to remove denaturants, reducing agents, and excess MMTS.

    • Resuspend the protein in a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add a protease, such as trypsin, at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Desalting and Mass Spectrometry Analysis:

    • Acidify the digest with an appropriate acid (e.g., formic acid to a final concentration of 0.1-1%).

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis start Protein Sample solubilization Solubilization & Denaturation (e.g., 6M Urea, 100mM Tris pH 8.5) start->solubilization reduction Reduction (e.g., 10mM DTT, 56°C, 30-60 min) solubilization->reduction alkylation Alkylation with MMTS (20-50mM MMTS, RT, 30-60 min, dark) reduction->alkylation quenching Quenching (e.g., 20mM DTT, RT, 15 min) alkylation->quenching cleanup Sample Cleanup (Buffer exchange/Precipitation) quenching->cleanup digestion Proteolytic Digestion (e.g., Trypsin, 37°C, overnight) cleanup->digestion desalting Desalting (C18 SPE) digestion->desalting ms LC-MS/MS Analysis desalting->ms data Data Analysis ms->data mmts_reaction protein_cys Protein-SH (Cysteine Thiol) reacts protein_cys->reacts mmts CH₃-S-S(O)-CH₃ (this compound) mmts->reacts protein_ssme Protein-S-S-CH₃ (S-methylthiocysteine) methanesulfinate CH₃SO₂⁻ (Methanesulfinate) plus1 + plus2 + reacts->protein_ssme reacts->methanesulfinate troubleshooting_tree cluster_incomplete_alkylation Incomplete Alkylation cluster_side_reactions Side Reactions start Problem Observed in MS Data incomplete High abundance of unmodified cysteines start->incomplete Unmodified Cys side_reactions Unexpected mass shifts or disulfide bond formation start->side_reactions Unexpected Masses check_ph Check reaction pH (should be 8.0-9.0) incomplete->check_ph check_conc Increase MMTS concentration (2-10x molar excess over reductant) check_ph->check_conc check_time Increase incubation time (30-60 min) check_conc->check_time check_reduction Ensure complete reduction of disulfide bonds check_time->check_reduction optimize_conc Optimize MMTS concentration (avoid excessive amounts) side_reactions->optimize_conc control_ph Maintain optimal pH (avoid extremes) optimize_conc->control_ph darkness Perform reaction in the dark control_ph->darkness

References

Improving the efficiency of S-Methyl methanethiosulfonate labeling at low protein concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of S-Methyl methanethiosulfonate (B1239399) (MMTS) labeling, particularly at low protein concentrations.

Troubleshooting Guides

This guide addresses common issues encountered during MMTS labeling reactions in a question-and-answer format.

Issue 1: Low or No Labeling Efficiency

Q1: What are the primary causes of low or no labeling with MMTS at low protein concentrations?

Low labeling efficiency with MMTS, especially with dilute protein samples, can stem from several factors. The reaction kinetics are concentration-dependent, so at low protein concentrations, the reaction rate decreases, and competing reactions like hydrolysis of the reagent can become more significant.

Here is a systematic approach to troubleshooting:

  • Suboptimal Reagent-to-Protein Molar Ratio: At low protein concentrations, a higher molar excess of MMTS may be required to drive the reaction forward.

  • Presence of Reducing Agents: Residual reducing agents like DTT or B-mercaptoethanol in the protein sample will react with MMTS, consuming the labeling reagent.

  • Re-oxidation of Cysteines: Cysteine residues can re-form disulfide bonds if not kept in a reducing environment, rendering them unavailable for labeling.

  • Inaccessible Cysteine Residues: The target cysteine(s) may be buried within the protein's three-dimensional structure, making them inaccessible to MMTS.

  • Incorrect Reaction Buffer pH: The reaction of MMTS with cysteine thiols is pH-dependent. The optimal pH range is typically between 7.0 and 8.5.

  • Degraded MMTS Reagent: MMTS is sensitive to moisture and can hydrolyze over time.

Q2: How can I optimize the MMTS labeling reaction for a low-concentration protein sample?

Optimizing the reaction conditions is crucial when working with low protein concentrations. It is recommended to perform a series of small-scale optimization experiments.

ParameterRecommended Starting Conditions and Optimization Strategy
Protein Concentration While challenging, try to concentrate the protein to at least 0.5-1 mg/mL if possible without causing aggregation. If not possible, be prepared to optimize other parameters more extensively.
MMTS:Protein Molar Ratio Start with a 20-fold molar excess of MMTS to protein. If labeling is low, incrementally increase the ratio to 50-fold or 100-fold. Be cautious of potential off-target effects at very high concentrations.
Reaction Buffer Use a non-amine, non-thiol buffer such as phosphate (B84403) or HEPES at a concentration of 50-100 mM. Ensure the pH is between 7.0 and 8.5. Degassing the buffer can help prevent re-oxidation of cysteines.
Incubation Time Begin with a 2-hour incubation at room temperature. For low concentration samples, extending the incubation time to 4 hours or overnight at 4°C may improve efficiency.
Temperature Room temperature (20-25°C) is a good starting point. Lower temperatures (4°C) can be used for longer incubation times, which may be beneficial for protein stability.

Issue 2: Protein Precipitation During or After Labeling

Q1: My protein precipitates upon addition of MMTS. What can I do?

Protein precipitation can occur due to several factors:

  • High MMTS Concentration: Although a higher molar excess is needed for low concentration proteins, excessively high concentrations of MMTS can lead to protein denaturation and aggregation.

  • Solvent Shock: If MMTS is dissolved in an organic solvent like DMSO or DMF, adding a large volume of this to the aqueous protein solution can cause precipitation.

  • Modification of Critical Cysteines: Labeling of cysteine residues that are important for protein structure and stability can lead to conformational changes and subsequent aggregation.

Troubleshooting Steps:

  • Optimize MMTS Concentration: Perform a titration of the MMTS:protein molar ratio to find the lowest effective concentration.

  • Control Solvent Concentration: Keep the final concentration of any organic solvent in the reaction mixture below 10% (v/v).

  • Modify Incubation Conditions: Perform the labeling reaction at 4°C to slow down the process and potentially reduce aggregation.

  • Buffer Additives: Consider including stabilizing agents in your buffer, such as 0.01% Tween-20 or a low concentration of a non-ionic detergent.

Frequently Asked Questions (FAQs)

Q1: How do I prepare my protein sample for MMTS labeling?

Proper sample preparation is critical for successful labeling.

  • Buffer Exchange: Ensure your protein is in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.0-8.5) that is free of primary amines (like Tris) and thiols.

  • Reduction of Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced to free thiols. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.

  • Removal of Reducing Agent: This is a critical step. The reducing agent must be completely removed before adding MMTS. This can be achieved by dialysis, desalting columns, or spin filtration.

Q2: How can I confirm that my protein has been successfully labeled?

Several methods can be used to verify labeling:

  • Mass Spectrometry (MS): This is the most definitive method. By comparing the mass of the unlabeled and labeled protein, you can determine the number of MMTS molecules incorporated.

  • Ellman's Assay: This assay quantifies the number of free thiols. A decrease in the number of free thiols after the labeling reaction indicates successful modification.

Q3: Is the reaction with MMTS reversible?

Yes, the disulfide bond formed between the protein's cysteine and the methylthiol group from MMTS can be cleaved by adding a reducing agent like DTT or B-mercaptoethanol. This reversibility is an advantage of MMTS over other thiol-reactive reagents like maleimides, which form a more stable thioether bond.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

  • Dissolve the protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5).

  • Add a freshly prepared solution of DTT or TCEP to the protein solution to a final concentration of 10-20 times the molar concentration of the protein.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer (degassed).

Protocol 2: MMTS Labeling of Proteins at Low Concentration

  • Immediately after removing the reducing agent, determine the protein concentration.

  • Prepare a fresh stock solution of MMTS (e.g., 100 mM in anhydrous DMSO).

  • Add the MMTS stock solution to the reduced protein solution to achieve the desired MMTS:protein molar ratio (start with 20:1). Ensure the final DMSO concentration is below 10%.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • To stop the reaction, you can either proceed directly to a purification step or add a quenching reagent like 10 mM DTT to consume any unreacted MMTS.

  • Remove excess MMTS and byproducts by dialysis, desalting, or size-exclusion chromatography.

Visualizations

MMTS_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification Protein Protein Sample Reduced_Protein Reduced Protein (Free Thiols) Protein->Reduced_Protein Add DTT/TCEP Purified_Reduced_Protein Purified Reduced Protein Reduced_Protein->Purified_Reduced_Protein Remove Reducing Agent Labeled_Protein MMTS-Labeled Protein Purified_Reduced_Protein->Labeled_Protein Add MMTS Final_Product Purified Labeled Protein Labeled_Protein->Final_Product SEC/Dialysis

Caption: Workflow for S-Methyl methanethiosulfonate (MMTS) protein labeling.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_Reduction Was protein fully reduced? Start->Check_Reduction Yes Check_Reducer_Removal Was reducing agent removed? Check_Reduction->Check_Reducer_Removal Yes Action_Reduce Optimize reduction step Check_Reduction->Action_Reduce No Check_Molar_Ratio Is MMTS:Protein ratio optimal? Check_Reducer_Removal->Check_Molar_Ratio Yes Action_Remove_Reducer Improve reducer removal Check_Reducer_Removal->Action_Remove_Reducer No Check_Conditions Are reaction conditions (pH, time) optimal? Check_Molar_Ratio->Check_Conditions Yes Action_Increase_Ratio Increase MMTS molar ratio Check_Molar_Ratio->Action_Increase_Ratio No Success Labeling Successful Check_Conditions->Success Yes Action_Optimize_Conditions Optimize pH, incubation time/temp Check_Conditions->Action_Optimize_Conditions No Action_Reduce->Start Action_Remove_Reducer->Start Action_Increase_Ratio->Start Action_Optimize_Conditions->Start

Caption: Troubleshooting logic for low MMTS labeling efficiency.

Stability issues of S-Methyl methanethiosulfonate stock solutions and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methyl methanethiosulfonate (B1239399) (MMTS). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of MMTS stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is S-Methyl methanethiosulfonate (MMTS) and what is its primary mechanism of action?

A1: this compound (MMTS) is a small, membrane-permeable organosulfur compound. Its primary biochemical function is the reversible modification of sulfhydryl groups (-SH) on cysteine residues within proteins.[1] This reaction, known as S-thiolation or S-methylthiolation, forms a mixed disulfide bond (-S-S-CH₃). This reversible modification allows for the study of enzyme activation, protein function, and signaling pathways that are regulated by the redox state of cysteine residues.

Q2: What are the primary causes of MMTS stock solution instability?

A2: The main factors contributing to the degradation of MMTS in stock solutions are:

  • Hydrolysis: MMTS is sensitive to water. The presence of moisture, even in small amounts, can lead to the hydrolysis of the thiosulfonate bond.

  • Reaction with Nucleophiles: The electrophilic nature of MMTS makes it susceptible to reaction with nucleophiles other than the intended cysteine targets.

  • Temperature: Elevated temperatures can accelerate degradation. While some sources suggest short-term storage at room temperature is possible, long-term stability is compromised.

  • Light Exposure: Direct sunlight can contribute to the degradation of many chemical reagents, and it is best practice to protect MMTS solutions from light.

  • pH: The stability of MMTS and its reactivity with thiols are pH-dependent. Reactions are typically performed in buffers with a pH range of 7-8. Deviations from this range may affect stability.

Q3: Which solvents are recommended for preparing MMTS stock solutions?

A3: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of MMTS. Other compatible organic solvents include Dimethylformamide (DMF), chloroform, and methylene (B1212753) chloride.[2] MMTS is practically insoluble in water. For aqueous experimental buffers, a concentrated stock in a solvent like DMSO is typically diluted to the final working concentration immediately before use.

Q4: What are the recommended storage conditions for MMTS stock solutions?

A4: To ensure the long-term stability of MMTS stock solutions, the following storage conditions are recommended. While specific degradation kinetics for MMTS are not extensively published, general best practices for storing reactive small molecules in DMSO provide guidance.

Storage TemperatureRecommended DurationNotes
-80°C > 6 monthsOptimal for long-term storage. Aliquot into single-use vials to avoid freeze-thaw cycles.
-20°C Up to 6 monthsGood for intermediate-term storage. Aliquotting is highly recommended.
2-8°C Short-term (days to weeks)Suitable for working stocks that will be used promptly. Protect from light.
Room Temperature Not recommended for storageMay be acceptable for short periods during experimental setup, but prolonged exposure can lead to degradation.

Troubleshooting Guide

Problem 1: I am observing lower-than-expected or no activity of MMTS in my cell-based/biochemical assay.

Possible CauseTroubleshooting Step
Degraded MMTS Stock Solution Prepare a fresh stock solution of MMTS from a new vial of solid compound. If possible, verify the concentration and purity of your old stock solution using an analytical method like HPLC (see Experimental Protocols).
Repeated Freeze-Thaw Cycles Discard the stock solution that has undergone multiple freeze-thaw cycles. Prepare new aliquots from a fresh stock solution for single use.
Presence of Water in Solvent Use a new, sealed bottle of anhydrous, high-purity DMSO for preparing stock solutions. Store the solvent under inert gas (argon or nitrogen) after opening to minimize moisture absorption.
Incorrect pH of Assay Buffer Ensure the pH of your final assay buffer is between 7 and 8 for optimal reactivity of MMTS with thiol groups.
Presence of Competing Nucleophiles Check if your assay buffer contains high concentrations of other nucleophilic compounds (e.g., DTT, β-mercaptoethanol) that could react with and consume the MMTS.

Problem 2: I see a precipitate in my MMTS stock solution after thawing or upon dilution into aqueous buffer.

Possible CauseTroubleshooting Step
Precipitation upon Freezing Before use, ensure the thawed stock solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate.
Low Solubility in Aqueous Buffer When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. Consider performing serial dilutions as an intermediate step.
Final DMSO Concentration Too Low If the final concentration of MMTS required is very high, the corresponding amount of DMSO stock may lead to precipitation in the aqueous buffer. It may be necessary to optimize the final DMSO concentration in your assay, ensuring it is not toxic to your cells or disruptive to your assay. A final DMSO concentration of <0.5% (v/v) is generally well-tolerated in cell-based assays.

Experimental Protocols

Protocol 1: Preparation of Anhydrous MMTS Stock Solutions

This protocol describes the preparation of a 100 mM stock solution of MMTS in anhydrous DMSO.

Materials:

  • This compound (MMTS), solid

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, single-use microcentrifuge tubes or amber glass vials with screw caps

Procedure:

  • Allow the vial of solid MMTS and the bottle of anhydrous DMSO to come to room temperature in a desiccator to prevent moisture condensation.

  • Perform all weighing and solution preparation in a chemical fume hood.

  • Calculate the mass of MMTS required. For 1 mL of a 100 mM solution (MW = 126.19 g/mol ), you will need 12.62 mg of MMTS.

  • Weigh the calculated amount of MMTS powder directly into a sterile vial.

  • Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the MMTS is completely dissolved. The solution should be clear.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes in appropriate vials.

  • Flush the headspace of each aliquot vial with inert gas before sealing to displace oxygen and moisture.

  • Store the aliquots at -80°C for long-term storage or -20°C for intermediate-term storage.

Protocol 2: Stability Assessment of MMTS Stock Solution by HPLC-UV

This protocol provides a general method for assessing the stability of MMTS in a DMSO stock solution over time. A decrease in the peak area of MMTS and the appearance of new peaks would indicate degradation.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for improved peak shape)

  • MMTS stock solution in DMSO (to be tested)

  • Freshly prepared MMTS standard solution in DMSO for comparison

Chromatographic Conditions (Example):

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dilute a small aliquot of your stored MMTS stock solution and a freshly prepared standard solution to the same concentration (e.g., 1 mM) in the mobile phase starting condition (e.g., 90:10 Mobile Phase A:B).

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Evaluation:

    • Compare the chromatogram of the stored sample to that of the freshly prepared standard.

    • A significant decrease (>5-10%) in the peak area corresponding to MMTS in the stored sample suggests degradation.

    • The appearance of new, earlier-eluting peaks may indicate the formation of more polar degradation products.

    • To perform a quantitative stability study, analyze samples stored at different temperatures (-20°C, 4°C, room temperature) at various time points (e.g., 0, 1, 2, 4, 8 weeks). Plot the percentage of remaining MMTS over time to determine the degradation rate.

Visualizations

MMTS Mechanism of Action: Cysteine Modification

MMTS_Mechanism cluster_0 Protein with Cysteine Residue cluster_1 MMTS cluster_2 Reaction Products Protein_Cys Protein-SH (Cysteine Thiol) Modified_Protein Protein-S-S-CH₃ (Methylthiolated Cysteine) Protein_Cys->Modified_Protein + MMTS MMTS CH₃-SO₂-S-CH₃ (MMTS) MMTS->Modified_Protein Byproduct CH₃-SO₂H (Methanesulfinic Acid) MMTS->Byproduct Troubleshooting_MMTS Start Experiment Fails: Low/No MMTS Activity Check_Stock Is the MMTS stock solution old or repeatedly thawed? Start->Check_Stock Yes_Stock Yes Check_Stock->Yes_Stock Yes No_Stock No Check_Stock->No_Stock No Prepare_Fresh Action: Prepare fresh stock from solid. Aliquot for single use. Yes_Stock->Prepare_Fresh Check_Solvent Was the stock prepared with anhydrous DMSO? No_Stock->Check_Solvent Final_Check Consider other experimental factors (pH, buffer composition). Prepare_Fresh->Final_Check Yes_Solvent Yes Check_Solvent->Yes_Solvent No_Solvent No Check_Solvent->No_Solvent Check_Storage Was the stock stored properly (e.g., -80°C)? Yes_Solvent->Check_Storage Use_Anhydrous Action: Use fresh, anhydrous DMSO. Store under inert gas. No_Solvent->Use_Anhydrous Use_Anhydrous->Final_Check Yes_Storage Yes Check_Storage->Yes_Storage No_Storage No Check_Storage->No_Storage Yes_Storage->Final_Check Store_Properly Action: Store new aliquots at -80°C, protected from light. No_Storage->Store_Properly Store_Properly->Final_Check Keap1_Nrf2_Pathway cluster_basal Basal Conditions cluster_stress Electrophilic Stress (e.g., MMTS) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Degradation Nrf2 Degradation Keap1_Nrf2->Nrf2_Degradation Ubiquitination Keap1_Mod Modified Keap1 (Cys151, Cys273, Cys288) Ub Ubiquitin Ub->Keap1_Nrf2 Proteasome Proteasome Nrf2_Degradation->Proteasome MMTS MMTS MMTS->Keap1_Mod Modifies Cysteine Residues Nrf2_Stable Nrf2 (stabilized) Keap1_Mod->Nrf2_Stable Nrf2 Release & Stabilization Nucleus Nucleus Nrf2_Stable->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Gene_Exp Cytoprotective Gene Expression ARE->Gene_Exp

References

Addressing variability in S-Methyl methanethiosulfonate labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in S-Methyl Methanethiosulfonate (B1239399) (MMTS) labeling experiments. The resources are designed for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of MMTS with a protein?

A1: S-Methyl methanethiosulfonate (MMTS) reacts with the thiol group (-SH) of a cysteine residue to form a methyl disulfide bond (-S-S-CH3). This reaction is a nucleophilic substitution where the thiolate anion of the cysteine attacks the sulfur atom of the MMTS molecule, displacing a methanethiosulfonate group. This modification is reversible and can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][2]

Q2: What is the expected mass shift after labeling a cysteine residue with MMTS?

A2: The covalent addition of a methylthio group (-SCH3) from MMTS to a cysteine residue results in a mass increase of 46.94 Da.

Q3: What are the optimal pH and temperature conditions for MMTS labeling?

A3: While optimal conditions should be determined empirically for each specific protein, a general guideline is a pH range of 7.0-8.5. The reaction rate increases with pH as the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion is favored. However, higher pH can also increase the rate of side reactions. The labeling reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C for overnight incubation for sensitive proteins.

Q4: What are common side reactions and artifacts associated with MMTS labeling?

A4: A common issue with MMTS labeling is the potential to induce the formation of both intramolecular and intermolecular protein disulfide bonds, in addition to the desired dithiomethane adducts.[3] Off-target reactions with other nucleophilic amino acid residues are generally low but can occur under non-optimal conditions. In mass spectrometry analysis, incomplete labeling, and the presence of MMTS dimers are potential artifacts.[4] It's also important to be aware that amine-containing buffers like Tris can react with MMTS.[4]

Q5: How can I confirm successful MMTS labeling?

A5: Successful labeling can be confirmed using mass spectrometry to detect the expected mass shift of +46.94 Da for each labeled cysteine. For a more in-depth analysis, peptide mapping using LC-MS/MS can identify the specific cysteine residues that have been modified.

Troubleshooting Guides

This section provides solutions to common problems encountered during MMTS labeling experiments.

Problem 1: Low or No Labeling Efficiency

Possible Causes and Solutions

CauseRecommended Solution
Incomplete reduction of disulfide bonds Prior to labeling, ensure complete reduction of all disulfide bonds by incubating the protein with a sufficient molar excess of a reducing agent like DTT or TCEP. If using DTT, it must be completely removed before adding MMTS, as it will compete for the labeling reagent. TCEP does not contain a thiol group and does not need to be removed, but it can still interfere with some thiol-reactive dyes.[5]
Suboptimal pH of the reaction buffer Verify that the pH of the reaction buffer is within the optimal range of 7.0-8.5. A pH below 7.0 will result in a significantly slower reaction rate due to the protonation of the thiol group.
Degraded or hydrolyzed MMTS reagent MMTS is sensitive to moisture. Prepare fresh stock solutions of MMTS in an anhydrous solvent like DMSO or DMF immediately before use. Store the solid reagent in a desiccator at the recommended temperature.
Insufficient concentration of MMTS Increase the molar excess of MMTS to the protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized depending on the protein concentration and the number of cysteine residues.[6]
Short incubation time or low temperature Increase the incubation time or perform the reaction at room temperature instead of 4°C if the protein is stable. The reaction kinetics are slower at lower temperatures.[7]
Presence of competing thiols in the buffer Ensure that the buffer is free of any thiol-containing compounds, such as DTT or β-mercaptoethanol, which will react with MMTS.
Problem 2: High Variability and Poor Reproducibility

Possible Causes and Solutions

CauseRecommended Solution
Inconsistent protein reduction Standardize the reduction step by carefully controlling the concentration of the reducing agent, incubation time, and temperature. Ensure complete removal of DTT if used.
Fluctuations in reaction pH Prepare fresh reaction buffers for each experiment and verify the pH immediately before use. Small variations in pH can significantly impact the labeling rate.
Inaccurate reagent concentrations Calibrate pipettes regularly and prepare fresh dilutions of MMTS for each experiment. Inaccuracies in the molar ratio of MMTS to protein can lead to significant variability.
Oxidation of thiols during the experiment Degas buffers to remove dissolved oxygen, which can oxidize free thiols. Performing the labeling reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
Protein aggregation High concentrations of MMTS or changes in buffer conditions can sometimes lead to protein precipitation. Optimize the MMTS concentration and consider adding stabilizing agents if compatible with the experiment.
Problem 3: Evidence of Side Reactions or Artifacts in Mass Spectrometry Data

Possible Causes and Solutions

CauseRecommended Solution
Formation of intramolecular/intermolecular disulfide bonds Optimize the MMTS concentration; lower concentrations may favor the desired 1:1 labeling over crosslinking. Ensure efficient reduction of the protein before labeling.[3]
Off-target labeling Adhere to the optimal pH range (7.0-8.5) to maximize specificity for cysteine thiols. Lowering the pH can further increase specificity, but will also decrease the reaction rate.
Presence of MMTS dimers or other adducts Purify the labeled protein thoroughly after the reaction using size-exclusion chromatography or dialysis to remove excess MMTS and any reaction byproducts.[4]
Unexpected mass shifts Carefully analyze the mass spectra for other potential modifications. Off-target alkylation or oxidation can lead to unexpected mass increases. Ensure that the mass spectrometer is properly calibrated.

Experimental Protocols

Protocol 1: MMTS Labeling of a Purified Protein

This protocol provides a general procedure for the MMTS labeling of cysteine residues in a purified protein sample.

Materials:

  • Purified protein containing cysteine residues

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (degassed)

  • Reducing Agent: 10 mM DTT or 10 mM TCEP

  • MMTS stock solution: 100 mM MMTS in anhydrous DMSO (prepare fresh)

  • Quenching Solution: 100 mM L-cysteine in Reaction Buffer

  • Desalting column or dialysis tubing (appropriate MWCO)

Procedure:

  • Protein Reduction (if necessary):

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add the reducing agent to a final concentration of 1 mM (for TCEP) or 10-fold molar excess over cysteine residues (for DTT).

    • Incubate for 1 hour at room temperature.

    • If using DTT, remove it completely using a desalting column equilibrated with degassed Reaction Buffer.

  • MMTS Labeling:

    • To the reduced protein solution, add the 100 mM MMTS stock solution to achieve a 10- to 20-fold molar excess of MMTS over the total number of cysteine residues.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing. For sensitive proteins, the incubation can be performed overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration that is at least 5-fold higher than the initial MMTS concentration to consume any unreacted MMTS.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess MMTS and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis:

    • Confirm the labeling efficiency by mass spectrometry, looking for the expected mass shift of +46.94 Da per labeled cysteine.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing an MMTS-labeled protein for analysis by mass spectrometry.

Procedure:

  • Denaturation, Reduction, and Alkylation (of remaining free thiols):

    • Denature the purified MMTS-labeled protein in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

    • To reduce any remaining disulfide bonds that were not labeled, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Alkylate the newly reduced cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAM) to a final concentration of 55 mM. Incubate for 30 minutes in the dark at room temperature. This step prevents the reformation of disulfide bonds and ensures that only the MMTS-labeled cysteines are detected as such.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange to remove the denaturant and alkylating agent, and to transfer the protein into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Digest the protein into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 desalting column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Configure the mass spectrometer to detect peptides with a mass modification of +46.94 Da on cysteine residues.

Visualizations

MMTS_Reaction_Pathway MMTS Labeling Reaction Protein_Cys_SH Protein-Cys-SH (Reduced Cysteine) Labeled_Protein Protein-Cys-S-S-CH3 (Labeled Protein) Protein_Cys_SH->Labeled_Protein + MMTS MMTS CH3-S-SO2-CH3 (MMTS) MMTS->Labeled_Protein Byproduct CH3-SO2H (Methanesulfinic acid) MMTS->Byproduct Labeled_Protein->Protein_Cys_SH + Reducing Agent (e.g., DTT)

Caption: Chemical reaction of MMTS with a protein cysteine residue.

MMTS_Workflow MMTS Labeling Experimental Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Start Start: Purified Protein Reduce 1. Reduce Disulfides (e.g., DTT/TCEP) Start->Reduce Remove_DTT 2. Remove DTT (if used) Reduce->Remove_DTT Label 3. Add MMTS Remove_DTT->Label Incubate 4. Incubate Label->Incubate Quench 5. Quench Reaction Incubate->Quench Purify 6. Purify Labeled Protein Quench->Purify Analyze 7. Mass Spec Analysis Purify->Analyze

Caption: A step-by-step workflow for MMTS labeling experiments.

Troubleshooting_Tree MMTS Labeling Troubleshooting Start Problem: Low Labeling Efficiency Check_Reduction Is protein fully reduced? Start->Check_Reduction Check_pH Is pH optimal (7.0-8.5)? Check_Reduction->Check_pH Yes Solution_Reduce Solution: Optimize reduction step. Ensure DTT removal. Check_Reduction->Solution_Reduce No Check_Reagent Is MMTS solution fresh? Check_pH->Check_Reagent Yes Solution_pH Solution: Adjust buffer pH. Check_pH->Solution_pH No Check_Concentration Is MMTS concentration sufficient? Check_Reagent->Check_Concentration Yes Solution_Reagent Solution: Prepare fresh MMTS stock. Check_Reagent->Solution_Reagent No Check_Time_Temp Are incubation time/temp adequate? Check_Concentration->Check_Time_Temp Yes Solution_Concentration Solution: Increase MMTS molar excess. Check_Concentration->Solution_Concentration No Solution_Time_Temp Solution: Increase incubation time/temp. Check_Time_Temp->Solution_Time_Temp No Further_Investigation Further Investigation: Consider protein stability, competing reactions. Check_Time_Temp->Further_Investigation Yes

Caption: A decision tree for troubleshooting low MMTS labeling efficiency.

References

Preventing artificial disulfide bond formation during S-Methyl methanethiosulfonate treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Methyl methanethiosulfonate (B1239399) (MMTS). Our goal is to help you prevent the artificial formation of disulfide bonds during your experiments, ensuring the integrity of your results.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during MMTS treatment, offering explanations and actionable solutions.

Q1: I'm observing unexpected protein oligomerization or aggregation after MMTS treatment. What could be the cause?

A: Unwanted oligomerization or aggregation following MMTS treatment is often a result of artificial intermolecular disulfide bond formation. This occurs when a free thiol group on one protein molecule attacks the newly formed methyl disulfide on another, leading to a new disulfide bridge between the proteins.

Troubleshooting Steps:

  • Control the pH: Thiol-disulfide exchange is more likely to occur at neutral to alkaline pH (pH > 7).[1] Performing the MMTS treatment and subsequent steps at a slightly acidic pH (e.g., pH 6.5) can significantly reduce this side reaction by keeping the free thiols protonated and less reactive.[1]

  • Optimize MMTS Concentration: While MMTS is highly reactive, using a large excess can sometimes contribute to side reactions.[2] Titrate the MMTS concentration to find the minimum amount required for complete modification of the target cysteines.

  • Include a Cysteine Alkylating Agent: After the initial MMTS treatment, cap any remaining free thiols using an alkylating agent like N-ethylmaleimide (NEM) or Iodoacetamide (IAA).[1] This will prevent them from participating in disulfide exchange reactions.[1][3]

Q2: My protein loses its activity after MMTS treatment, even though the modified cysteine is not in the active site. Why is this happening?

A: Loss of protein activity can be due to conformational changes induced by the formation of non-native intramolecular disulfide bonds. If your protein has multiple free cysteines, the conditions of MMTS treatment might facilitate the formation of an incorrect disulfide bridge, altering the protein's three-dimensional structure and, consequently, its function.

Troubleshooting Steps:

  • Perform a Thiol Titration: Before your experiment, determine the number of free thiols in your protein sample. This will help you to use a stoichiometric amount of MMTS.

  • Use a Thiol-Scavenger Post-Treatment: After MMTS modification, you can use a membrane-impermeant thiol scavenger if you are working with membrane proteins to remove any unreacted MMTS.[4]

  • Reversibility Check: Confirm that the loss of activity is due to the modification by reversing the reaction. The disulfide bond formed by MMTS can be reversed by adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[4][5] Restoration of activity after reduction suggests the modification was the cause.

Q3: How can I confirm that I am preventing artificial disulfide bond formation effectively?

A: The most effective way to confirm the prevention of artificial disulfide bonds is through mass spectrometry analysis.

Verification Method:

  • Non-Reducing Peptide Mapping: Digest your protein sample under non-reducing conditions and analyze it by mass spectrometry. Compare the disulfide-linked peptides from your control (MMTS treated without protective measures) and your test sample (MMTS treated with preventative measures like acidic pH and alkylation).[3]

  • Alkylation Control: As a negative control for disulfide scrambling, perform a digest at an acidic pH and alkylate with NEM.[3]

  • Monitor Free Thiols: Track the presence of free thiols throughout your experiment using Ellman's reagent (DTNB). A decrease in free thiols beyond what is expected from the MMTS reaction can indicate the formation of new disulfide bonds.

Q4: What is the difference between using N-ethylmaleimide (NEM) and Iodoacetamide (IAA) to block free thiols?

A: Both NEM and IAA are effective cysteine alkylating agents, but they have different properties.

  • N-ethylmaleimide (NEM): Reacts faster than IAA and is effective over a broader pH range, including acidic conditions where disulfide scrambling is less likely.[1][3] However, at alkaline pH, it can show some reactivity towards lysine (B10760008) residues.[1][3]

  • Iodoacetamide (IAA): Is a very common and highly reactive alkylating agent. Optimal alkylation with IAA occurs at a pH of around 8.3, which might not be ideal if you are trying to avoid disulfide exchange.[1]

For preventing artificial disulfide bond formation, NEM is often preferred due to its efficacy at acidic pH.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for experiments involving MMTS and the prevention of artificial disulfide bond formation.

ParameterReagent/ConditionRecommended RangePurposeReference
pH Control Reaction Buffer6.0 - 7.0Minimize thiol-disulfide exchange[1][3]
Alkylation N-ethylmaleimide (NEM)10 - 20 mMBlock free thiols to prevent scrambling[1]
Iodoacetamide (IAA)14 - 15 mMAlternative for blocking free thiols[1]
Reversibility Dithiothreitol (DTT)10 - 20 mMReduce disulfide bonds to reverse modification[6]
Thiol Scavenging Cysteine~20 mMRemove excess MTS reagent in membrane preps[4]

Experimental Protocols

Protocol 1: Standard MMTS Treatment with Prevention of Artificial Disulfide Bonds

  • Buffer Preparation: Prepare a reaction buffer with a pH of 6.5 (e.g., 50 mM MES, 150 mM NaCl, pH 6.5).

  • Protein Preparation: Ensure your protein sample is in the prepared reaction buffer, either through dialysis or buffer exchange.

  • MMTS Addition: Add MMTS to your protein sample to the desired final concentration. The optimal concentration should be determined empirically but is often in the low millimolar range.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. The optimal time may vary depending on the protein and MMTS concentration.

  • Alkylation of Free Thiols: Add N-ethylmaleimide (NEM) to a final concentration of 10-20 mM to cap any unreacted cysteine residues.[1]

  • Second Incubation: Incubate for an additional 1-2 hours at room temperature.[1]

  • Removal of Excess Reagents: Remove excess MMTS and NEM by dialysis, buffer exchange, or size-exclusion chromatography.

Protocol 2: Verification of Modification Reversibility

  • MMTS Treatment: Follow steps 1-4 of Protocol 1.

  • Removal of Excess MMTS: Remove unreacted MMTS using a desalting column or buffer exchange.

  • Activity Assay: Perform a functional assay to confirm the effect of the modification.

  • Reduction: Add DTT to the modified protein sample to a final concentration of 10-20 mM.[6]

  • Incubation for Reduction: Incubate at room temperature for 1 hour.

  • Removal of DTT: Remove DTT through buffer exchange.

  • Final Activity Assay: Repeat the functional assay to check for the restoration of protein activity.

Visual Guides

MMTS_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Free Thiol) Modified_Protein Protein-S-S-CH₃ (Methylthiolated Protein) Protein_SH->Modified_Protein + MMTS MMTS CH₃-S-SO₂-CH₃ (MMTS) Leaving_Group CH₃-SO₂⁻ (Methanesulfinate) MMTS->Leaving_Group reacts with Protein-SH

Caption: Chemical reaction of MMTS with a protein thiol group.

Artificial_Disulfide_Formation cluster_process Thiol-Disulfide Exchange Protein1_SSCH3 Protein₁-S-S-CH₃ Artificial_Disulfide Protein₁-S-S-Protein₂ (Artificial Disulfide) Protein1_SSCH3->Artificial_Disulfide + Protein₂-SH Released_Thiol CH₃-SH (Methanethiol) Protein1_SSCH3->Released_Thiol releases Protein2_SH Protein₂-SH (Free Thiol) Protein2_SH->Artificial_Disulfide

Caption: Mechanism of artificial disulfide bond formation.

Experimental_Workflow start Start: Protein Sample step1 MMTS Treatment (pH 6.5) start->step1 step2 Incubation step1->step2 step3 Alkylation with NEM step2->step3 step4 Incubation step3->step4 step5 Purification (Remove excess reagents) step4->step5 end End: Protected Protein step5->end

References

Optimization of pH and temperature for S-Methyl methanethiosulfonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of pH and temperature for S-Methyl methanethiosulfonate (B1239399) (MMTS) reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during MMTS reactions in a question-and-answer format, providing specific solutions to overcome these challenges.

Question: Why is my MMTS reaction not proceeding to completion?

Answer: Incomplete reactions with MMTS can be attributed to several factors:

  • Suboptimal pH: The reaction of MMTS with a thiol group requires the deprotonation of the thiol to the more nucleophilic thiolate anion. This is favored at a neutral to slightly alkaline pH. If the reaction buffer is too acidic, the concentration of the thiolate will be low, resulting in a slow or incomplete reaction.

  • Low Temperature: While many MMTS reactions proceed at room temperature, lower temperatures will decrease the reaction rate. If the reaction is sluggish, consider increasing the temperature.

  • Steric Hindrance: The accessibility of the target thiol group on the protein can significantly impact the reaction efficiency. If the thiol is buried within the protein structure, MMTS may not be able to access it effectively.

  • Reagent Degradation: MMTS can be sensitive to storage conditions. Ensure that your MMTS stock solution is fresh and has been stored properly, typically at 2-8°C.

Question: I am observing protein aggregation or precipitation during my MMTS reaction. What can I do?

Answer: Protein aggregation is a common issue in bioconjugation reactions and can be caused by:

  • High Degree of Modification: Excessive modification of a protein with MMTS can alter its surface properties, leading to increased hydrophobicity and subsequent aggregation.

  • pH Close to the Protein's Isoelectric Point (pI): At a pH near its pI, a protein has a net neutral charge, which can reduce electrostatic repulsion between molecules and promote aggregation.

  • Inappropriate Buffer Conditions: The composition and ionic strength of the buffer can influence protein stability.

To mitigate aggregation, consider the following:

  • Optimize the MMTS:Protein Molar Ratio: Reduce the molar excess of MMTS to control the degree of modification.

  • Adjust the Buffer pH: Ensure the reaction pH is at least one unit away from the protein's pI.

  • Screen Different Buffers: Experiment with different buffer systems and ionic strengths to find conditions that maintain protein solubility.

  • Include Additives: In some cases, the addition of stabilizing agents such as glycerol, arginine, or non-ionic detergents can help prevent aggregation.

Question: My results suggest that MMTS is causing unintended disulfide bond formation in my protein. How can I prevent this?

Answer: A known side reaction of MMTS is the promotion of both intramolecular and intermolecular disulfide bond formation, rather than simply forming the intended methylthio-mixed disulfide.[1] This occurs when a newly formed MMTS-cysteine adduct reacts with a nearby free thiol.

To minimize this side reaction:

  • Control the Stoichiometry: Use the lowest effective concentration of MMTS.

  • Optimize Reaction Time: Shorter reaction times can reduce the opportunity for disulfide bond scrambling.

  • Work at a Lower pH: While this will slow down the primary reaction, it will also decrease the reactivity of free thiols, potentially reducing the rate of disulfide exchange.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for MMTS reactions?

A1: The optimal pH for MMTS reactions with thiols is typically in the range of 7.0 to 8.5. This pH range facilitates the deprotonation of the thiol group to the more reactive thiolate anion, which is necessary for the nucleophilic attack on the MMTS molecule. Reactions can be performed at a lower pH, but the reaction rate will be significantly slower.

Q2: What is the recommended temperature for MMTS reactions?

A2: Most MMTS reactions can be carried out at room temperature (20-25°C). For sensitive proteins or to slow down the reaction rate and potentially minimize side reactions, the reaction can be performed at 4°C, though this will require a longer incubation time. For specific enzymatic reactions, the optimal temperature may be higher, for instance, 30°C.[2]

Q3: How can I quench an MMTS reaction?

A3: To stop the reaction, you can add a small molecule thiol in excess, such as dithiothreitol (B142953) (DTT), β-mercaptoethanol, or L-cysteine. These reagents will react with any remaining MMTS. The resulting modified protein can then be purified from the excess quenching reagent and byproducts using methods like dialysis or size-exclusion chromatography.

Q4: Is the modification of thiols by MMTS reversible?

A4: Yes, the formation of the methylthio-mixed disulfide is reversible. The disulfide bond can be cleaved by the addition of a reducing agent like DTT or TCEP, which will restore the free thiol group on the protein. This reversibility is an advantage of MMTS over irreversible alkylating agents like N-ethylmaleimide (NEM).[3]

Quantitative Data Presentation

The following table summarizes the key parameters influencing MMTS reactions. Please note that optimal conditions can be protein- and application-specific, and empirical optimization is often necessary.

ParameterRecommended RangeNotes
pH 7.0 - 8.5Favors the formation of the reactive thiolate anion. Lower pH leads to a slower reaction rate.
Temperature 4°C - 30°CRoom temperature (20-25°C) is common. 4°C can be used for sensitive proteins. Higher temperatures may be optimal for specific enzymes.[2]
MMTS:Thiol Molar Ratio 1:1 to 20:1The optimal ratio depends on the number of accessible thiols and the desired degree of modification. A higher excess can lead to off-target reactions and aggregation.
Reaction Time 30 minutes - 4 hoursDependent on pH, temperature, and reactant concentrations. Monitor reaction progress to determine the optimal time.
Buffer System Phosphate, HEPES, BorateAvoid buffers containing primary amines (e.g., Tris) if targeting other functional groups with different reagents in the same workflow. Ensure the buffer is degassed to prevent thiol oxidation.

Experimental Protocols

Protocol 1: General Procedure for Protein Thiol Modification with MMTS

This protocol provides a general workflow for the modification of cysteine residues in a protein using MMTS.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced prior to modification, treat with a 10-fold molar excess of a reducing agent like DTT for 1 hour at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column, exchanging the buffer to the desired reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0).

  • MMTS Stock Solution Preparation:

    • Prepare a fresh 100 mM stock solution of MMTS in an anhydrous organic solvent such as DMSO or ethanol.

  • Reaction Setup:

    • Add the MMTS stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess over the concentration of free thiols).

    • Incubate the reaction mixture at room temperature (22°C) for 2 hours with gentle mixing.

  • Reaction Quenching:

    • Add a final concentration of 50 mM L-cysteine or 10 mM DTT to quench any unreacted MMTS. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess MMTS and the quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Analysis:

    • Confirm the modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of a -S-CH₃ group) or by performing a thiol quantification assay (e.g., Ellman's reagent) to measure the decrease in free thiols.

Protocol 2: Reversible Inhibition of a Cysteine Protease with MMTS

This protocol describes the use of MMTS to reversibly inhibit the activity of a cysteine protease.

  • Enzyme Preparation:

    • Prepare a solution of the cysteine protease in an appropriate assay buffer (e.g., 50 mM MES, 100 mM NaCl, pH 6.5).

  • MMTS Treatment:

    • Add MMTS to the enzyme solution to a final concentration of 1 mM.

    • Incubate at room temperature for 30 minutes.

  • Removal of Excess MMTS:

    • Remove unreacted MMTS by passing the solution through a desalting column equilibrated with the assay buffer.

  • Activity Assay (Inhibited State):

    • Measure the enzymatic activity of the MMTS-treated protease using a suitable substrate and detection method. A significant decrease in activity should be observed.

  • Reactivation of the Enzyme:

    • To the MMTS-inhibited enzyme, add DTT to a final concentration of 20 mM.

    • Incubate at room temperature for 1 hour to reduce the mixed disulfide and restore the active site cysteine.

  • Activity Assay (Reactivated State):

    • Measure the enzymatic activity of the DTT-treated enzyme. A significant recovery of activity should be observed.

Mandatory Visualizations

Signaling Pathway Diagram

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome 26S Proteasome Cul3->Proteasome Degradation MMTS MMTS MMTS->Keap1 Modifies Cysteine Thiols Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Modifies Cysteine Thiols Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway. MMTS can be used to study this pathway by modifying the reactive cysteine thiols on Keap1, leading to the release and nuclear translocation of Nrf2.

Experimental Workflow Diagram

MMTS_Optimization_Workflow cluster_optimization_loop Optimization Loop start Define Experimental Goal (e.g., Protein Labeling, Enzyme Inhibition) prep_protein Prepare Protein Sample (Purify, Reduce/Desalt if necessary) start->prep_protein initial_conditions Initial Reaction Conditions: pH 7.5, Room Temp (22°C) 10x MMTS molar excess, 2h incubation prep_protein->initial_conditions run_reaction Perform MMTS Reaction initial_conditions->run_reaction analysis Analyze Reaction Outcome (Mass Spec, Thiol Assay, Activity Assay) run_reaction->analysis check_completion Reaction Complete & Specific? analysis->check_completion troubleshoot Troubleshoot check_completion->troubleshoot No end Successful Reaction check_completion->end Yes adjust_ph Adjust pH (Range: 6.5 - 8.5) troubleshoot->adjust_ph Incomplete Reaction adjust_temp Adjust Temperature (Range: 4°C - 30°C) troubleshoot->adjust_temp Slow Reaction adjust_ratio Adjust MMTS:Protein Ratio (Range: 1:1 - 20:1) troubleshoot->adjust_ratio Aggregation/ Non-specific modification adjust_time Adjust Incubation Time (Range: 30 min - 4h) troubleshoot->adjust_time Side Reactions adjust_ph->run_reaction adjust_temp->run_reaction adjust_ratio->run_reaction adjust_time->run_reaction

Caption: A logical workflow for the optimization of S-Methyl methanethiosulfonate (MMTS) reactions.

References

Validation & Comparative

Navigating Cysteine Alkylation in Proteomics: A Comparative Guide to S-Methyl Methanethiosulfonate (MMTS) and Iodoacetamide (IAM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, the effective alkylation of cysteine residues is a critical step to ensure accurate protein identification and quantification. This guide provides a comprehensive comparison of two commonly used alkylating agents: S-Methyl methanethiosulfonate (B1239399) (MMTS) and iodoacetamide (B48618) (IAM), supported by experimental data to inform reagent selection for specific proteomic workflows.

The reduction of disulfide bonds and subsequent alkylation of free cysteine thiols are fundamental procedures in bottom-up proteomics.[1] This process prevents the re-formation of disulfide bridges, ensuring proteins are fully denatured and accessible to proteolytic enzymes, ultimately leading to better sequence coverage and more reliable protein identification.[1][2] While both MMTS and IAM effectively modify cysteine residues, they exhibit distinct chemical properties, reaction mechanisms, and side-reaction profiles that can significantly impact the outcome of a proteomics experiment.

At a Glance: MMTS vs. Iodoacetamide

FeatureS-Methyl Methanethiosulfonate (MMTS)Iodoacetamide (IAM)
Reaction Type Thiol-disulfide exchangeNucleophilic substitution (SN2)
Cysteine Adduct S-methylthiocysteine (disulfide bond)S-carboxyamidomethylcysteine (thioether bond)
Reversibility Reversible with reducing agents (e.g., DTT, TCEP)[3][4]Irreversible[2]
Primary Application Redox proteomics, trapping reversible thiol modifications[3][4]Standard bottom-up proteomics[5]
Key Advantage Reversibility allows for selective analysis of redox-modified cysteines.[3]High reactivity and well-established protocols.[6]
Major Drawback Can promote the formation of intra- and intermolecular disulfide bonds.[7] Potential for incomplete alkylation if not optimized.Prone to significant off-target reactions, especially with methionine.[5][8]

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between MMTS and IAM lies in the nature of the covalent bond they form with cysteine's thiol group.

This compound (MMTS) reacts with cysteine via a thiol-disulfide exchange mechanism, forming a mixed disulfide bond (S-methylthiocysteine). This reaction is reversible and can be cleaved by reducing agents.

MMTS_Reaction cluster_0 Cysteine Alkylation with MMTS Protein-SH Protein-SH Product Protein-S-S-CH₃ Protein-SH->Product + MMTS MMTS CH₃-S-S-CH₃ Byproduct CH₃-SH Product->Byproduct - Methanethiol

Caption: Cysteine alkylation by MMTS.

Iodoacetamide (IAM) alkylates cysteine through an SN2 nucleophilic substitution reaction. The nucleophilic sulfur of the cysteine thiol attacks the electrophilic carbon of iodoacetamide, displacing the iodide ion and forming a stable, irreversible thioether linkage.

IAM_Reaction cluster_1 Cysteine Alkylation with Iodoacetamide Protein-SH_IAM Protein-SH Product_IAM Protein-S-CH₂-C(O)NH₂ Protein-SH_IAM->Product_IAM + IAM IAM I-CH₂-C(O)NH₂ Byproduct_IAM HI Product_IAM->Byproduct_IAM - Hydrogen Iodide Workflow_Comparison cluster_IAM Iodoacetamide (IAM) Workflow (Standard Proteomics) cluster_MMTS MMTS Workflow (Redox Proteomics) IAM_Start Protein Sample IAM_Reduce Reduction (e.g., DTT) IAM_Start->IAM_Reduce IAM_Alkylate Irreversible Alkylation (Iodoacetamide) IAM_Reduce->IAM_Alkylate IAM_Digest Enzymatic Digestion (e.g., Trypsin) IAM_Alkylate->IAM_Digest IAM_MS LC-MS/MS Analysis IAM_Digest->IAM_MS MMTS_Start Protein Sample MMTS_Block Block Free Thiols (MMTS) MMTS_Start->MMTS_Block MMTS_Remove Remove Excess MMTS MMTS_Block->MMTS_Remove MMTS_Reduce Reduce Oxidized Cysteines (e.g., DTT) MMTS_Remove->MMTS_Reduce MMTS_Label Label Nascent Thiols (e.g., Heavy IAM) MMTS_Reduce->MMTS_Label MMTS_Digest Enzymatic Digestion (e.g., Trypsin) MMTS_Label->MMTS_Digest MMTS_MS LC-MS/MS Analysis MMTS_Digest->MMTS_MS

References

A Comparative Analysis of Thiosulfonate Reagents: Probing the Reactivity of S-Methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. Thiosulfonate reagents are a class of thiol-modifying compounds that react with cysteine residues to form mixed disulfides. This guide provides a detailed comparison of the reactivity of S-Methyl methanethiosulfonate (B1239399) (MMTS) with other commonly used thiosulfonate reagents, supported by experimental methodologies and visual diagrams to elucidate their utility in protein modification and research.

Introduction to Thiosulfonate Reagents

Thiosulfonates (R-S-SO₂-R') are versatile reagents employed for the modification of sulfhydryl groups in proteins, primarily targeting cysteine residues. The reaction results in the formation of a mixed disulfide bond (Protein-S-S-R), a modification that can be reversed with reducing agents like dithiothreitol (B142953) (DTT). This reversibility is a key advantage over other alkylating agents that form permanent bonds. S-Methyl methanethiosulfonate (MMTS) is one of the most commonly used reagents in this class due to its small size and high reactivity. Understanding its reactivity in comparison to other thiosulfonates, such as S-Ethyl ethanethiosulfonate (EETS) and S-Phenyl benzenethiosulfonate (PBTS), is crucial for selecting the appropriate tool for specific research applications, from trapping redox states of proteins to developing novel therapeutics.

Comparative Reactivity of Thiosulfonate Reagents

The reactivity of thiosulfonate reagents with thiols is influenced by the nature of the R and R' groups. Generally, the reaction proceeds via a nucleophilic attack of the thiolate anion (Protein-S⁻) on the electrophilic sulfur atom of the thiosulfonate. The reactivity can be broadly categorized based on the alkyl or aryl nature of the substituent.

ReagentStructureR GroupR' GroupExpected Reactivity with ThiolsKey Characteristics
This compound (MMTS) CH₃SO₂SCH₃MethylMethylHighSmall, highly reactive, cell-permeable. Commonly used for trapping the thiol-disulfide state of proteins.
S-Ethyl Ethanethiosulfonate (EETS) CH₃CH₂SO₂SCH₂CH₃EthylEthylModerate to HighSlightly larger than MMTS, reactivity is expected to be comparable or slightly lower due to steric hindrance.
S-Phenyl Benzenethiosulfonate (PBTS) C₆H₅SO₂SC₆H₅PhenylPhenylModerateAryl group can influence reactivity through electronic effects. Generally less reactive than alkyl thiosulfonates.

Note: The expected reactivity is a qualitative assessment. Precise quantitative comparison requires determination of second-order rate constants under identical experimental conditions as outlined in the experimental protocols section.

Experimental Protocols

To quantitatively compare the reactivity of MMTS, EETS, and PBTS, a detailed kinetic analysis is required. The following protocol outlines a method to determine the second-order rate constants for the reaction of these thiosulfonate reagents with a model thiol, L-cysteine, using the well-established Ellman's reagent (DTNB) assay.

Protocol: Determination of Second-Order Rate Constants for Thiosulfonate Reactions with L-Cysteine

Objective: To quantify and compare the reactivity of MMTS, EETS, and PBTS with L-cysteine by measuring the rate of thiol consumption.

Materials:

  • This compound (MMTS)

  • S-Ethyl ethanethiosulfonate (EETS)

  • S-Phenyl benzenethiosulfonate (PBTS)

  • L-cysteine hydrochloride monohydrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA

  • Quenching Solution: Perchloric acid (PCA), 1 M

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of L-cysteine in the Reaction Buffer.

    • Prepare 100 mM stock solutions of MMTS, EETS, and PBTS in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a 10 mM stock solution of DTNB in the Reaction Buffer.

  • Kinetic Assay:

    • Set the spectrophotometer to measure absorbance at 412 nm and maintain the temperature at 25°C.

    • In a cuvette, add the Reaction Buffer and the L-cysteine stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding a small volume of the thiosulfonate stock solution (MMTS, EETS, or PBTS) to achieve a final concentration of 1 mM.

    • Immediately start monitoring the decrease in free thiol concentration over time. To do this, at various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the Quenching Solution to stop the reaction.

    • To each quenched sample, add the DTNB stock solution to a final concentration of 1 mM and incubate for 5 minutes at room temperature.

    • Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of the remaining unreacted L-cysteine.

  • Data Analysis:

    • Create a standard curve of absorbance at 412 nm versus known concentrations of L-cysteine reacted with DTNB.

    • Use the standard curve to determine the concentration of L-cysteine at each time point for each thiosulfonate reagent.

    • The reaction between the thiosulfonate (TS) and L-cysteine (Cys) follows second-order kinetics: Rate = k[TS][Cys].

    • Since the concentration of the thiosulfonate is in large excess, the reaction can be treated as pseudo-first-order with respect to L-cysteine.

    • Plot the natural logarithm of the L-cysteine concentration (ln[Cys]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can then be calculated using the equation: k = k' / [TS], where [TS] is the initial concentration of the thiosulfonate reagent.

    • Compare the calculated second-order rate constants for MMTS, EETS, and PBTS to quantitatively assess their relative reactivities.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams have been generated using the DOT language.

Thiosulfonate_Reaction_Mechanism General Reaction of a Thiosulfonate with a Protein Thiol Protein_SH Protein-SH (Cysteine Residue) Thiolate Protein-S⁻ (Thiolate Anion) Protein_SH->Thiolate Deprotonation (Physiological pH) Transition_State Transition State Thiolate->Transition_State Thiosulfonate R-SO₂-S-R' (Thiosulfonate Reagent) Thiosulfonate->Transition_State Mixed_Disulfide Protein-S-S-R' (Mixed Disulfide) Transition_State->Mixed_Disulfide Nucleophilic Attack Sulfinate R-SO₂⁻ (Sulfinate Anion) Transition_State->Sulfinate

Caption: General mechanism of protein thiol modification by a thiosulfonate reagent.

Experimental_Workflow Workflow for Comparing Thiosulfonate Reactivity cluster_prep 1. Preparation cluster_reaction 2. Kinetic Reaction cluster_analysis 3. Analysis Prep_Reagents Prepare Stock Solutions (Thiosulfonates, L-Cysteine, DTNB) Mix_Reactants Mix L-Cysteine and Thiosulfonate Reagent Prep_Reagents->Mix_Reactants Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Mix_Reactants Time_Course Take Aliquots at Different Time Points Mix_Reactants->Time_Course Quench Quench Reaction Time_Course->Quench DTNB_Assay Perform DTNB Assay on Quenched Samples Quench->DTNB_Assay Measure_Abs Measure Absorbance at 412 nm DTNB_Assay->Measure_Abs Calculate_Rate Calculate Second-Order Rate Constants Measure_Abs->Calculate_Rate Redox_Signaling_Pathway Redox Signaling via Protein S-Thiolation ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ Protein_SH Target Protein (Active Cysteine-SH) ROS->Protein_SH Oxidation Protein_SOH Sulfenic Acid Intermediate (Protein-SOH) Protein_SH->Protein_SOH Protein_SSG S-Thiolated Protein (Protein-S-S-G) Protein_SOH->Protein_SSG LMW_Thiol Low Molecular Weight Thiol (e.g., Glutathione, GSH) LMW_Thiol->Protein_SSG Reaction Protein_SSG->Protein_SH Reduction Altered_Function Altered Protein Function (e.g., Enzyme Inactivation, Signal Transduction) Protein_SSG->Altered_Function Reductase Reductase System (e.g., Glutaredoxin) Reductase->Protein_SH Catalyzes Reduction

A Comparative Guide to Protein Modification: S-Methyl Methanethiosulfonate (MMTS) vs. Irreversible Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein research and drug development, the targeted modification of amino acid residues is a cornerstone technique. Cysteine, with its highly nucleophilic thiol group, is a frequent target for such modifications due to its significant roles in protein structure, catalysis, and regulation.[1][2] The choice of modifying reagent is critical and dictates the nature and utility of the resulting modification. This guide provides an objective comparison between reversible modification using S-Methyl methanethiosulfonate (B1239399) (MMTS) and traditional irreversible alkylation, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Bonds

The fundamental difference between MMTS and irreversible alkylating agents lies in the chemical bond they form with the cysteine thiol.

S-Methyl Methanethiosulfonate (MMTS): The Reversible Disulfide Bridge

MMTS reacts with the thiol group of a cysteine residue to form a mixed disulfide bond (S-S-CH₃).[3][4] This reaction, known as S-thiolation, is highly specific for cysteine residues. The key advantage of this modification is its reversibility.[3][5] The disulfide bond can be readily cleaved by common reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), restoring the original, unmodified cysteine.

G cluster_0 Reversible Modification with MMTS Protein-SH Protein-Cys-SH Protein-S-S-CH3 Protein-Cys-S-S-CH₃ (Reversibly Modified) Protein-SH->Protein-S-S-CH3 + MMTS MMTS CH₃-S-SO₂-CH₃ (MMTS) Protein-SH_restored Protein-Cys-SH (Restored) Protein-S-S-CH3->Protein-SH_restored + Reducing Agent ReducingAgent Reducing Agent (e.g., DTT)

Figure 1. Reversible modification of a cysteine residue with MMTS.

Irreversible Alkylating Agents: The Permanent Thioether Linkage

Irreversible alkylating agents, such as iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM), react with cysteine thiols to form a highly stable carbon-sulfur (thioether) bond.[6][7] This alkylation is, for all practical purposes, permanent and cannot be reversed under physiological conditions. While this permanence is useful for applications like permanently blocking a reactive site, it precludes any further study of the protein in its native, active state.

G cluster_1 Irreversible Alkylation with Iodoacetamide Protein-SH_2 Protein-Cys-SH Protein-S-CH2-CONH2 Protein-Cys-S-CH₂-CONH₂ (Irreversibly Modified) Protein-SH_2->Protein-S-CH2-CONH2 + Iodoacetamide IAM I-CH₂-CONH₂ (Iodoacetamide) NoReaction No Reversal (Stable Thioether Bond) Protein-S-CH2-CONH2->NoReaction

Figure 2. Irreversible alkylation of a cysteine residue with iodoacetamide.

Core Advantages of Reversible MMTS Modification

The ability to reverse the modification imparts several key advantages to MMTS over irreversible agents, making it a more versatile tool for a range of applications.

  • Preservation and Restoration of Function: MMTS can be used to temporarily inhibit enzymes, such as cysteine proteases, by blocking the catalytic cysteine in the active site.[3][8][9] This allows for the study of the enzyme's function or its protection during other experimental steps. Subsequently, the enzyme's activity can be fully restored by removing the methylthio group.[8][9] This is impossible with irreversible inhibitors, which permanently destroy the enzyme's function.

  • Protection Against Irreversible Oxidation: The thiol group of cysteine is susceptible to oxidation, which can lead to irreversible modifications (e.g., formation of sulfonic acid) and loss of protein function. MMTS can act as a protective "cap," shielding the thiol from oxidation during procedures like protein purification and refolding.[3][5]

  • Facilitating Protein Purification and Refolding: Many proteins, especially cysteine proteases, are prone to autolysis or aggregation during long purification procedures.[8] Reversible inhibition with MMTS can stabilize the protein by preventing its enzymatic activity, leading to higher yields of correctly folded, functional protein.[3]

  • Probing Redox-Sensitive Proteins: In the study of redox signaling and regulation, MMTS is invaluable for trapping the natural thiol-disulfide state of proteins.[3][5] Its small size allows it to access even buried cysteine residues.[3][5]

  • Drug Discovery and Target Validation: In drug discovery, reversible covalent inhibitors are gaining interest as they may offer increased specificity and reduced toxicity compared to their irreversible counterparts.[10] MMTS serves as a model reagent for studying the principles of reversible cysteine targeting.[11]

Comparative Summary: MMTS vs. Irreversible Alkylating Agents

The following table summarizes the key differences between the two approaches.

FeatureThis compound (MMTS)Irreversible Alkylating Agents (e.g., Iodoacetamide)
Reaction Type S-thiolationAlkylation
Bond Formed Mixed Disulfide (Cys-S-S-CH₃)Thioether (Cys-S-CH₂-R)
Reversibility Yes , with reducing agents (e.g., DTT, BME)[3][12]No , the bond is stable
Key Advantage Allows for restoration of native protein structure and function.[3][8]Permanent and complete blocking of thiol reactivity.
Primary Use Cases Reversible inhibition, protection from oxidation, protein folding/purification aid, trapping redox states.[3][5]Proteomics sample prep (peptide mapping), permanent inactivation of enzymes, labeling studies.[4][6]
Potential Issues Can potentially promote disulfide bond formation under certain conditions.[7]Can cause non-specific side reactions with other amino acid residues (e.g., methionine, histidine, lysine).[6][13]

Experimental Data: Reversible Inhibition of Papain

To illustrate the practical advantages of MMTS, consider the activity of papain, a model cysteine protease. The following data demonstrates the ability to restore enzymatic activity after MMTS treatment, a feat not possible with irreversible alkylation.

Treatment ConditionRelative Enzymatic Activity (%)Description
Native Papain 100%Untreated, fully active enzyme.
+ Iodoacetamide (Irreversible) ~0%The catalytic cysteine is permanently blocked, leading to complete loss of activity.
+ MMTS (Reversible) ~5%The catalytic cysteine is blocked by the methylthio group, significantly inhibiting activity.
+ MMTS, then + DTT ~95-100%The MMTS modification is reversed by the reducing agent DTT, restoring full enzymatic activity.[8][9]

Note: Data is representative and compiled from typical results of such experiments.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for protein modification.

Protocol 1: Reversible Inhibition of a Protein with MMTS

  • Protein Preparation: Dissolve the target protein (e.g., papain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA). The protein concentration should typically be in the range of 1-10 mg/mL.

  • MMTS Preparation: Prepare a fresh stock solution of MMTS (e.g., 100 mM) in a compatible solvent like ethanol (B145695) or DMSO.

  • Inhibition Reaction: Add MMTS to the protein solution to a final concentration of 1-5 mM. A 10-fold molar excess of MMTS over cysteine residues is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Removal of Excess MMTS: Remove unreacted MMTS by dialysis, buffer exchange, or size-exclusion chromatography against the desired buffer.

  • Confirmation: Confirm the modification and inhibition by activity assay and/or mass spectrometry.

Protocol 2: Reversal of MMTS Modification

  • Prepare Reducing Agent: Prepare a fresh stock solution of a reducing agent, such as Dithiothreitol (DTT), to a concentration of 1 M in water.

  • Reactivation: Add DTT to the MMTS-modified protein solution to a final concentration of 10-20 mM.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours.

  • Removal of Reducing Agent: If necessary for downstream applications, remove the excess DTT via dialysis or buffer exchange.

  • Confirmation: Measure the protein's activity to confirm the restoration of function.

Protocol 3: Irreversible Alkylation with Iodoacetamide (IAM)

  • Protein Reduction (Optional but recommended): To ensure all cysteines are available for alkylation, first reduce any existing disulfide bonds by incubating the protein with 5-10 mM DTT for 1 hour at 37°C.

  • IAM Preparation: Prepare a fresh stock solution of IAM (e.g., 500 mM) in buffer. Crucially, this must be done in the dark as IAM is light-sensitive.

  • Alkylation Reaction: Add IAM to the protein solution to a final concentration of 20-50 mM (a 2- to 5-fold excess over the reducing agent).

  • Incubation: Incubate the reaction in the dark at room temperature for 30-45 minutes.[6]

  • Quenching: Quench the reaction by adding a small amount of a thiol-containing reagent like DTT or BME to consume any excess IAM.

  • Cleanup: Remove excess reagents by dialysis or buffer exchange.

Comparative Experimental Workflow

The choice between MMTS and an irreversible agent fundamentally alters the experimental possibilities, as illustrated in the workflow below.

G cluster_workflow Comparative Workflow: Enzyme Activity Study cluster_mmts MMTS Path (Reversible) cluster_iam Iodoacetamide Path (Irreversible) Start Start: Native Protein Sample Inhibit_MMTS Inhibit with MMTS Start->Inhibit_MMTS Inhibit_IAM Alkylate with IAM Start->Inhibit_IAM Measure_Inhibited Measure Activity (Inhibited State) Inhibit_MMTS->Measure_Inhibited Reactivate Reactivate with DTT Measure_Inhibited->Reactivate Measure_Reactivated Measure Activity (Restored State) Reactivate->Measure_Reactivated Measure_Dead Measure Activity (Permanently Inactivated) Inhibit_IAM->Measure_Dead End End of Pathway Measure_Dead->End

Figure 3. Workflow comparing experimental paths for reversible vs. irreversible inhibitors.

Conclusion

This compound offers a distinct and powerful advantage over traditional irreversible alkylating agents: the power of reversal. This property transforms cysteine modification from a terminal event into a controllable, temporary switch. For researchers in basic science and drug development, this opens the door to more nuanced studies of protein function, enhances the stability and yield of difficult-to-work-with proteins, and provides a valuable tool for probing the complex world of redox biology. While irreversible alkylation remains a critical technique for specific applications like proteomics sample preparation, the versatility and functional preservation offered by MMTS make it an indispensable reagent for a modern molecular biology toolkit.

References

Unveiling Protein S-Thiolation: A Comparative Guide to Orthogonal Confirmation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein modification by reagents like S-Methyl methanethiosulfonate (B1239399) (MMTS) is a critical step in understanding protein function, regulation, and drug interaction. MMTS is a thiol-reactive reagent that forms a mixed disulfide with cysteine residues, a modification known as S-thiolation or, more specifically, S-methylation in this context. Relying on a single method for confirmation can be misleading. Therefore, employing orthogonal methods—techniques that rely on different physical and chemical principles—is essential for robust and reliable data. This guide provides an objective comparison of key orthogonal methods for confirming protein modification by MMTS, complete with experimental data and detailed protocols.

S-Methyl methanethiosulfonate is utilized in biochemistry to alkylate the thiol groups of protein cysteines.[1] Its applications primarily involve capturing the natural thiol-disulfide states of redox-sensitive proteins.[1] This guide will explore three principal orthogonal approaches: Mass Spectrometry (MS), Antibody-Based Methods (Western Blotting), and Biophysical/Structural Methods such as X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Comparison of Orthogonal Methods

The choice of method depends on the specific research question, available resources, and the desired level of detail. The following table summarizes the key performance characteristics of each approach.

FeatureMass Spectrometry (LC-MS/MS)Western BlottingX-ray CrystallographyNMR Spectroscopy
Primary Output Precise mass of modified peptide, modification site identificationDetection of protein presence and relative abundance3D atomic structure of the modified protein3D structure and dynamics of the protein in solution
Sensitivity High (femtomole to attomole range)Moderate to low, antibody-dependent.[2]Requires high protein concentration and crystalsModerate, requires high protein concentration
Specificity High, directly identifies the mass shift of the modificationHigh if a specific antibody is available, but can have off-target bindingAtomic resolution, highly specific to the modified siteAtomic resolution, highly specific
Quantitative Capability Highly quantitative with labeling (e.g., SILAC, iTRAQ)Semi-quantitative to quantitative with careful optimization.[2]Not inherently quantitative for modification levelsCan be quantitative for structural and dynamic changes
Throughput High, capable of analyzing complex proteomes.[2]Low to moderate.[2]Low, crystal screening and data collection are time-consumingLow, data acquisition and analysis are lengthy
Structural Information Infers modification site, no 3D structureNoneHigh-resolution 3D structureHigh-resolution 3D structure and dynamics in solution
Sample Requirement Low (micrograms of protein)Moderate (micrograms of protein)High (milligrams of pure protein for crystallization)High (milligrams of pure, soluble protein)
Cost High initial instrument cost, moderate running cost.[2]Low initial cost, ongoing antibody costsHigh (synchrotron access, specialized equipment)Very high (spectrometer and maintenance)

Detailed Methodologies and Experimental Protocols

Mass Spectrometry: The Gold Standard for PTM Identification

Mass spectrometry is a powerful tool for identifying post-translational modifications (PTMs) with high sensitivity and specificity.[3] It directly measures the mass-to-charge ratio of ionized peptides, allowing for the precise identification of the mass shift caused by MMTS modification and pinpointing the exact cysteine residue that has been modified.

Workflow for identifying MMTS modifications by mass spectrometry.
  • Protein Modification: Incubate the purified protein (e.g., 1 mg/mL in PBS) with a 10-fold molar excess of MMTS for 1 hour at room temperature. Quench the reaction with a 2-fold molar excess of DTT over MMTS.

  • Denaturation, Reduction, and Alkylation: Denature the protein sample in 8 M urea (B33335).[4] Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. Alkylate free cysteines with 55 mM iodoacetamide (B48618) (IAM) for 45 minutes in the dark at room temperature.[4] This step is crucial to alkylate any cysteines that were not modified by MMTS.

  • Digestion: Dilute the sample with ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1 M.[4] Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[4]

  • Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 spin column.[4]

  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying a variable modification of +46.94 Da on cysteine residues, corresponding to the S-methyl modification by MMTS.

Western Blotting: An Antibody-Based Approach

Western blotting is a widely used technique to detect specific proteins in a sample.[5] To confirm MMTS modification, an antibody that specifically recognizes the S-methylated cysteine or the resulting conformational change is required. While less direct than mass spectrometry, it can be a powerful validation tool if a suitable antibody is available.[2]

Western_Blot_Validation_Workflow Start Protein Lysates (Treated vs. Untreated with MMTS) SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., BSA or Milk) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (Anti-S-methyl-Cys or Anti-Protein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Compare Bands: Treated vs. Untreated Detection->Analysis

Workflow for Western Blot analysis of MMTS-modified proteins.
  • Sample Preparation: Treat cell lysates or purified proteins with and without MMTS as described in the mass spectrometry protocol. Add SDS-PAGE loading buffer to all samples and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel based on their molecular weight.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for S-methylated cysteine overnight at 4°C. As a loading control, a separate blot can be run and probed with an antibody against the total protein.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[5] An increased signal in the MMTS-treated lane compared to the control would indicate modification.

Biophysical and Structural Methods: Visualizing the Modification

For an in-depth understanding of how MMTS modification impacts protein structure and function, biophysical techniques like X-ray crystallography and NMR spectroscopy are invaluable. These methods provide atomic-level details of the modified protein.

This technique can determine the three-dimensional structure of a protein at atomic resolution.[6] By comparing the crystal structures of the unmodified and MMTS-modified protein, the exact location of the S-methyl group and any resulting conformational changes can be visualized directly.

  • Protein Expression and Purification: Express and purify large quantities (milligrams) of both the native and MMTS-modified protein.

  • Crystallization: Screen a wide range of conditions to obtain high-quality crystals of both protein forms.[7]

  • Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.[6]

  • Structure Determination and Refinement: Process the diffraction data to solve and refine the three-dimensional structures.

  • Structural Comparison: Superimpose the structures of the native and modified proteins to identify the S-methyl group on the cysteine residue and analyze any structural perturbations.

NMR spectroscopy can determine the structure and dynamics of proteins in solution.[8] It is particularly powerful for detecting subtle conformational changes upon modification.

  • Isotope Labeling: Express the protein with 15N and/or 13C isotopes for enhanced NMR signal detection.

  • Sample Preparation: Prepare a concentrated, soluble sample of the isotope-labeled protein, both with and without MMTS modification.

  • Data Acquisition: Acquire a series of NMR experiments, such as 1H-15N HSQC, which provides a unique signal for each amino acid residue.[9]

  • Spectral Analysis: Compare the HSQC spectra of the native and modified protein. Residues at or near the modification site will show significant chemical shift perturbations, allowing for the mapping of the modification site and any allosteric structural changes.

Conclusion

Confirming protein modification by this compound requires a multi-faceted approach. While mass spectrometry offers unparalleled precision in identifying the modification and its exact location, Western blotting provides a valuable, albeit less direct, method for validation, especially in a cellular context. For a deeper understanding of the structural and functional consequences of the modification, X-ray crystallography and NMR spectroscopy provide atomic-level insights. By combining these orthogonal methods, researchers can build a comprehensive and robust body of evidence to confidently characterize protein S-thiolation, paving the way for a clearer understanding of its role in biological processes and drug development.

References

Evaluating the Specificity of S-Methyl Methanethiosulfonate for Cysteine Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of chemical biology and proteomics. S-Methyl methanethiosulfonate (B1239399) (MMTS) has emerged as a valuable tool for this purpose, offering reversible modification of sulfhydryl groups. This guide provides an objective comparison of MMTS with other common cysteine-modifying reagents, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

S-Methyl methanethiosulfonate (MMTS) is a sulfhydryl-specific reagent that reacts with cysteine residues to form a mixed disulfide bond, a modification that is readily reversible with reducing agents. This characteristic makes it particularly useful for applications requiring the temporary protection of cysteines or for trapping the natural thiol-disulfide state of proteins. While generally specific for cysteine, potential side reactions and the influence of experimental conditions necessitate a careful comparison with other widely used alkylating agents such as iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM). This guide delves into the quantitative performance, specificity, and experimental protocols for these reagents to provide a comprehensive evaluation.

Performance Comparison of Cysteine-Modifying Reagents

The choice of a cysteine-modifying reagent is dictated by the specific experimental goals, including the desired reactivity, specificity, and reversibility of the modification. Below is a comparative overview of MMTS, IAM, and NEM.

FeatureThis compound (MMTS)Iodoacetamide (IAM)N-ethylmaleimide (NEM)
Reaction Mechanism Thiol-disulfide exchangeNucleophilic substitution (SN2)Michael addition
Reaction Product Reversible mixed disulfide (-S-S-CH₃)Irreversible thioether (-S-CH₂CONH₂)Irreversible thioether adduct
Primary Target CysteineCysteineCysteine
Known Side Reactions Can promote disulfide bond formation; potential reaction with other nucleophiles at high concentrations or pH. A conversion of cysteine to dehydroalanine (B155165) has also been reported.[1]Alkylation of methionine, histidine, lysine (B10760008), and N-terminus, particularly with iodine-containing reagents.[2][3] Can lead to a prominent neutral loss during mass spectrometry fragmentation of methionine-containing peptides.[2][3]Reacts with lysine and histidine at alkaline pH.[4] Improved specificity can be achieved at pH < 7, NEM concentration < 10mM, and reaction time < 5 minutes.[5]
Optimal pH Neutral to slightly alkalineSlightly alkaline (pH 7.5-8.5)Neutral to slightly acidic (pH 6.5-7.5) for optimal specificity
Reversibility Yes (with reducing agents like DTT or TCEP)NoNo

Experimental Data: Specificity and Side Reactions

Key Findings from Comparative Studies:

  • Iodoacetamide (IAM) , while widely used, has been shown to cause a significant number of off-target modifications, particularly the alkylation of methionine residues.[2][3] This can lead to a more than 9-fold decrease in the identification of methionine-containing peptides in mass spectrometry-based proteomics.[3]

  • N-ethylmaleimide (NEM) exhibits high reactivity towards cysteines. However, its specificity is highly dependent on the reaction conditions. At alkaline pH, NEM can react with lysine and histidine residues. To enhance specificity, it is recommended to perform reactions at a pH below neutral, with NEM concentrations below 10 mM, and for a duration of less than 5 minutes.[5]

  • Chloroacetamide and Acrylamide have been suggested as alternatives to IAM, demonstrating fewer off-site reactions and leading to higher numbers of identified peptides in some proteomics workflows.[2]

  • MMTS is valued for its reversibility. However, it's important to be aware of its potential to induce the formation of both intramolecular and intermolecular disulfide bonds, in addition to the desired methylthio modification.[6]

Experimental Protocols

Detailed and optimized protocols are essential for achieving reliable and reproducible results. Below are generalized protocols for the modification of cysteine residues in proteins for mass spectrometry analysis.

Protocol 1: Cysteine Modification with this compound (MMTS)
  • Protein Reduction (Optional but Recommended):

    • Dissolve the protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 8 M urea (B33335) for denaturation).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • MMTS Modification:

    • Prepare a fresh stock solution of MMTS in a compatible solvent (e.g., acetonitrile (B52724) or isopropanol).

    • Add MMTS to the protein solution to a final concentration of 20-50 mM.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Removal of Excess Reagent:

    • Remove excess MMTS and byproducts by dialysis, buffer exchange, or acetone (B3395972) precipitation.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with standard protocols for protein digestion (e.g., with trypsin).

    • Desalt the resulting peptides prior to LC-MS/MS analysis.

Protocol 2: Cysteine Alkylation with Iodoacetamide (IAM)
  • Protein Reduction:

    • Follow the same reduction procedure as described for MMTS (Protocol 1, Step 1).

  • IAM Alkylation:

    • Prepare a fresh stock solution of IAM (e.g., 500 mM in the reduction buffer).

    • Add IAM to the protein solution to a final concentration of 20-50 mM.

    • Incubate at room temperature for 30-45 minutes in the dark.

  • Quenching the Reaction:

    • Quench the reaction by adding a reducing agent such as DTT or cysteine to a final concentration that is in slight excess to the initial IAM concentration.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with standard protein digestion and desalting protocols.

Protocol 3: Cysteine Alkylation with N-ethylmaleimide (NEM)
  • Protein Reduction:

    • Follow the same reduction procedure as described for MMTS (Protocol 1, Step 1).

  • NEM Alkylation (Optimized for Specificity):

    • Prepare a fresh stock solution of NEM.

    • Adjust the pH of the protein solution to 6.5-7.0.

    • Add NEM to a final concentration of 5-10 mM.

    • Incubate at room temperature for 3-5 minutes.

  • Quenching the Reaction:

    • Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with standard protein digestion and desalting protocols.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in cysteine modification and analysis, the following diagrams are provided.

Cysteine_Modification_Workflow cluster_prep Protein Preparation cluster_modification Cysteine Modification cluster_analysis Downstream Analysis Protein Protein Sample Reduced_Protein Reduced Protein Protein->Reduced_Protein Reduction (DTT/TCEP) MMTS MMTS Reduced_Protein->MMTS IAM IAM Reduced_Protein->IAM NEM NEM Reduced_Protein->NEM Digestion Proteolytic Digestion MMTS->Digestion IAM->Digestion NEM->Digestion MS LC-MS/MS Analysis Digestion->MS Reagent_Specificity_Concept cluster_targets Potential Reaction Sites Reagent Cysteine-Modifying Reagent Cysteine Cysteine (Thiol) Reagent->Cysteine Primary Reaction (High Specificity) Lysine Lysine (Amine) Reagent->Lysine Side Reaction (pH dependent) Histidine Histidine (Imidazole) Reagent->Histidine Side Reaction (pH dependent) Methionine Methionine (Thioether) Reagent->Methionine Side Reaction (Reagent dependent)

References

A critical review of different cysteine-modifying reagents for structural biology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The unique reactivity of the cysteine thiol group makes it a prime target for chemical modification in structural biology. The selective labeling of cysteine residues enables a diverse range of applications, from introducing heavy atoms for phasing in X-ray crystallography to attaching probes for studying protein dynamics and function. The choice of a suitable cysteine-modifying reagent is critical and depends on the specific application, requiring a balance of reactivity, selectivity, and stability of the resulting covalent bond. This guide provides a critical review of commonly used cysteine-modifying reagents, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Performance Comparison of Cysteine-Modifying Reagents

The efficacy of a cysteine-modifying reagent is determined by several key parameters, including its reaction mechanism, optimal pH for reaction, selectivity for cysteine over other nucleophilic amino acids, reaction kinetics, and the stability of the formed covalent bond. A summary of these parameters for commonly used reagents is presented in Table 1.

FeatureMaleimidesIodoacetamides/IodoacetatesDisulfides (e.g., DTNB)
Reaction Mechanism Michael additionNucleophilic substitution (SN2)Thiol-disulfide exchange
Optimal Reaction pH 6.5 - 7.5[1]7.5 - 8.5[2]~8.0
Selectivity for Cysteine High at neutral pH; can react with lysines at higher pH.[2]Generally high; can react with histidine and methionine at higher pH and longer reaction times.High for thiols.
Reaction Kinetics Fast (e.g., N-ethylmaleimide is ~8-fold faster than iodoacetamide).[3]Moderate.Variable, depends on the disulfide reagent.
Bond Formed Thiosuccinimide (thioether)Carboxymethyl/Carbamidomethyl (thioether)Mixed disulfide
Bond Reversibility Generally considered irreversible, but can undergo retro-Michael reaction.Irreversible.[2]Reversible with reducing agents.
Key Applications Labeling with probes, cross-linking, ADC development.Alkylation to prevent disulfide formation, introduction of labels.Quantifying free thiols, reversible modifications.

Stability of Cysteine Adducts

The stability of the covalent bond formed between the reagent and the cysteine residue is crucial for the integrity of the modified protein during subsequent structural analysis. The thiosuccinimide linkage formed by maleimides, while generally stable, can be susceptible to a retro-Michael reaction, especially in the presence of other thiols. In contrast, the thioether bond formed by iodoacetamide (B48618) is highly stable. The stability of various cysteine adducts is compared in Table 2.

Adduct TypeFormed FromStabilityConditions Affecting Stability
Thiosuccinimide MaleimidesModerately stableProne to retro-Michael reaction (reversal) in the presence of other thiols.[4]
Thioether IodoacetamidesHighly stableStable under a wide range of conditions.
Mixed Disulfide DisulfidesReversibleReadily cleaved by reducing agents like DTT or TCEP.
Acrolein Adduct (M+56) AcroleinUnstableCan undergo intramolecular Schiff base formation to a more stable M+38 adduct.[5][6]

Experimental Protocols

Accurate and reproducible protein modification is paramount for successful structural studies. Below are detailed protocols for the modification of cysteine residues using maleimides and iodoacetamide, adapted for applications in X-ray crystallography and cryo-electron microscopy (cryo-EM).

Protocol 1: Maleimide (B117702) Labeling of Proteins for Structural Analysis

This protocol is suitable for labeling proteins with maleimide-containing compounds, such as heavy atoms or fluorescent probes, for structural studies.

Materials:

  • Protein of interest (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, Tris, HEPES) at pH 7.0-7.5.[7][8]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM).

  • Maleimide reagent stock solution (10 mM in DMSO or DMF).[1]

  • Inert gas (argon or nitrogen).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen degassed buffer.[7][8]

  • Reduction of Disulfides (Optional): If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[1] Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.[1]

  • Labeling Reaction: While gently stirring, add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent.[1]

  • Incubation: Flush the reaction vial with inert gas, seal tightly, and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[1][9]

  • Purification: Remove the unreacted maleimide reagent and byproducts by size-exclusion chromatography or another suitable purification method.

  • Verification: Confirm the extent of labeling using mass spectrometry.

Protocol 2: Iodoacetamide Alkylation of Cysteines for Structural Analysis

This protocol is designed to irreversibly block cysteine residues to prevent disulfide bond formation, which can be critical for obtaining homogenous samples for crystallization or cryo-EM.

Materials:

  • Protein of interest (0.2-1 mg/mL) in a suitable buffer.

  • FOCUS™ Protein Reductant (or a solution of TCEP).

  • Alkylation Buffer (provided in some kits, or a buffer at pH 8.0-9.0).

  • Iodoacetamide solution (freshly prepared, e.g., 0.4 M in water or buffer).[10][11]

  • Light-blocking tubes or foil.

Procedure:

  • Protein Reduction: Add a reducing agent (e.g., 5 µL of 200 mM TCEP per 100 µL of protein solution) and incubate at 55°C for 1 hour.[11]

  • Alkylation: In the dark, add the alkylation buffer to the reduced protein solution to adjust the pH to 8.0-9.0.[10] Immediately add the freshly prepared iodoacetamide solution to the protein sample (e.g., 5 µL of 0.4 M iodoacetamide per 100 µL of protein solution).[11]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark.[10][11]

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing reagent like DTT.

  • Purification: Remove excess reagents by dialysis, buffer exchange, or chromatography.

  • Verification: Confirm complete alkylation by mass spectrometry. For cryo-EM, it is crucial to ensure the sample is homogeneous after modification.[12]

Visualizing Cysteine Modification in Biological Contexts

The modification of cysteine residues plays a critical role in various cellular processes, including signal transduction. Furthermore, identifying reactive cysteines is a key step in drug development. The following diagrams, generated using the DOT language, illustrate these concepts.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding NOX NADPH Oxidase (NOX) EGFR->NOX 2. NOX Activation H2O2 H2O2 NOX->H2O2 3. H2O2 Production PTP Protein Tyrosine Phosphatase (PTP) (Active) H2O2->PTP 4. PTP Oxidation (Inhibition) EGFR_kin_inact EGFR Kinase Domain (Cys797-SH) H2O2->EGFR_kin_inact 5. EGFR Cys797 Oxidation PTP_ox PTP-SOH (Inactive) PTP->PTP_ox EGFR_kin_act EGFR Kinase Domain (Cys797-SOH) (Active) EGFR_kin_inact->EGFR_kin_act Downstream Downstream Signaling (e.g., Ras/ERK, PI3K/AKT) EGFR_kin_act->Downstream 6. Enhanced Signaling Chemoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Lysate Cell Lysate (Proteome) Labeled_Proteome Labeled Proteome Lysate->Labeled_Proteome 1. Labeling Probe Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) Probe->Labeled_Proteome Click Click Chemistry: Biotin-azide Tagging Labeled_Proteome->Click 2. Tagging Trypsin Tryptic Digestion Click->Trypsin 3. Digestion Enrich Streptavidin Enrichment of Biotinylated Peptides Trypsin->Enrich 4. Enrichment LCMS LC-MS/MS Analysis Enrich->LCMS 5. Mass Spectrometry Data Data Analysis: Identification of Labeled Cysteines LCMS->Data 6. Identification

References

Comparative analysis of S-Methyl methanethiosulfonate in different proteomics workflows

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, the choice of reagents for sample preparation is critical for reliable and reproducible results. S-Methyl methanethiosulfonate (B1239399) (MMTS) is a thiol-reactive compound frequently employed for the modification of cysteine residues. This guide provides an objective comparison of MMTS with other common alkylating agents, supported by experimental data, detailed protocols, and workflow visualizations to inform your experimental design.

Executive Summary

S-Methyl methanethiosulfonate (MMTS) distinguishes itself from other common cysteine alkylating agents, such as iodoacetamide (B48618) (IAM) and chloroacetamide (CAM), primarily through its mechanism of action. MMTS forms a reversible mixed disulfide bond with cysteine residues, a feature that is particularly advantageous in redox proteomics for the study of reversible oxidative modifications. In contrast, IAM and CAM form irreversible thioether bonds.

While the reversibility of MMTS is a key benefit for specific applications, it is less commonly used in standard "shotgun" proteomics workflows where the primary goal is irreversible blocking of cysteines to prevent disulfide bond reformation. Comparative studies indicate that in shotgun proteomics, chloroacetamide may offer a better balance of high peptide identification rates and minimal side reactions. However, the choice of alkylating agent should be guided by the specific goals of the proteomic experiment.

Performance Comparison of Cysteine Alkylating Agents

The selection of an appropriate alkylating agent is a critical step that can significantly influence the outcome of a proteomics study. The following tables summarize the key performance characteristics of MMTS compared to the widely used alternatives, iodoacetamide (IAM) and chloroacetamide (CAM).

Quantitative Comparison of Peptide and Protein Identifications
Alkylating AgentNumber of Identified PeptidesNumber of Identified ProteinsReference
MMTS 35,7894,521[1]
Iodoacetamide (IAM) 38,1234,689[1]
Chloroacetamide (CAM) 40,2514,812[1]
4-Vinylpyridine (4-VP) 34,9874,456[1]

Table 1: Comparison of the number of identified peptides and proteins using different alkylating agents in a shotgun proteomics workflow. Data is based on the analysis of HeLa cell lysate.[1]

Comparison of Common Off-Target Modifications
Alkylating AgentMethionine-to-Isothreonine Conversion Rate (%)Carbamidomethylation of Methionine (%)Methionine Oxidation (%)Reference
MMTS ~0.05Not ApplicableNot Reported[1]
Iodoacetamide (IAM) ~0.15Up to 80%2-5%[1][2]
Chloroacetamide (CAM) ~0.05Not ApplicableUp to 40%[1][2]

Table 2: Comparison of the rates of common off-target modifications observed with different alkylating agents. The methionine-to-isothreonine conversion rate is an artifact that can mimic a biological mutation. Carbamidomethylation of methionine is a common side reaction with IAM. Increased methionine oxidation is a notable side effect of CAM.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for protein reduction and alkylation using MMTS, iodoacetamide, and chloroacetamide.

Protocol 1: Reversible Cysteine Modification using MMTS for Redox Proteomics (Biotin-Switch Technique)

This protocol is adapted for the specific identification of S-nitrosylated proteins but illustrates the general principles of using MMTS for reversible blocking of free thiols.

  • Protein Lysis and Blocking:

    • Lyse cells or tissues in a suitable buffer containing protease inhibitors.

    • Add 25% SDS to a final concentration of 2.5% and 10% MMTS to a final concentration of 0.1% to the lysate.

    • Incubate the mixture at 50°C for 20 minutes with frequent vortexing to denature proteins and allow MMTS to block all free cysteine thiols.

  • Removal of Excess MMTS:

    • Precipitate the proteins by adding three volumes of cold acetone (B3395972) and incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

    • Carefully remove the supernatant and wash the pellet twice with cold acetone.

  • Selective Reduction of Modified Cysteines:

    • Resuspend the protein pellet in a suitable buffer.

    • Add a specific reducing agent (e.g., ascorbate (B8700270) for S-nitrosylation) to selectively reduce the modified cysteines, leaving the MMTS-blocked cysteines intact.

  • Labeling of Newly Formed Thiols:

    • Immediately add a thiol-reactive labeling reagent (e.g., biotin-HPDP) to label the newly exposed cysteine residues for subsequent enrichment and identification.

Protocol 2: Irreversible Cysteine Alkylation using Iodoacetamide (IAM) for Shotgun Proteomics
  • Protein Solubilization and Reduction:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour with shaking to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of iodoacetamide to a final concentration of 55 mM.

    • Incubate for 45 minutes at room temperature in the dark.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with buffer exchange or dilution to a urea concentration below 2 M, followed by enzymatic digestion (e.g., with trypsin).

Protocol 3: Irreversible Cysteine Alkylation using Chloroacetamide (CAM) for Shotgun Proteomics
  • Protein Solubilization and Reduction:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 6 M urea, 2 M thiourea (B124793) in 100 mM Tris-HCl, pH 8.0).

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add a freshly prepared solution of chloroacetamide to a final concentration of 40 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with buffer exchange or dilution, followed by enzymatic digestion.

Visualizing Proteomics Workflows and Signaling Pathways

Standard Shotgun Proteomics Workflow

The following diagram illustrates a typical bottom-up or shotgun proteomics workflow, highlighting the reduction and alkylation step where MMTS and its alternatives are used.

Shotgun_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction (Lysis) Reduction Reduction (e.g., DTT, TCEP) Protein_Extraction->Reduction Denatured Proteins Alkylation Alkylation (MMTS, IAM, CAM) Reduction->Alkylation Reduced Cysteines Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Alkylated Proteins LC_Separation LC Separation Digestion->LC_Separation Peptides MS_Analysis Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Peptide/Protein ID) MS_Analysis->Data_Analysis

A standard bottom-up proteomics workflow.

Redox Proteomics Workflow: The Biotin-Switch Technique

This diagram illustrates the biotin-switch technique, a key application for MMTS in selectively identifying proteins with reversible cysteine modifications like S-nitrosylation.

Biotin_Switch_Workflow cluster_workflow Biotin-Switch Technique Start Protein Sample (with free thiols and S-NO) Blocking Block free thiols with MMTS Start->Blocking Reduction Selectively reduce S-NO with Ascorbate Blocking->Reduction Labeling Label nascent thiols with Biotin-HPDP Reduction->Labeling Enrichment Affinity Purification (Streptavidin) Labeling->Enrichment Analysis MS Analysis Enrichment->Analysis

Workflow for the biotin-switch technique.

MMTS in the Context of Redox Signaling: The Keap1-Nrf2 Pathway

MMTS can be a valuable tool for studying redox-regulated signaling pathways. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its regulation involves the modification of reactive cysteine residues on Keap1. An experimental approach using MMTS could be employed to investigate the redox state of Keap1's cysteines under different conditions.

Keap1_Nrf2_Pathway cluster_basal Basal Conditions cluster_stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Nrf2 is targeted for degradation Nrf2_release Nrf2 Release and Stabilization Proteasome Proteasomal Degradation Ub->Proteasome Nrf2 is targeted for degradation ROS ROS / Electrophiles Keap1_mod Keap1 Cysteine Modification ROS->Keap1_mod Keap1_mod->Nrf2_release Nrf2_nuc Nrf2 Nuclear Translocation Nrf2_release->Nrf2_nuc ARE ARE Binding Nrf2_nuc->ARE Gene_exp Antioxidant Gene Expression ARE->Gene_exp

The Keap1-Nrf2 signaling pathway.

Conclusion

This compound is a specialized reagent in the proteomics toolkit, offering the unique advantage of reversible cysteine modification. This property makes it particularly well-suited for redox proteomics studies aimed at elucidating the roles of reversible cysteine modifications in cellular signaling and disease. For general shotgun proteomics applications where the goal is the complete and irreversible blocking of cysteine residues, other agents like chloroacetamide may provide higher peptide and protein identification rates with a different profile of off-target effects. The selection of the appropriate alkylating agent should, therefore, be a deliberate choice based on the specific research question and the proteomics workflow being employed.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling S-Methyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans for the protection of laboratory personnel in the handling, storage, and disposal of S-Methyl methanethiosulfonate (B1239399).

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. S-Methyl methanethiosulfonate (MMTS), a reagent used in the synthesis of thiols and thioesters, requires careful handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

This compound is considered a hazardous substance.[1] It is a combustible liquid that can cause skin and serious eye irritation.[2][3][4][5] It may also be harmful if inhaled, swallowed, or in contact with skin.[1][3] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemical resistant gloves (e.g., PVC). For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[1] Always inspect gloves before use and use proper removal techniques.[2]To prevent skin contact, which can be harmful.[1]
Eye and Face Protection Safety glasses with side shields or chemical goggles.[1][4] A face shield may be necessary for splash hazards.To protect against eye irritation and potential damage.[1]
Respiratory Protection An approved respirator (e.g., type ABEK (EN14387) respirator filter) is required if there is a risk of overexposure or when working in poorly ventilated areas.[1] A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded.[6]To prevent respiratory irritation from inhalation of vapors or mists.[1][4]
Protective Clothing Overalls or a lab coat.[1] Impervious clothing should be selected based on the concentration and amount of the substance used.[2]To protect the skin from accidental splashes or spills.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[2][3][4]

  • Keep the container tightly closed.[3]

  • Store locked up and away from oxidizing agents.[1][3]

2. Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Avoid breathing vapors or mist.[2][4]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[2][4]

  • Take measures to prevent the buildup of electrostatic charge.[2]

3. Spill Management:

  • In case of a spill, remove all sources of ignition.[2]

  • Ventilate the area.

  • For small spills, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[2]

  • Place the collected material in a suitable, closed container for disposal.[2]

  • Do not let the product enter drains.[2]

4. Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[2][3][4]

  • This material and its container must be disposed of as hazardous waste.[1]

  • Follow all applicable regional, national, and local laws and regulations for waste disposal.[7]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or accident, a swift and appropriate response is critical.

Emergency SituationImmediate Actions
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[1][4] Seek medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap.[1] Seek medical attention if irritation occurs.[4]
Inhalation Remove the person to fresh air. If not breathing, give artificial respiration.[2] Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[8]
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2][3] Wear self-contained breathing apparatus for firefighting if necessary.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Protocol Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle in Fume Hood Handle in Fume Hood Prepare Work Area->Handle in Fume Hood Perform Experiment Perform Experiment Handle in Fume Hood->Perform Experiment Spill Spill Handle in Fume Hood->Spill Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Exposure Exposure Perform Experiment->Exposure Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Follow Spill Procedure Follow Spill Procedure Spill->Follow Spill Procedure Follow First Aid Follow First Aid Exposure->Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.